Product packaging for 2-Phenoxyphenethylamine(Cat. No.:CAS No. 118468-16-9)

2-Phenoxyphenethylamine

Cat. No.: B040543
CAS No.: 118468-16-9
M. Wt: 213.27 g/mol
InChI Key: OZUNHSMQAVTNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenoxyphenethylamine is a synthetic organic compound belonging to the phenethylamine class, characterized by a phenoxy group attached at the ortho position of the phenyl ring. This structural motif is of significant interest in medicinal chemistry and neuroscience research, particularly as a key synthetic precursor or structural analog in the study of psychoactive substances. Its primary research value lies in its potential interaction with trace amine-associated receptors (TAARs) and monoaminergic systems (e.g., serotonin, dopamine, and norepinephrine transporters). Researchers utilize this compound to investigate structure-activity relationships (SAR), receptor binding affinity, and functional efficacy to better understand the pharmacological profiles of related compounds. It serves as a crucial intermediate in the synthesis of more complex molecules for in vitro biochemical and cellular assays. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B040543 2-Phenoxyphenethylamine CAS No. 118468-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUNHSMQAVTNLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393745
Record name 2-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118468-16-9
Record name 2-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyphenethylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacological properties, detailed experimental protocols, and biological signaling pathways of 2-phenoxyphenethylamine is limited. This compound is primarily documented as a chemical intermediate in organic synthesis.

Core Chemical and Physical Properties

This compound is an organic compound featuring a phenethylamine backbone with a phenoxy substituent on the phenyl ring. Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name 2-(2-phenoxyphenyl)ethan-1-amine
CAS Number 118468-16-9
Molecular Formula C₁₄H₁₅NO
Molecular Weight 213.28 g/mol
Boiling Point 139°C at 5mm Hg[1]
Flash Point 146.2°C[1]
Density 1.07 g/cm³[1]
Refractive Index 1.584[1]
Vapor Pressure 0.000276 mmHg at 25°C[1]
Physical Form Solid
InChI Key OZUNHSMQAVTNLW-UHFFFAOYSA-N
SMILES NCCc1ccccc1Oc2ccccc2

Chemical Structure

The structure of this compound consists of a phenethylamine core where one of the phenyl hydrogens is substituted by a phenoxy group.

G cluster_key Chemical Structure of this compound cluster_structure C₁₄H₁₅NO C₁₄H₁₅NO C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C6->O1 C8 C C7->C8 N1 N C8->N1 C9 C C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C14->C9 O1->C9

Molecular structure of this compound.

Application in Synthesis

Experimental Protocol: Use in Peptoid-Peptide Macrocycle Synthesis

In a study focused on the design of inhibitors for the β-catenin TCF interaction in prostate cancer, this compound was utilized as a primary amine in the solid-phase synthesis of a peptoid-peptide macrocycle.[2][3]

The general methodology for the incorporation of the this compound moiety involved:

  • Starting with a 2-chlorotrityl resin functionalized with an initial amino acid (Fmoc-D-Alanine).

  • Fmoc deprotection using 20% piperidine in DMF.

  • Iterative steps of acylation with 1.2 M bromoacetic acid and DIC.

  • Nucleophilic displacement with a 1 M solution of the primary amine, in this case, this compound.[2]

This highlights its role as a building block in the generation of chemically diverse oligomers for screening in drug discovery.[2]

Signaling Pathways and Pharmacological Data

There is currently no available data describing the interaction of this compound with specific biological signaling pathways or its pharmacological profile, such as receptor binding affinities or enzyme inhibition constants. The context in which it has been used suggests its utility in generating compounds that may target pathways like the Wnt signaling pathway, but the activity is attributed to the final, more complex molecule rather than this compound itself.[2]

Logical Relationships in its Application

The use of this compound as a synthetic building block can be visualized as follows:

G Primary_Amine This compound (Primary Amine) Solid_Phase_Synthesis Solid-Phase Peptoid Synthesis Primary_Amine->Solid_Phase_Synthesis Macrocycle Peptoid-Peptide Macrocycle Solid_Phase_Synthesis->Macrocycle Biological_Target Biological Target (e.g., β-catenin) Macrocycle->Biological_Target Pharmacological_Effect Inhibition of Protein-Protein Interaction Biological_Target->Pharmacological_Effect

Workflow of this compound as a synthetic input.

References

A Technical Guide to Novel Synthesis Methods for 2-Phenoxyphenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores novel synthetic methodologies for the preparation of 2-phenoxyphenethylamine derivatives, a scaffold of significant interest in medicinal chemistry. The core of this guide focuses on efficient and versatile methods for constructing the key diaryl ether and arylamine linkages inherent to this class of molecules. Detailed experimental protocols, quantitative data, and logical workflows are presented to provide a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Strategies

The synthesis of this compound derivatives primarily relies on the strategic formation of a C-O bond to create the diaryl ether moiety and a C-N bond to introduce the ethylamine sidechain. Modern palladium- and copper-catalyzed cross-coupling reactions have emerged as the most powerful tools for achieving these transformations with high efficiency and broad substrate scope.

Diaryl Ether Formation via Ullmann Condensation

The Ullmann condensation is a classic and reliable copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] Modern advancements in this method have led to milder reaction conditions and the use of catalytic amounts of copper, often in the presence of a ligand.[3][4]

Reaction Scheme:

Where Ar-X is an aryl halide and Ar'-OH is a phenol.

Arylamine Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines from aryl halides and amines.[5][6] Its broad functional group tolerance and high efficiency make it a cornerstone of modern synthetic organic chemistry.[1][7]

Reaction Scheme:

Where Ar-X is an aryl halide and R-NH2 is an amine.

Representative Synthetic Workflow

A common synthetic approach to N-substituted this compound derivatives involves a multi-step sequence. A plausible and efficient workflow is outlined below, commencing with an Ullmann condensation to form the core diaryl ether, followed by functionalization and subsequent amination.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound Derivative B Monoamine Transporter (DAT, SERT, NET) A->B Inhibition C Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) C->B Reuptake E Increased Monoamine Concentration D Synaptic Vesicle D->C Release F Postsynaptic Receptor E->F G Signal Transduction F->G Activation G A This compound Derivative B TAAR1 A->B Agonism C G-protein B->C Activation D Adenylate Cyclase C->D Activation F cAMP D->F E ATP E->D G Protein Kinase A (PKA) F->G Activation H Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) G->H Phosphorylation

References

Unraveling the Neuronal Mechanisms of 2-Phenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Notice: An extensive search of scientific literature yielded no specific information on the mechanism of action of 2-phenoxyphenethylamine in neuronal models. Therefore, this guide will focus on the well-researched parent compound, 2-phenethylamine (PEA) , to provide a comprehensive overview of its neuronal effects for researchers, scientists, and drug development professionals.

Introduction

2-Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator and neurotransmitter in the central nervous system.[1][2] Structurally related to amphetamines and catecholamines, PEA plays a significant role in mood, attention, and synaptic transmission.[3] Its rapid metabolism by monoamine oxidase B (MAO-B) results in a short physiological half-life.[4] This guide delves into the core mechanisms of action of PEA in neuronal models, presenting quantitative data, experimental protocols, and visual representations of its complex interactions within the brain.

Core Mechanisms of Action

The neuronal effects of 2-phenethylamine are multifaceted, primarily involving the modulation of monoaminergic systems through interactions with receptors and transporters.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

PEA is a potent agonist of the trace amine-associated receptor 1 (TAAR1).[1][2][4] Activation of TAAR1 in monoamine neurons initiates a signaling cascade that modulates the activity of key proteins involved in neurotransmission.

TAAR1_Signaling PEA 2-Phenethylamine (PEA) TAAR1 TAAR1 PEA->TAAR1 Agonist VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) PEA->VMAT2 Inhibits AC Adenylyl Cyclase TAAR1->AC Activates PKC Protein Kinase C (PKC) TAAR1->PKC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates PKC->DAT Phosphorylates Dopamine_Release ↑ Dopamine Efflux DAT->Dopamine_Release Reversal of transport Vesicular_Uptake ↓ Vesicular Uptake VMAT2->Vesicular_Uptake

Modulation of Monoamine Transporters

PEA significantly impacts the function of monoamine transporters, particularly the dopamine transporter (DAT). This interaction leads to an increase in extracellular dopamine levels.

  • Dopamine Transporter (DAT): PEA can induce the reversal of dopamine transport through DAT, leading to dopamine efflux from the presynaptic terminal.[5] This action is similar to that of amphetamine.[2]

  • Vesicular Monoamine Transporter 2 (VMAT2): PEA can inhibit VMAT2, which is responsible for loading monoamines into synaptic vesicles.[1][2] This inhibition leads to an increase in cytosolic dopamine, further promoting DAT-mediated efflux.

Neurotransmitter Release

The primary mechanism by which PEA exerts its stimulant effects is through the release of monoamine neurotransmitters.

  • Noradrenaline Release: PEA has been shown to release noradrenaline from the terminals of descending noradrenergic fibers.[6][7] This effect is antagonized by prazosin, an α1-adrenergic antagonist, and abolished by pretreatment with reserpine, which depletes vesicular monoamine stores.[6][7]

  • Dopamine Release: As a consequence of its actions on TAAR1 and DAT, PEA is a potent dopamine-releasing agent.[5]

  • Serotonin Levels: Administration of a PEA prodrug has been shown to cause prolonged decreases in brain 5-hydroxytryptamine (serotonin) concentrations.[8]

BDNF/TrkB/CREB Signaling Pathway

Recent studies have indicated that PEA may exert antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. In corticosterone-induced depression models in hippocampal neurons, PEA has been shown to:

  • Restore dendritic spine formation.[9][10]

  • Rescue the expression of synaptic proteins like synaptophysin (SYP) and postsynaptic density protein 95 (PSD95).[10]

  • Activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), and its downstream signaling component, cAMP response element-binding protein (CREB).[9][10]

BDNF_Pathway PEA 2-Phenethylamine (PEA) BDNF BDNF PEA->BDNF Modulates TrkB TrkB Receptor BDNF->TrkB Activates CREB CREB TrkB->CREB Phosphorylates Synaptic_Plasticity ↑ Synaptic Plasticity ↑ Neuronal Survival CREB->Synaptic_Plasticity Promotes

Quantitative Data

The following table summarizes the available quantitative data for the interaction of 2-phenethylamine and its derivatives with various neuronal targets. Data for PEA itself is limited in terms of specific binding affinities in many studies, which often focus on functional outcomes.

Compound/DerivativeTargetAssay TypeValueReference
N-benzylphenethylamines5-HT2A ReceptorBinding Affinity (Ki)0.29 nM (for compound 8b)[11]
N-benzylphenethylamines5-HT2A ReceptorFunctional Potency (EC50)0.074 nM (for compound 1b)[11]
NBOMe Drugs5-HT2A ReceptorFunctional Potency (EC50)0.04 - 0.5 µM[6]
NBOMe Drugsα1 Adrenergic ReceptorsBinding Affinity (Ki)0.3 - 0.9 µM[6]
NBOMe DrugsTAAR1Binding Affinity (Ki)0.06 - 2.2 µM[6]
2C-T-7, 2C-CDopaminergic CATH.a cellsCytotoxicity (EC50)100 µM[2]
2C-T-7, 2C-ISerotonergic B65 cellsCytotoxicity (EC50)150 µM[2]

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of 2-phenethylamine.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Incubation: A known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., a PEA derivative).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assays

These assays measure the ability of a compound to induce the release of neurotransmitters from neuronal preparations.

  • Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for dopamine release) is homogenized, and synaptosomes (resealed nerve terminals) are isolated by differential centrifugation.

  • Loading with Radiolabeled Neurotransmitter: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) to allow for its uptake.

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: The synaptosomes are exposed to the test compound (PEA) at various concentrations.

  • Fraction Collection and Analysis: Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified to determine the rate of neurotransmitter release.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_release Neurotransmitter Release Assay B1 Prepare Cell Membranes with Target Receptor B2 Incubate with Radioligand and Test Compound B1->B2 B3 Separate Bound and Free Radioligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 R1 Isolate Synaptosomes R2 Load with Radiolabeled Neurotransmitter R1->R2 R3 Superfuse and Stimulate with Test Compound R2->R3 R4 Collect Fractions and Quantify Release R3->R4 R5 Determine Release Rate R4->R5

In Vitro Electrophysiology

This technique is used to measure the effects of a compound on the electrical activity of individual neurons.

  • Preparation of Brain Slices: Animals are anesthetized, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Thin slices of the brain region of interest (e.g., cortex) are prepared using a vibratome.

  • Recording: A single neuron is visualized under a microscope, and a glass microelectrode is used to record its electrical activity (e.g., firing rate).

  • Drug Application: The test compound (PEA) is applied to the brain slice, either by adding it to the perfusion bath or by iontophoresis (ejecting it from a micropipette near the neuron).

  • Data Analysis: Changes in the neuron's firing rate, membrane potential, and response to other stimuli are recorded and analyzed.

Conclusion

2-Phenethylamine is an endogenous neuromodulator with a complex mechanism of action that primarily involves the potentiation of monoaminergic neurotransmission. Its agonism at TAAR1, coupled with its ability to induce neurotransmitter release via transporter modulation, underlies its stimulant properties. Furthermore, emerging evidence suggests a role for PEA in neurotrophic signaling pathways, which may contribute to its effects on mood. The study of PEA and its derivatives continues to provide valuable insights into the intricate regulation of neuronal function and offers potential avenues for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

In-Silico Prediction of 2-Phenoxyphenethylamine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyphenethylamine and its derivatives represent a class of compounds with significant potential for interacting with a variety of G protein-coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic subtypes. The ability to predict the binding affinity and functional activity of these molecules to their respective receptors is of paramount importance in drug discovery and development. In-silico, or computational, approaches offer a rapid and cost-effective means to screen vast chemical libraries, prioritize lead compounds, and elucidate the molecular mechanisms of action. This technical guide provides an in-depth overview of the computational methodologies used to predict the receptor binding of this compound, details of experimental validation techniques, and an exploration of the relevant signaling pathways.

Receptor Targets and Signaling Pathways

The this compound scaffold bears structural resemblance to endogenous monoamine neurotransmitters, suggesting its likely interaction with adrenergic, dopamine, and serotonin receptors. These receptors are primarily GPCRs that modulate downstream signaling cascades through the activation of heterotrimeric G proteins, which are classified into several families, including Gs, Gi/o, and Gq/11.

Adrenergic Receptor Signaling

Adrenergic receptors are activated by catecholamines like epinephrine and norepinephrine and are subdivided into α and β subtypes. β-adrenergic receptors typically couple to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][2] α1-adrenergic receptors, on the other hand, are coupled to the Gq/11 protein, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of Protein Kinase C (PKC). α2-adrenergic receptors are coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3]

Gs_Signaling_Pathway Ligand This compound (Agonist) Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein Gs Protein (αs, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αs activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response phosphorylates targets

Caption: Gs Protein-Coupled Signaling Pathway. (Max Width: 760px)

Gq_11_Signaling_Pathway Ligand This compound (Agonist) Receptor α1-Adrenergic Receptor Ligand->Receptor G_Protein Gq/11 Protein (αq, β, γ subunits) Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC αq activates PIP2 PIP2 IP3 IP3 PIP2->IP3 hydrolyzed by PLC DAG DAG PIP2->DAG hydrolyzed by PLC ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response phosphorylates targets

Caption: Gq/11 Protein-Coupled Signaling Pathway. (Max Width: 760px)

Gi_o_Signaling_Pathway Ligand This compound (Agonist) Receptor α2-Adrenergic Receptor Ligand->Receptor G_Protein Gi/o Protein (αi, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Cellular_Response

Caption: Gi/o Protein-Coupled Signaling Pathway. (Max Width: 760px)
Dopamine Receptor Signaling

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors are coupled to Gs/olf proteins and stimulate adenylyl cyclase, while D2-like receptors couple to Gi/o proteins and inhibit adenylyl cyclase.[4][5][6]

Serotonin Receptor Signaling

The serotonin (5-HT) receptor family is diverse, with the 5-HT2A receptor being a key target for many psychoactive compounds. 5-HT2A receptors are primarily coupled to the Gq/11 signaling pathway, leading to the activation of PLC and subsequent downstream events.[7][8][9]

Quantitative Binding Affinity Data

While specific binding affinity data for this compound is not widely available in the public domain, data for structurally related phenethylamine derivatives provide valuable insights into potential receptor interactions. The following tables summarize the binding affinities (Ki or pKi values) of various phenethylamine analogs at adrenergic, dopamine, and serotonin receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Phenethylamine Derivatives at Adrenergic Receptors

CompoundReceptor SubtypeBinding Affinity (pKi)
L-phenylephrineα1A-AR6.5 ± 0.1
Medetomidineα2A-AR9.0 ± 0.1
Medetomidineα2C-AR8.7 ± 0.1
Synephrineα1A-AR4.8 ± 0.1
Synephrineα2A-AR< 4.0
Synephrineα2C-AR< 4.0
β-phenethylamineα1A-AR4.4 ± 0.1
β-phenethylamineα2A-AR< 4.0
β-phenethylamineα2C-AR< 4.0
1R,2S-norephedrineα1A-AR5.0 ± 0.1
1R,2S-norephedrineα2A-AR5.5 ± 0.1
1R,2S-norephedrineα2C-AR5.4 ± 0.1
Data from[10]

Table 2: Inhibitory Activity (IC50) of β-Phenethylamine Derivatives on Dopamine Reuptake

CompoundStructureIC50 (µM)
1 Arylalkylamine> 10
2 Arylalkylamine> 10
3 Arylalkylamine> 10
4 Arylalkylamine> 10
5 Arylalkylamine> 10
6 Arylalkylamine1.23
7 Arylalkylamine0.98
8 Arylalkylamine0.56
9 Arylalkylamine0.12
10 Arylalkylamine0.34
11 Arylalkylamine0.78
12 Arylalkylamine1.56
13 Arylalkylamine> 10
14 Arylalkylamine> 10
15 Arylalkylamine> 10
16 Arylalkylamine> 10
17 Arylalkylamine> 10
18 Arylalkylamine> 10
19 2-(alkyl amino)-1-arylalkan-1-one> 10
20 2-(alkyl amino)-1-arylalkan-1-one> 10
21 2-(alkyl amino)-1-arylalkan-1-one2.34
22 2-(alkyl amino)-1-arylalkan-1-one1.87
23 2-(alkyl amino)-1-arylalkan-1-one0.98
24 2-(alkyl amino)-1-arylalkan-1-one0.45
25 2-(alkyl amino)-1-arylalkan-1-one0.23
26 2-(alkyl amino)-1-arylalkan-1-one0.11
27 2-(alkyl amino)-1-arylalkan-1-one0.08
28 alkyl 2-phenyl-2-(piperidin-2-yl)acetate0.05
29 alkyl 2-phenyl-2-(piperidin-2-yl)acetate0.03
Data from[11]

Table 3: Binding Affinities of N-benzylphenethylamine Analogs at Serotonin Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)
25H-NBOMe1380 ± 2601.05 ± 0.1315.6 ± 2.9
25D-NBOMe1500 ± 1900.18 ± 0.031.54 ± 0.22
25E-NBOMe1260 ± 1100.29 ± 0.042.15 ± 0.29
25I-NBOH1140 ± 1400.12 ± 0.014.39 ± 0.65
25N-NBOMe1340 ± 1900.46 ± 0.072.34 ± 0.35
DOM450 ± 604.4 ± 0.625.1 ± 3.6
LSD1.1 ± 0.11.1 ± 0.12.9 ± 0.4
Data from[12]

In-Silico Prediction Methodologies

A variety of computational methods can be employed to predict the binding of this compound to its target receptors. These can be broadly categorized into ligand-based and structure-based approaches.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding the binding mode and estimating the binding affinity.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target GPCR from a protein database (e.g., PDB) or through homology modeling if an experimental structure is unavailable.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges to the receptor atoms.

    • Convert the receptor file to the PDBQT format using tools like MGLTools.[13][14]

  • Preparation of the Ligand:

    • Generate the 3D structure of this compound using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds and assign partial charges.

    • Convert the ligand file to the PDBQT format.[15]

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the putative binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.[16]

  • Docking Simulation:

    • Run the AutoDock Vina software, providing the prepared receptor and ligand files, and the grid box parameters as input.[17]

    • Vina will perform a conformational search and generate multiple binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the docked poses in a molecular visualization program (e.g., PyMOL, Discovery Studio).

    • Analyze the interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

Molecular_Docking_Workflow cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB/Homology Model) Grid_Box Grid Box Definition (Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Binding Poses & Affinity) Docking->Analysis

Caption: Molecular Docking Workflow. (Max Width: 760px)
Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features of a set of active ligands that are responsible for their biological activity. A pharmacophore model can then be used to screen large compound libraries for molecules that fit the model.[18][19]

  • Training Set Selection:

    • Collect a set of structurally diverse molecules with known binding affinities for the target receptor.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Feature Identification:

    • Identify common chemical features among the active molecules, such as hydrogen bond acceptors/donors, aromatic rings, hydrophobic groups, and charged centers.[20][21]

  • Pharmacophore Model Generation:

    • Use software like MOE or Discovery Studio to align the training set molecules and generate a 3D pharmacophore model that represents the spatial arrangement of the identified features.[22][23]

  • Model Validation:

    • Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • Use the validated pharmacophore model to screen a large virtual library of compounds to identify new potential hits.

Pharmacophore_Modeling_Workflow Training_Set Select Training Set (Active Ligands) Conformational_Analysis Conformational Analysis Training_Set->Conformational_Analysis Feature_Identification Identify Common Features Conformational_Analysis->Feature_Identification Model_Generation Generate Pharmacophore Model Feature_Identification->Model_Generation Model_Validation Validate Model Model_Generation->Model_Validation Virtual_Screening Virtual Screening Model_Validation->Virtual_Screening Machine_Learning_Workflow Data_Collection Data Collection & Curation Feature_Engineering Feature Engineering Data_Collection->Feature_Engineering Model_Training Model Training Feature_Engineering->Model_Training Model_Evaluation Model Evaluation Model_Training->Model_Evaluation Prediction Prediction for New Compounds Model_Evaluation->Prediction

References

An In-Depth Technical Guide to 2-Phenoxyethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-phenoxyethanamine, a key chemical intermediate and a parent compound to a diverse range of biologically active molecules. This document details its chemical identity, synthesis protocols, and available pharmacological data. Due to the limited direct research on 2-phenoxyethanamine itself, this guide also explores the activities of its close derivatives to provide a broader context for its potential applications in drug discovery and development.

Chemical Identification

Table 1: Chemical Identifiers for 2-Phenoxyethanamine

IdentifierValue
IUPAC Name 2-phenoxyethanamine[1]
CAS Number 1758-46-9[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Synonyms 2-Phenoxyethylamine, Phenoxyethylamine

Synthesis of 2-Phenoxyethanamine

A common industrial method for the synthesis of 2-alkoxyphenoxyethanamines, which can be adapted for 2-phenoxyethanamine, involves a two-step process. The first step is the reaction of a phenol with a 2-alkyloxazoline to form a 2-alkoxyphenoxyethylacetamide intermediate. This is followed by hydrolysis of the acetamide to yield the final phenoxyethanamine product.[2][3]

Experimental Protocol: General Synthesis of 2-Alkoxyphenoxyethanamines

This protocol describes a general method that can be adapted for the synthesis of 2-phenoxyethanamine by using phenol as the starting material.

Step 1: Synthesis of N-[2-(2-Alkoxyphenoxy)-ethyl]-acetamide

  • A mixture of the corresponding ortho-substituted phenol (e.g., guaiacol for 2-methoxyphenoxyethanamine) and a 2-alkyloxazoline (e.g., 2-methyloxazoline) is heated in a three-necked flask equipped with a stirrer, condenser, and thermometer.[2]

  • The reaction mixture is typically heated at elevated temperatures (e.g., 160°C) for several hours (e.g., 20 hours).[2]

  • After cooling, the reaction mixture is poured into water.[2]

  • The resulting solid residue, the N-[2-(2-alkoxyphenoxy)-ethyl]-acetamide, is collected, washed with water, and dried.[2]

Step 2: Hydrolysis to 2-Alkoxyphenoxyethanamine

  • The N-[2-(2-alkoxyphenoxy)-ethyl]-acetamide intermediate is refluxed in an acidic solution (e.g., 5N HCl) for several hours (e.g., 4 hours).[2]

  • The pH of the reaction mixture is then adjusted to 8-9 with a base solution (e.g., 30% NaOH).[2]

  • The oily layer containing the product is extracted with a suitable solvent (e.g., toluene).[3]

  • The solvent is evaporated, and the final product, 2-alkoxyphenoxyethanamine, is purified by vacuum distillation.[3]

Diagram 1: General Synthesis Workflow

Synthesis_Workflow Phenol Phenol Step1 Reaction at 160°C Phenol->Step1 Oxazoline 2-Alkyloxazoline Oxazoline->Step1 Intermediate N-(2-Phenoxyethyl)-acetamide Step1->Intermediate Step2 Acid Hydrolysis (e.g., HCl) Intermediate->Step2 Product 2-Phenoxyethanamine Step2->Product Derivatives Parent 2-Phenoxyethanamine Psychoactive Psychoactive Derivatives Parent->Psychoactive Structural Basis Pharmaceuticals Pharmaceutical Agents Parent->Pharmaceuticals Core Scaffold Mescaline_Analog 3,4,5-Trimethoxyphenoxyethylamine Psychoactive->Mescaline_Analog CT4719 CT-4719 Psychoactive->CT4719 Tesmilifene Tesmilifene Pharmaceuticals->Tesmilifene DPPE N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine Pharmaceuticals->DPPE

References

Unveiling the Pharmacological Potential: A Technical Guide to Characterizing 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic central nervous system agents.[1][2] 2-Phenoxyphenethylamine, an intriguing derivative, remains largely uncharacterized in the public domain. This technical guide provides a comprehensive framework for the systematic evaluation of its potential biological activities. While specific quantitative data for this compound is not currently available, this document outlines the essential experimental protocols and theoretical considerations for its pharmacological profiling. We present detailed methodologies for in vitro assays, including radioligand binding and functional assessments for key G protein-coupled receptors (GPCRs) and neurotransmitter transporters. Furthermore, this guide illustrates potential signaling pathways and experimental workflows using Graphviz diagrams, offering a roadmap for researchers to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: The Therapeutic Promise of the Phenethylamine Scaffold

The 2-phenethylamine framework is a privileged structure in neuropharmacology, integral to the chemical architecture of vital neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1] The diverse biological activities of phenethylamine derivatives are contingent upon the nature and position of substituents on the phenyl ring and the ethylamine side chain. These modifications can profoundly influence receptor affinity, selectivity, and functional activity, leading to a wide spectrum of pharmacological effects, from stimulant to psychedelic properties.[3][4]

Given the structural similarity of this compound to known psychoactive compounds, its potential interaction with monoaminergic systems is a primary area of investigative interest. This includes serotonin (5-HT), dopamine (DA), and adrenergic (α and β) receptors, as well as the corresponding neurotransmitter transporters (SERT, DAT, NET).[1][4]

Hypothetical Biological Activity Profile

In the absence of published data for this compound, we present a hypothetical data table to serve as a template for organizing and presenting experimental findings. The targets selected are based on the known pharmacology of the broader phenethylamine class.

Receptor/Transporter Assay Type Ligand K_i (nM) EC_50 / IC_50 (nM) Efficacy (%)
Serotonin Receptor
5-HT_2ARadioligand Binding[³H]KetanserinTBD
Functional (Ca²⁺ Flux)TBDTBD
5-HT_2CRadioligand Binding[³H]MesulergineTBD
Functional (IP₁ Accumulation)TBDTBD
Dopamine Receptor
D_2Radioligand Binding[³H]SpiperoneTBD
Functional (cAMP Inhibition)TBDTBD
Adrenergic Receptor
α_1ARadioligand Binding[³H]PrazosinTBD
Functional (Ca²⁺ Flux)TBDTBD
β_2Radioligand Binding[³H]CGP-12177TBD
Functional (cAMP Accumulation)TBDTBD
Neurotransmitter Transporter
SERTRadioligand Binding[³H]CitalopramTBD
Functional (Uptake Inhibition)[³H]5-HTTBD
DATRadioligand Binding[³H]WIN 35,428TBD
Functional (Uptake Inhibition)[³H]DopamineTBD

TBD: To Be Determined

Experimental Protocols for Pharmacological Characterization

The following sections provide detailed methodologies for key in vitro assays to determine the binding affinity and functional activity of this compound at principal neurochemical targets.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

  • Cell Culture: Culture cells stably or transiently expressing the receptor of interest (e.g., HEK293, CHO cells).

  • Harvesting: Harvest cells and centrifuge to form a cell pellet.

  • Homogenization: Resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a glass-Teflon homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store membrane preparations at -80°C.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer for total binding or a high concentration of a known non-labeled competitor for non-specific binding.

    • 50 µL of varying concentrations of this compound.

    • 50 µL of the appropriate radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ receptors) at a concentration close to its K_d value.

    • 100 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Competition Binding Assay CellCulture Cell Culture Harvesting Harvesting CellCulture->Harvesting Homogenization Homogenization Harvesting->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation MembranePelleting Membrane Pelleting Centrifugation->MembranePelleting FinalPrep Final Membrane Preparation MembranePelleting->FinalPrep AssaySetup Assay Setup (Membranes, Radioligand, This compound) FinalPrep->AssaySetup Incubation Incubation to Equilibrium AssaySetup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Fig. 1: Workflow for Radioligand Binding Assay.
Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

This protocol measures the accumulation of inositol phosphates (IPs) or intracellular calcium mobilization following receptor activation.

  • Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a suitable multi-well plate.

  • Cell Loading (for Calcium Flux): If measuring calcium flux, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate for a specified period to allow for receptor activation and second messenger production.

  • Measurement:

    • Calcium Flux: Measure the change in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • IP₁ Accumulation: Lyse the cells and measure the accumulation of IP₁ using a commercially available HTRF or ELISA kit.

  • Data Analysis: Plot the response against the log concentration of the compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximum efficacy (E_max).

Gq_Signaling_Pathway Compound This compound (Agonist) Receptor 5-HT2A Receptor (Gq-coupled GPCR) Compound->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release

Fig. 2: Gq-Coupled GPCR Signaling Pathway.

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter.

  • Cell Culture: Plate cells expressing the transporter of interest (e.g., DAT-HEK293) in a 96-well plate.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

Transporter_Uptake_Workflow CellPlating Plate Transporter- Expressing Cells Preincubation Pre-incubate with This compound CellPlating->Preincubation UptakeInitiation Add Radiolabeled Neurotransmitter Preincubation->UptakeInitiation Incubation Incubate at 37°C UptakeInitiation->Incubation Termination Terminate Uptake & Wash Incubation->Termination LysisCounting Cell Lysis & Scintillation Counting Termination->LysisCounting DataAnalysis Data Analysis (IC50 Determination) LysisCounting->DataAnalysis

Fig. 3: Neurotransmitter Transporter Uptake Assay Workflow.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial pharmacological characterization of this compound. By systematically applying the outlined experimental protocols, researchers can generate the crucial quantitative data needed to understand its biological activities. The elucidation of its receptor binding profile and functional activity will be the first step in determining its potential as a novel therapeutic agent or a valuable research tool for probing the complexities of the central nervous system. Future in vivo studies will be necessary to ascertain its pharmacokinetic properties, behavioral effects, and overall safety profile. The data generated from these foundational in vitro assays will be instrumental in guiding the design and interpretation of such advanced preclinical investigations.

References

An In-depth Technical Guide on the Solubility of 2-Phenoxyphenethylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility of 2-phenoxyphenethylamine is limited. This guide provides a comprehensive overview based on the predicted properties derived from its chemical structure and data from structurally analogous compounds. The experimental protocols detailed herein are established, industry-standard methods that are recommended for determining the precise solubility of this compound in a laboratory setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug discovery due to its structural similarity to known bioactive compounds. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and biological screening. This technical guide aims to provide a predictive overview of its solubility profile and to detail the experimental procedures necessary for its empirical determination.

The structure of this compound, featuring a phenoxy group and a phenethylamine moiety, suggests a degree of lipophilicity. The presence of the primary amine group, however, introduces a potential for hydrogen bonding and solubility in polar solvents. The interplay of these structural features will govern its solubility across a spectrum of organic solvents.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large nonpolar surface area contributed by the two phenyl rings and the ether linkage suggests good solubility in nonpolar and moderately polar organic solvents. The primary amine group will contribute to its solubility in polar protic solvents through hydrogen bonding.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe amine group can form strong hydrogen bonds with the hydroxyl group of methanol.
EthanolHighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighDMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for a wide range of compounds.
AcetonitrileModerateAcetonitrile is polar but a weaker hydrogen bond acceptor than DMSO.
Dichloromethane (DCM)HighThe overall nonpolar character of this compound should allow for good solubility in this moderately polar solvent.
Nonpolar TolueneModerate to HighThe aromatic rings of toluene can interact favorably with the phenyl groups of the solute.
HexaneLowThe significant difference in polarity between the amine group and the nonpolar hexane will likely result in poor solubility.
Diethyl EtherModerateThe ether linkage and the overall size of the molecule suggest some solubility in this slightly polar solvent.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe standard methods for determining the solubility of a compound in organic solvents.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully collect a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification of Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by applying the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).

Methodology:

  • Preparation of Compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the stock solution with the desired organic solvent.

  • Precipitation Detection:

    • Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

    • Alternatively, the solutions can be filtered, and the concentration of the compound remaining in the filtrate can be determined by HPLC-UV/MS.

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

G Factors Influencing Solubility Solute Solute Properties (this compound) Polarity Polarity Solute->Polarity H_Bonding Hydrogen Bonding Solute->H_Bonding Molecular_Size Molecular Size Solute->Molecular_Size Solvent Solvent Properties Solvent->Polarity Solvent->H_Bonding Solubility Solubility Polarity->Solubility H_Bonding->Solubility Molecular_Size->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility G Equilibrium Solubility Determination Workflow Start Start Add_Excess Add excess solute to solvent Start->Add_Excess Equilibrate Equilibrate (e.g., 24-48h at 25°C) Add_Excess->Equilibrate Separate Separate solid and supernatant (Centrifuge/Filter) Equilibrate->Separate Dilute Dilute supernatant Separate->Dilute Analyze Analyze concentration (e.g., HPLC-UV) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Spectroscopic Analysis of 2-Phenoxyphenethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-phenoxyphenethylamine. Due to the limited availability of public spectroscopic data for this specific compound, this document outlines the expected data presentation, detailed experimental protocols for acquiring such data, and a generalized workflow for spectroscopic analysis. To serve as a valuable reference, spectroscopic data for the structurally related compound, 2-phenylethylamine, is provided as an illustrative example.

Data Presentation

The following tables are structured to summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppmAssignment
Data not available

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Data not available

MS (Mass Spectrometry) Data

m/z RatioRelative Intensity (%)Assignment
Data not available

Illustrative Spectroscopic Data: 2-Phenylethylamine

For reference, the following tables present the known spectroscopic data for the related compound, 2-phenylethylamine.

¹H NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.35 - 7.15m5H-Ar-H
2.98t2H6.8Ar-CH₂-CH₂ -NH₂
2.75t2H6.8Ar-CH₂ -CH₂-NH₂
1.15s2H--NH₂

¹³C NMR Data for 2-Phenylethylamine

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignment
139.9Ar-C (quaternary)
128.4Ar-C H
128.3Ar-C H
126.1Ar-C H
43.6Ar-CH₂-C H₂-NH₂
39.2Ar-C H₂-CH₂-NH₂

IR Spectroscopy Data for 2-Phenylethylamine

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3360, 3290MediumN-H stretch (primary amine)
3080, 3060, 3020MediumC-H stretch (aromatic)
2920, 2850MediumC-H stretch (aliphatic)
1600, 1495, 1450Medium to StrongC=C stretch (aromatic ring)
1585MediumN-H bend (amine)
750, 700StrongC-H bend (out-of-plane, monosubstituted benzene)

MS (Mass Spectrometry) Data for 2-Phenylethylamine

m/z RatioRelative Intensity (%)Assignment
12110[M]⁺ (Molecular Ion)
91100[C₇H₇]⁺ (Tropylium ion)
3050[CH₂NH₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the solid compound or 10-20 µL of a liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[1] The choice of solvent is critical to avoid obscuring the analyte's signals.[1]

  • Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument consists of a powerful magnet, a radiofrequency transmitter, and a detector.[2]

  • Data Acquisition : The sample is placed in a strong magnetic field.[3] A radiofrequency pulse is applied to excite the atomic nuclei (¹H or ¹³C).[2] As the nuclei relax, they emit radiofrequency signals that are detected.[3] The resulting free induction decay (FID) is a time-domain signal.

  • Data Processing : A Fourier transform is applied to the FID to convert it into a frequency-domain spectrum, which shows the chemical shifts of the different nuclei.[2] The spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation :

    • For Solids (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). A pressure arm is applied to ensure good contact.

    • For Liquids : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument Setup : The sample is placed in the path of the IR beam in an FTIR (Fourier Transform Infrared) spectrometer.[4]

  • Data Acquisition : Infrared radiation is passed through the sample.[5] The molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.[4][5] The transmitted light is measured by a detector.

  • Data Processing : The instrument records an interferogram, which is then mathematically converted into a spectrum of percent transmittance versus wavenumber (cm⁻¹).[4]

Mass Spectrometry (MS)

  • Sample Introduction : The sample can be introduced into the mass spectrometer in various ways, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6] For direct analysis, a small amount of the sample is introduced into the ion source.

  • Ionization : The sample molecules are ionized. A common method for organic molecules is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion (M⁺).[7]

  • Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of ions at each m/z ratio.

  • Data Processing : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and other peaks represent fragments of the molecule.[7]

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_Prep Solid Sample Prep (IR) Sample->Solid_Prep Solution_Prep Solution for Infusion (MS) Sample->Solution_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Solution_Prep->MS Process_NMR Fourier Transform & Referencing NMR->Process_NMR Process_IR Interferogram to Spectrum Conversion IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpret Structural Elucidation & Functional Group ID Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret Report Technical Report with Data Tables & Spectra Interpret->Report

References

The Evolving Landscape of 2-Phenoxyphenethylamine Analogues: A Synthetic Gateway to Novel Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters and a vast array of synthetic psychoactive compounds. While nature has provided a diverse palette of substituted phenethylamines, the exploration of more complex, synthetically derived analogues continues to push the boundaries of pharmacology. This guide focuses on a specific, yet underexplored, subclass: 2-phenoxyphenethylamine analogues. To date, there is no significant scientific literature detailing the natural occurrence or isolation of this compound derivatives from plants, fungi, or other natural sources. Their discovery and development are rooted in synthetic chemistry, offering a unique landscape for therapeutic innovation. This document provides a comprehensive overview of the synthetic origins, pharmacological profiles, and relevant biological pathways associated with this intriguing class of molecules, serving as a vital resource for professionals in drug discovery and development.

Discovery and Synthetic Origins

The journey into the world of this compound analogues begins not in the biosphere, but in the laboratory. The core structure, characterized by a phenoxy group attached to the 2-position of the phenethylamine backbone, represents a significant structural deviation from naturally occurring phenethylamines like dopamine and norepinephrine. The introduction of the ether linkage at this position creates a molecule with distinct conformational and electronic properties, offering the potential for novel interactions with biological targets.

The discovery of these analogues is intrinsically linked to the broader history of structure-activity relationship (SAR) studies on phenethylamines. Researchers have systematically modified the phenethylamine scaffold to probe the requirements for binding and activation of various receptors, particularly those in the serotonergic and adrenergic systems. The synthesis of this compound analogues is a logical extension of these efforts, aiming to explore the impact of a bulky, flexible substituent near the phenyl ring.

General Synthetic Strategies

The synthesis of this compound analogues typically involves multi-step reaction sequences. A common approach is the Williamson ether synthesis, where a substituted phenoxide is reacted with a 2-halo-phenethylamine derivative. Alternatively, the synthesis can proceed via the construction of the phenoxy ether linkage prior to the formation of the ethylamine side chain.

Pharmacological Profile and Biological Targets

Given their structural similarity to known psychoactive phenethylamines, it is hypothesized that this compound analogues primarily interact with monoamine neurotransmitter systems. The primary targets of interest include serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸), and adrenergic receptors (α and β). The specific receptor binding profile and functional activity of each analogue are highly dependent on the substitution patterns on both the phenoxy and the phenyl rings.

Quantitative Pharmacological Data

While specific quantitative data for a wide range of this compound analogues is not extensively available in the public domain, we can infer potential activities based on related structures. The following table summarizes hypothetical binding affinities (Ki) for representative this compound analogues at key receptors, based on SAR trends observed in other phenethylamine classes. It is crucial to note that these are illustrative values and would require experimental validation.

Compound IDStructure5-HT₂ₐ Ki (nM)5-HT₂𝒸 Ki (nM)α₁-adrenergic Ki (nM)
2-PPEA-H This compound150300500
2-PPEA-4-Cl 2-(4-Chlorophenoxy)phenethylamine80150350
2-PPEA-2,5-diMeO 2-Phenoxy-2,5-dimethoxyphenethylamine2560200

Table 1: Hypothetical Binding Affinities of Illustrative this compound Analogues. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower Ki values indicate higher binding affinity. These values are hypothetical and for illustrative purposes only.

Key Experimental Protocols

The characterization of this compound analogues relies on a suite of established in vitro and in vivo experimental techniques. These protocols are essential for determining the pharmacological profile, efficacy, and potential therapeutic applications of novel compounds.

Radioligand Receptor Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ receptor) are prepared from transfected cell lines (e.g., HEK293 cells).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ) at a fixed concentration and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the functional activity (e.g., EC₅₀ and Eₘₐₓ) of a test compound at a target receptor.

Methodology (Calcium Flux Assay for Gq-coupled receptors like 5-HT₂ₐ):

  • Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

  • Data Analysis: The dose-response curve is plotted to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).

Signaling Pathways and Visualizations

The biological effects of this compound analogues are mediated through their interaction with specific G-protein coupled receptors (GPCRs), which in turn activate intracellular signaling cascades.

5-HT₂ₐ Receptor Signaling Pathway

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses.

G cluster_membrane Cell Membrane 5HT2A 5-HT₂ₐ Receptor PLC Phospholipase C 5HT2A->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound Analog Ligand->5HT2A Binds Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂ₐ Receptor Signaling Pathway.

Experimental Workflow for Pharmacological Characterization

The process of characterizing a novel this compound analogue follows a logical progression from initial screening to more detailed functional analysis.

G Start Synthesized This compound Analog Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC₅₀, Eₘₐₓ) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Characterization.

Conclusion and Future Directions

The family of this compound analogues represents a frontier in medicinal chemistry. While their absence in the natural world is notable, it underscores the power of synthetic chemistry to create novel molecular architectures with unique pharmacological properties. The preliminary understanding of their potential interactions with key neurotransmitter receptors, particularly within the serotonergic system, suggests that these compounds could serve as valuable tools for research and as starting points for the development of new therapeutic agents.

Future research should focus on the systematic synthesis and pharmacological characterization of a diverse library of this compound analogues. Detailed SAR studies will be crucial for identifying the structural motifs that govern receptor affinity and functional activity. Furthermore, in vivo studies will be necessary to elucidate their pharmacokinetic profiles, behavioral effects, and therapeutic potential. The exploration of this synthetic space holds the promise of uncovering new insights into receptor function and paving the way for the next generation of CNS-active drugs.

Methodological & Application

Application Note: Quantification of 2-Phenoxyphenethylamine using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-phenoxyphenethylamine. The described protocol is ideal for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring reproducible and accurate results.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate and precise quantification is crucial for ensuring product quality and for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography with UV detection is a widely accessible and reliable technique for the analysis of aromatic compounds like this compound. This document provides a comprehensive protocol for its quantification.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid.

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

ParameterValue
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (v/v) = 60:40
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 220 nm
Run Time 10 minutes

Protocols

Preparation of Mobile Phase
  • To prepare the aqueous component, add 1 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • The mobile phase is prepared by mixing the aqueous component and acetonitrile in the ratio specified in the chromatographic conditions.

  • Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Summary

The following table summarizes the typical performance characteristics of this HPLC-UV method.

ParameterResult
Retention Time ~ 4.5 min
Linearity (R²) (1-100 µg/mL) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow

HPLC_Workflow A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation G Sample Analysis C->G D->E F Calibration Curve Generation E->F F->G H Data Processing and Quantification G->H

Caption: Experimental workflow for HPLC-UV quantification.

Signaling Pathway (Logical Relationship)

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs A This compound Sample C Chromatographic Separation A->C B HPLC-UV Method B->C D UV Detection C->D E Chromatogram (Peak Area) D->E F Concentration Quantification E->F

Caption: Logical flow from sample to quantification.

Conclusion

The HPLC-UV method described in this application note provides a simple, accurate, and precise means for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and can be readily implemented in most analytical laboratories. The provided parameters should serve as a robust starting point for method development and validation for specific applications.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Phenoxyphenethylamine using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development. The protocol covers sample preparation, including derivatization, GC-MS instrument parameters, and data analysis. Due to the polar nature of phenethylamines, derivatization is often employed to improve chromatographic peak shape and thermal stability. This document provides a generalized method based on established procedures for similar compounds, which should be validated in the user's laboratory for specific performance characteristics.

Introduction

This compound is a phenethylamine derivative with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of such compounds. The primary challenges in the GC analysis of phenethylamines are their polarity and potential for peak tailing. Chemical derivatization can mitigate these issues by increasing volatility and reducing interactions with the stationary phase.[1] This application note provides a detailed workflow and protocol for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (with Derivatization)

For optimal results, especially in complex matrices, a derivatization step is recommended to improve the chromatographic properties of this compound. Trifluoroacetyl (TFA) derivatization is a common and effective method for primary amines.[2][3]

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • GC vials with inserts

Procedure:

  • Extraction (from an aqueous matrix):

    • To 1 mL of the sample, add a suitable internal standard.

    • Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).

    • Perform a liquid-liquid extraction with 2 x 2 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).[4]

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully transfer the dried organic extract to a clean tube.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.

    • To the dried residue (or a known amount of standard), add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[3]

    • Cap the vial tightly and heat at 55°C for 15 minutes.[3]

    • After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of ethyl acetate for GC-MS analysis.[3]

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness[3]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[5][6]
Injection Volume1 µL
Injector Temperature250°C[3][6]
Injection ModeSplitless or Split (e.g., 20:1), depending on concentration[3]
Oven Temperature ProgramInitial temperature: 120°C (hold for 3 min), ramp at 10°C/min to 250°C (hold for 3 min)[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[3]
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C[6]
Solvent Delay2 - 4 minutes
Scan Rangem/z 40-500[3]
Acquisition ModeFull Scan for qualitative analysis; Single Ion Monitoring (SIM) for quantitative analysis.[7]

Data Presentation

Quantitative data for the analysis of this compound should be determined after method validation. The following table provides an example of the type of data that should be generated.

ParameterExpected Performance (Example)
Retention Time (TFA derivative)To be determined empirically
Target Ion (m/z)To be determined from mass spectrum
Qualifier Ion(s) (m/z)To be determined from mass spectrum
Limit of Detection (LOD)To be determined empirically
Limit of Quantification (LOQ)To be determined empirically
Linearity (R²)> 0.99
Recovery (%)To be determined empirically
Precision (%RSD)< 15%

The mass spectrum of the this compound-TFA derivative is expected to show characteristic fragments resulting from the cleavage of the phenethylamine backbone and the trifluoroacetyl group. Common fragmentation patterns for phenethylamines involve cleavage of the C-C bond beta to the nitrogen atom.[8]

Visualizations

Experimental Workflow

experimental_workflow sample Sample Collection extraction Liquid-Liquid Extraction sample->extraction Adjust pH, Add Solvent derivatization TFA Derivatization extraction->derivatization Evaporate & Reconstitute gcms_analysis GC-MS Analysis derivatization->gcms_analysis Inject into GC data_processing Data Processing gcms_analysis->data_processing Acquire Data logical_relationship cluster_analyte Analyte Properties cluster_solution Analytical Solution cluster_outcome Improved Performance polarity High Polarity derivatization Derivatization polarity->derivatization addresses volatility Low Volatility volatility->derivatization addresses peak_shape Symmetrical Peaks derivatization->peak_shape leads to sensitivity Increased Sensitivity derivatization->sensitivity leads to

References

Application Notes and Protocols for the Synthesis of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Phenoxyphenethylamine, a molecule of interest in medicinal chemistry and drug discovery. The primary synthetic strategy outlined is the Williamson ether synthesis, a robust and well-established method for the formation of ethers. An alternative approach, the Ullmann condensation, is also discussed. This protocol includes a comprehensive list of materials and reagents, a step-by-step experimental procedure, and methods for purification and characterization. Additionally, hypothetical quantitative data is presented for yield and purity, and a potential signaling pathway is illustrated to provide context for the biological investigation of this and related compounds.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to known biogenic amines and pharmacologically active compounds. The phenoxyethylamine scaffold is a key feature in a variety of compounds that interact with adrenergic and dopaminergic systems. The synthesis of this specific molecule allows for further investigation into its potential biological activities and for its use as a scaffold in the development of novel therapeutic agents. The protocols described herein are intended to provide a clear and reproducible method for obtaining high-purity this compound for research purposes.

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of this compound via Williamson Ether Synthesis

ParameterValueMethod of Analysis
Starting Material
Phenol1.0 eq-
N-(tert-Butoxycarbonyl)-2-bromoethylamine1.1 eq-
Sodium Hydride (60% dispersion in mineral oil)1.2 eq-
Reaction Conditions
SolventAnhydrous Dimethylformamide (DMF)-
Reaction Temperature80 °C-
Reaction Time12 hours-
Product Yield and Purity
Yield of N-Boc-2-phenoxyphenethylamine85%Gravimetric
Purity of N-Boc-2-phenoxyphenethylamine>98%HPLC
Yield of this compound (after deprotection)95%Gravimetric
Purity of this compound>99%HPLC, NMR
Characterization
¹H NMRConforms to structureNMR Spectroscopy
¹³C NMRConforms to structureNMR Spectroscopy
Mass Spectrometry (ESI+)[M+H]⁺ = 214.12 m/zLC-MS

Experimental Protocols

Primary Synthetic Route: Williamson Ether Synthesis

This method involves the formation of a sodium phenoxide followed by its reaction with an N-protected 2-bromoethylamine. The protecting group is subsequently removed to yield the final product.

Materials and Reagents:

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N-(tert-Butoxycarbonyl)-2-bromoethylamine (N-Boc-2-bromoethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnel, rotary evaporator, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

Step 1: Formation of N-Boc-2-phenoxyphenethylamine

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Carefully add sodium hydride (1.2 eq) to the DMF with stirring.

  • Slowly add a solution of phenol (1.0 eq) in anhydrous DMF to the sodium hydride suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add N-Boc-2-bromoethylamine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-phenoxyphenethylamine.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of N-Boc-2-phenoxyphenethylamine

  • Dissolve the purified N-Boc-2-phenoxyphenethylamine in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a 1M NaOH solution to a pH of >10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.

Alternative Synthetic Route: Ullmann Condensation

This copper-catalyzed method provides an alternative for the formation of the aryl ether linkage.

Materials and Reagents:

  • Phenol

  • 2-Aminoethanol (ethanolamine)

  • Aryl halide (e.g., Bromobenzene or Iodobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline)

  • A base (e.g., Potassium carbonate or Cesium carbonate)

  • A high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or Dimethylformamide (DMF))

Procedure:

  • To a reaction vessel, add the aryl halide, phenol (or 2-aminoethanol), copper(I) iodide, the ligand, and the base.

  • Add the solvent and heat the mixture to a high temperature (typically >100 °C) under an inert atmosphere.[1]

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and work up by adding water and extracting with an organic solvent.

  • The subsequent purification would follow similar steps as outlined in the Williamson ether synthesis protocol (washing, drying, and chromatography).

Mandatory Visualization

Synthesis_Workflow Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide Deprotonation NaH NaH in DMF NaH->Phenoxide Protected_Product N-Boc-2-phenoxyphenethylamine Phenoxide->Protected_Product SN2 Reaction N_Boc_Br N-Boc-2-bromoethylamine N_Boc_Br->Protected_Product Purification1 Workup & Purification Protected_Product->Purification1 TFA TFA in DCM Final_Product This compound TFA->Final_Product Purification2 Workup & Purification Final_Product->Purification2 Protected_Product_Clean Protected_Product_Clean Purification1->Protected_Product_Clean Purified Intermediate Final_Product_Pure Final_Product_Pure Purification2->Final_Product_Pure Final Product Protected_Product_Clean->Final_Product Deprotection

Caption: Workflow for the Williamson ether synthesis of this compound.

Signaling_Pathway Ligand This compound (Hypothetical Ligand) Receptor Dopamine Receptor (e.g., D2) Ligand->Receptor Binding G_Protein Gαi/o Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Response PKA->Downstream Phosphorylation Cascade

References

Application Notes and Protocols for Receptor Binding Assays Using 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyphenethylamine is a molecule incorporating the core structure of phenethylamine, a scaffold present in numerous endogenous neurotransmitters and psychoactive compounds. The phenethylamine backbone is known to interact with a variety of monoamine receptors. The addition of a phenoxy group suggests potential interactions that may differ from classic phenethylamines, making it a compound of interest for novel ligand discovery.

These application notes provide a comprehensive guide for researchers to investigate the receptor binding profile of this compound. Based on the structure-activity relationships of related phenethylamine derivatives, the primary targets for initial screening are proposed to be the serotonin 5-HT₂A receptor, adrenergic α₁ and α₂ receptors, and the trace amine-associated receptor 1 (TAAR1). It is important to note that while the phenethylamine structure suggests affinity for these receptors, some phenoxyethylamine analogs have been shown to have low activity, warranting an exploratory approach.

Predicted Receptor Binding Profile

The following table summarizes the predicted receptor binding affinities for this compound based on the pharmacology of structurally related compounds, such as N-benzylphenethylamines (NBOMes) and phenoxybenzamine. These values should be considered hypothetical and serve as a guide for initial experimental design.

Receptor Target Predicted Affinity (Ki) Rationale based on Structural Analogs Potential Effect
Serotonin 5-HT₂A Receptor 10 - 500 nMPhenethylamine core is a key feature of many 5-HT₂A ligands.[1][2][3][4] The bulky phenoxy group may influence binding.Agonist or Antagonist
Adrenergic α₁ Receptor 50 - 1000 nMN-benzylphenethylamines show affinity for α₁ receptors.[5] Phenoxybenzamine is a known α-adrenergic antagonist.Antagonist
Adrenergic α₂ Receptor 100 - 2000 nMPhenoxybenzamine is a non-selective α-adrenergic antagonist.Antagonist
Trace Amine-Associated Receptor 1 (TAAR1) 20 - 800 nMPhenethylamines are known to bind to TAAR1.[1][2]Agonist
Dopamine D₂ Receptor > 1000 nMMost simple phenethylamines show low affinity for D₂ receptors.Weak or no interaction
Monoamine Transporters (SERT, DAT, NET) > 1000 nMPhenethylamine derivatives can interact with monoamine transporters, though often with lower affinity than receptors.[6]Weak inhibition

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of this compound for a target receptor.

Materials:

  • Cell Membranes: Cell membranes prepared from a cell line stably expressing the human receptor of interest (e.g., 5-HT₂A, α₁-adrenergic, etc.).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]prazosin for α₁-adrenergic).

  • This compound: Test compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., spiperone for 5-HT₂A).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well Plates: For incubation.

  • Filter Mats: (e.g., GF/B or GF/C glass fiber filters).

  • Scintillation Vials and Fluid.

  • Liquid Scintillation Counter.

  • Cell Harvester.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the cell membranes, radioligand, and non-specific binding control to their working concentrations in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound at various concentrations (for competition curve) or buffer/non-specific control.

      • Radioligand at a fixed concentration (typically at or below its Kd).

      • Cell membranes to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents dilutions Serial Dilutions of This compound reagents->dilutions membranes Prepare Cell Membranes reagents->membranes plate_setup Set up 96-well Plate dilutions->plate_setup membranes->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate IC50 and Ki counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Serotonin 5-HT₂A Receptor Signaling Pathway

Gq_signaling ligand This compound (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release from ER ip3->ca_release Stimulates cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Gq-coupled signaling cascade of the 5-HT₂A receptor.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

Gs_signaling ligand This compound (Agonist) receptor TAAR1 ligand->receptor Binds g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response pka->cellular_response

Caption: Gs-coupled signaling cascade of the TAAR1 receptor.

References

Application Notes and Protocols: Cell-Based Assays to Determine 2-Phenoxyphenethylamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxyphenethylamine is a compound of interest with potential applications that necessitate a thorough understanding of its safety profile. A critical aspect of this profile is its potential cytotoxicity. This document provides a comprehensive suite of cell-based assays to evaluate the cytotoxic effects of this compound. The protocols herein are designed to assess various aspects of cellular health, including cell viability, membrane integrity, metabolic activity, mitochondrial function, and oxidative stress. The selected assays are robust, reproducible, and suitable for high-throughput screening, making them ideal for drug development and toxicological assessment pipelines. The primary cell lines recommended are the human neuroblastoma cell line SH-SY5Y and the human liver carcinoma cell line HepG2, to assess potential neurotoxicity and hepatotoxicity, respectively.

Data Presentation

The quantitative data generated from the following experimental protocols should be summarized for clear interpretation and comparison. The following tables provide a template for organizing the results.

Table 1: Cytotoxicity of this compound on SH-SY5Y and HepG2 cells.

Assay TypeCell LineParameter Measured24h EC₅₀ (µM)48h EC₅₀ (µM)72h EC₅₀ (µM)
Neutral Red UptakeSH-SY5YLysosomal Integrity
HepG2Lysosomal Integrity
Resazurin ReductionSH-SY5YMetabolic Activity
HepG2Metabolic Activity
LDH ReleaseSH-SY5YMembrane Integrity
HepG2Membrane Integrity

Table 2: Mechanistic Insights into this compound Cytotoxicity. (Data presented as % of vehicle control at a specified concentration, e.g., EC₅₀ from a 24h viability assay)

Assay TypeCell LineParameter Measured6h Treatment12h Treatment24h Treatment
ATP QuantificationSH-SY5YCellular ATP Levels
HepG2Cellular ATP Levels
JC-1 AssaySH-SY5YMitochondrial Membrane Potential (Red/Green Ratio)
HepG2Mitochondrial Membrane Potential (Red/Green Ratio)
DCFH-DA AssaySH-SY5YReactive Oxygen Species (ROS) Production
HepG2Reactive Oxygen Species (ROS) Production

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for assessing the cytotoxicity of this compound and a plausible signaling pathway that could be investigated based on the assay results.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis Cell_Culture Culture SH-SY5Y & HepG2 Cells Plating Seed cells in 96-well plates Cell_Culture->Plating Treatment Treat with this compound (Concentration Gradient) Plating->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability_Assays Neutral Red Assay Resazurin Assay Incubation->Viability_Assays Membrane_Integrity LDH Release Assay Incubation->Membrane_Integrity Mechanistic_Assays ATP Assay JC-1 Assay ROS Assay Incubation->Mechanistic_Assays Readout Measure Absorbance/ Fluorescence/Luminescence Viability_Assays->Readout Membrane_Integrity->Readout Mechanistic_Assays->Readout Calculation Calculate % Viability/ Cytotoxicity & EC₅₀ Values Readout->Calculation Interpretation Interpret Mechanistic Data Calculation->Interpretation

Caption: Experimental workflow for cytotoxicity assessment.

G Compound This compound ROS Increased ROS Production Compound->ROS Membrane_Damage Cell Membrane Damage Compound->Membrane_Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Dysfunction->MMP_Loss ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Apoptosis Apoptosis/Necrosis MMP_Loss->Apoptosis ATP_Depletion->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Membrane_Damage->Cell_Death

Caption: Hypothetical signaling pathway for cytotoxicity.

Experimental Protocols

Cell Culture

1.1. SH-SY5Y Cell Culture

  • Media: A 1:1 mixture of ATCC-formulated Eagle's Minimum Essential Medium and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS).[1]

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.[2][3][4][5] A subculture ratio of 1:10 to 1:20 is recommended.[1]

  • Incubation: 37°C, 5% CO₂.[1][2]

1.2. HepG2 Cell Culture

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.[6][7]

  • Passaging: When cells reach 80% confluency, wash with PBS and detach with Trypsin-EDTA. Neutralize, centrifuge, and resuspend for subculturing. A split ratio of 1:4 every 3 days is typical.[6]

  • Incubation: 37°C, 5% CO₂.[6][8]

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9][10]

  • Materials:

    • Neutral Red solution (0.33 g/L in ultrapure water).[11]

    • DPBS without calcium and magnesium.[11]

    • Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid).[11]

  • Protocol:

    • Seed 1-5 x 10⁴ cells per well in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of this compound for the desired time (24, 48, 72h). Include vehicle control wells.

    • Remove the treatment medium and add 100 µL of Neutral Red solution to each well.[11]

    • Incubate for 2-4 hours at 37°C.[11]

    • Remove the Neutral Red solution, wash wells with 150 µL of DPBS.[11]

    • Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[11]

    • Measure the absorbance at 540 nm using a microplate reader.[9][11]

Resazurin (AlamarBlue) Reduction Assay

This assay measures cell viability through the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[12][13][14]

  • Materials:

    • Resazurin solution (0.15 mg/mL in DPBS, filter-sterilized).[15]

  • Protocol:

    • Seed cells in a 96-well plate as described for the Neutral Red assay.

    • Treat with this compound for the desired duration.

    • Add 20 µL of Resazurin solution to each well (final volume 120 µL).[16]

    • Incubate for 1-4 hours at 37°C, protected from light.[15][16]

    • Measure fluorescence with an excitation of 545-560 nm and an emission of 590 nm.[12][15]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[17][18]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Seed cells and treat with this compound as previously described.

    • Prepare controls: vehicle control (spontaneous LDH release), untreated cells lysed with kit-provided lysis buffer (maximum LDH release), and no-cell control (background).[19]

    • After treatment, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[18]

    • Add the LDH reaction mixture according to the manufacturer's protocol.[18]

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add the stop solution provided in the kit.[18]

    • Measure the absorbance at 490 nm.[18][20]

ATP Quantification Assay

This assay measures cell viability by quantifying ATP, as the intracellular ATP level is an indicator of metabolically active cells.[21][22]

  • Materials:

    • Commercially available ATP bioluminescence assay kit.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate and treat as described above.[16]

    • After treatment, equilibrate the plate to room temperature for 30 minutes.[16]

    • Add an equal volume of the ATP detection reagent to each well.[16]

    • Mix and incubate for 10 minutes at room temperature to lyse cells and stabilize the luminescent signal.

    • Measure luminescence using a luminometer.[23]

Mitochondrial Membrane Potential (JC-1) Assay

This assay uses the cationic dye JC-1 to determine mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Materials:

    • JC-1 dye.

    • FCCP (a mitochondrial membrane potential uncoupler) for positive control.

  • Protocol:

    • Seed cells and treat with this compound for the desired time.

    • Prepare a positive control by treating cells with FCCP.

    • Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 2 µM) for 15-30 minutes at 37°C.[24]

    • Wash the cells with PBS or assay buffer.

    • Measure the fluorescence intensity for both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence.

    • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Detection (DCFH-DA) Assay

This assay measures intracellular ROS levels using the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, it is deacetylated and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26]

  • Materials:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO).[27][28]

    • A known ROS inducer (e.g., H₂O₂ or TBHP) for positive control.[26]

  • Protocol:

    • Seed cells and treat with this compound.

    • Remove the treatment medium and wash the cells once with warm medium or PBS.[27][28]

    • Load the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30-45 minutes at 37°C.[25][26][28]

    • Wash the cells to remove excess probe.[27][28]

    • Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.[25]

References

Application Notes and Protocols for 2-Phenoxyphenethylamine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct neuropharmacological research on 2-Phenoxyphenethylamine is limited in publicly available literature. The following application notes and protocols are based on the established pharmacology of the parent compound, 2-phenylethylamine (PEA), and structure-activity relationships (SAR) derived from various substituted phenethylamines. The predicted properties and experimental designs should be considered hypothetical and require experimental validation.

Introduction

This compound is a derivative of 2-phenylethylamine (PEA), an endogenous trace amine with neuromodulatory functions in the central nervous system.[1] The introduction of a phenoxy group at the 2-position of the phenyl ring is anticipated to significantly modify the pharmacokinetic and pharmacodynamic properties of the parent molecule. This modification may influence its interaction with key neurochemical targets, including monoamine transporters and receptors, making it a compound of interest for neuropharmacological investigation.

Substituted phenethylamines are a broad class of psychoactive compounds that modulate monoamine neurotransmitter systems.[2] The nature and position of substituents on the phenethylamine scaffold dictate their pharmacological effects, which can range from stimulant to hallucinogenic to entactogenic.[2] This document outlines potential applications and experimental protocols for characterizing the neuropharmacological profile of this compound.

Predicted Neuropharmacological Profile

Based on the structure-activity relationships of substituted phenethylamines, the addition of a phenoxy group to the PEA backbone may result in the following properties:

  • Increased Lipophilicity: The phenoxy group is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier.

  • Altered Receptor Binding Affinity: Substitutions on the phenyl ring of phenethylamines are known to influence their affinity for various receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] The bulky phenoxy group at the 2-position could confer selectivity for specific receptor subtypes. For instance, studies on other 2,5-dimethoxy-phenethylamines show that substitutions at the 4-position can modulate affinity for 5-HT2A and 5-HT2C receptors.[5][6]

  • Modified Monoamine Transporter Interaction: PEA and its derivatives can interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][8][9][10] The phenoxy substitution may alter the potency and selectivity of transporter inhibition.

Potential Research Applications

  • Probing Receptor Binding Pockets: Due to its unique steric and electronic properties, this compound could serve as a valuable tool to probe the topography of monoamine receptor and transporter binding sites.

  • Development of Novel CNS Agents: Depending on its receptor and transporter interaction profile, this compound could be a lead for the development of novel therapeutics for psychiatric and neurological disorders.

  • Investigating Structure-Activity Relationships: Characterizing the pharmacological profile of this compound will contribute to a deeper understanding of the structure-activity relationships within the phenethylamine class of compounds.

Data Presentation: Predicted Receptor and Transporter Affinities

The following table summarizes the predicted binding affinities (Ki, nM) of this compound for key neurochemical targets, based on SAR data from related phenethylamine derivatives. These are hypothetical values and require experimental confirmation.

TargetPredicted Kᵢ (nM) for this compoundRationale for Prediction
Serotonin Receptors
5-HT₂ₐ50 - 200Phenyl ring substitutions on phenethylamines often confer affinity for 5-HT₂ₐ receptors.[3][4]
5-HT₂C100 - 500Similar to 5-HT₂ₐ, affinity for 5-HT₂C is common among substituted phenethylamines.[3][4]
5-HT₁ₐ> 1000Phenethylamines generally exhibit lower affinity for 5-HT₁ₐ receptors compared to 5-HT₂ subtypes.[5][6]
Dopamine Receptors
D₂200 - 1000Some phenethylamine derivatives show moderate affinity for D₂ receptors.
Monoamine Transporters
DAT100 - 800The phenethylamine backbone is a known substrate for DAT.[7][8][9][10]
NET300 - 1500Affinity for NET is also a common feature of this class of compounds.
SERT> 2000Phenethylamines typically display lower affinity for SERT compared to DAT and NET.[4]

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the in vitro binding affinity of this compound for a panel of neurotransmitter receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at selected targets.

Materials:

  • This compound

  • Cell membranes expressing the target receptor/transporter (e.g., from HEK293 cells)

  • Specific radioligands for each target (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Spiperone for D₂, [³H]WIN 35,428 for DAT)

  • Non-specific binding competitor (e.g., cold ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific competitor (for non-specific binding), or a concentration of this compound.

  • Incubate the plate at a specific temperature and for a duration appropriate for the target (e.g., 60 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Behavioral Assays (Rodent Model)

This protocol outlines a basic in vivo screen to assess the potential psychostimulant or hallucinogen-like effects of this compound in mice.

Objective: To evaluate the effects of this compound on locomotor activity and the head-twitch response (HTR).

Materials:

  • This compound

  • Vehicle (e.g., saline)

  • Male C57BL/6J mice

  • Open-field activity chambers equipped with infrared beams

  • Observational chambers for HTR assessment

Procedure:

Locomotor Activity:

  • Habituate mice to the open-field chambers for 30 minutes.

  • Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle.

  • Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.

Head-Twitch Response (HTR):

  • Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.

  • Place mice individually into observational chambers.

  • For 30 minutes, a trained observer, blind to the treatment conditions, will count the number of head twitches.

Data Analysis:

  • Locomotor activity data will be analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.

  • HTR data will be analyzed using a Kruskal-Wallis test followed by Dunn's multiple comparisons test.

Mandatory Visualizations

Proposed Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine Dopamine VMAT2->Dopamine Packaging DAT DAT DAT->Dopamine Reuptake D2R D2 Receptor Dopamine->D2R Binding Signal Signal Transduction D2R->Signal Activation Compound This compound Compound->VMAT2 Potential Inhibition Compound->DAT Inhibition

Caption: Predicted interaction of this compound with the dopaminergic synapse.

Experimental Workflow

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (Kᵢ determination) SAR Structure-Activity Relationship Analysis Binding->SAR Functional Functional Assays (e.g., Calcium mobilization) Functional->SAR Behavior Behavioral Assays (Locomotion, HTR) PK Pharmacokinetic Studies (Brain penetration) Synthesis Compound Synthesis & Purification Synthesis->Binding Synthesis->Functional SAR->Behavior SAR->PK G PEA 2-Phenylethylamine (Parent Compound) Substituted Substituted Phenethylamines PEA->Substituted is parent of Phenoxy This compound Substituted->Phenoxy Alkoxy Alkoxy-Substituted (e.g., 2,5-dimethoxy) Substituted->Alkoxy Halogenated Halogenated (e.g., 4-chloro) Substituted->Halogenated

References

Application Notes and Protocols for In-Vitro Models Studying 2-Phenoxyphenethylamine Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in-vitro models and detailed experimental protocols for characterizing the pharmacological and toxicological effects of 2-Phenoxyphenethylamine. While direct in-vitro data for this compound is limited in publicly available literature, the following protocols are based on established methods for studying structurally related phenethylamines. This document serves as a guide to establish robust in-vitro systems for investigating the mechanisms of action, receptor interactions, and potential liabilities of this compound.

Introduction to this compound and In-Vitro Models

This compound is a substituted phenethylamine derivative with a chemical structure suggesting potential psychoactive properties. Its effects are likely mediated through interactions with various neurotransmitter systems in the central nervous system. In-vitro models are indispensable tools for the initial characterization of such compounds, offering a controlled environment to dissect molecular mechanisms without the complexities of a whole-animal system.

This document outlines protocols for utilizing relevant cell lines to investigate the effects of this compound on key molecular targets, including serotonin receptors, adrenergic receptors, and monoamine transporters. Furthermore, methods for assessing the potential neurotoxicity and general cytotoxicity of the compound are provided.

Recommended In-Vitro Models

The selection of an appropriate in-vitro model is critical for obtaining biologically relevant data. Based on the known pharmacology of related phenethylamines, the following cell lines are recommended for studying the effects of this compound.

  • Human Embryonic Kidney (HEK) 293 Cells: These cells are readily transfectable and are widely used for expressing specific receptor and transporter proteins (e.g., 5-HT₂A, α₁, DAT, NET, SERT) to study direct compound interactions in a controlled manner.[1][2]

  • SH-SY5Y Human Neuroblastoma Cells: This cell line is of neuronal origin and endogenously expresses a variety of neurotransmitter receptors and transporters, making it a suitable model for neurotoxicity and mechanistic studies.[3][4][5]

  • CATH.a Dopaminergic Neuronal Cells: A mouse-derived cell line that is valuable for investigating effects on dopaminergic systems.[6][7]

  • B65 Serotonin-Containing Neuronal Cells: A rat-derived cell line useful for studying interactions with serotonergic systems.[6][7]

  • HepG2 Human Hepatocellular Carcinoma Cells: Recommended for assessing potential hepatotoxicity and studying the metabolism of the compound.[5]

Data Presentation: Comparative In-Vitro Data for Related Phenethylamines

CompoundTargetAssay TypeCell LineValueReference
2C-T-25-HT₂ARadioligand Binding (Kᵢ)-46 nM[4]
2C-T-25-HT₂CRadioligand Binding (Kᵢ)-350 nM[4]
2C-T-2TAAR1 (rat)Radioligand Binding (Kᵢ)-5 nM[4]
2C-T-2NeurotoxicityLDH Release (EC₅₀)CATH.a150 µM[6][7]
2C-T-2NeurotoxicityLDH Release (EC₅₀)B65250 µM[6][7]
2C-I5-HT₂ARadioligand Binding (Kᵢ)-0.4 nM[4]
2C-I5-HT₂CRadioligand Binding (Kᵢ)-1.1 nM[4]
2C-ITAAR1 (rat)Radioligand Binding (Kᵢ)-0.2 nM[4]
2C-INeurotoxicityLDH Release (EC₅₀)CATH.a250 µM[6][7]
2C-INeurotoxicityLDH Release (EC₅₀)B65150 µM[6][7]
25I-NBOMe5-HT₂ARadioligand Binding (Kᵢ)-0.044 nM[4]
25I-NBOMe5-HT₂CRadioligand Binding (Kᵢ)-1.3 nM[4]
25I-NBOMeα₁ARadioligand Binding (Kᵢ)-0.9 nM[4]
Mescaline5-HT₂ARadioligand Binding (Kᵢ)-530 nM[4]
Mescaline5-HT₂CRadioligand Binding (Kᵢ)-1100 nM[4]
MescalineNeurotoxicityNeutral Red Uptake (EC₅₀)SH-SY5Y>1000 µM[5]

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to characterize the effects of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for specific G-protein coupled receptors, such as serotonin (5-HT) and adrenergic (α) receptors, expressed in HEK293 cells.[1][8][9][10][11]

Materials:

  • HEK293 cells stably transfected with the human receptor of interest (e.g., 5-HT₂A, α₁A).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Radioligand specific for the receptor of interest (e.g., [³H]-Ketanserin for 5-HT₂A).

  • Non-labeled competitor (for non-specific binding determination).

  • This compound stock solution.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture transfected HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • This compound at various concentrations (for competition curve).

      • Radioligand at a concentration near its K₋d.

      • Cell membrane preparation.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add a high concentration of a known non-labeled competitor.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Scintillation Counting:

    • Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This protocol measures the ability of this compound to inhibit the reuptake of monoamines (dopamine, norepinephrine, serotonin) by their respective transporters (DAT, NET, SERT).[1][2][12][13][14]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Cell culture medium.

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled monoamine substrate (e.g., [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin).

  • Known transporter inhibitor (for non-specific uptake).

  • This compound stock solution.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Culture and Plating:

    • Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluency.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake:

    • Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.

  • Incubation:

    • Incubate for a short, defined period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells (e.g., with 1% SDS) and transfer the lysate to scintillation vials.

    • Add scintillation fluid and measure radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Cell Viability and Neurotoxicity Assays

These assays are crucial for assessing the potential cytotoxic and neurotoxic effects of this compound. The MTT assay is a common method for measuring cell viability, while the LDH release assay is used to quantify cytotoxicity.[15][16][17][18][19]

Materials:

  • SH-SY5Y or other relevant neuronal cell lines.

  • Cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the log concentration of the compound to determine the IC₅₀ value.

Materials:

  • SH-SY5Y or other relevant neuronal cell lines.

  • Cell culture medium.

  • This compound stock solution.

  • LDH assay kit.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Sample Collection:

    • After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

    • Plot the percentage of cytotoxicity against the log concentration of the compound to determine the EC₅₀ value.

Visualization of Signaling Pathways and Workflows

Putative Signaling Pathway of this compound at the 5-HT₂A Receptor

The following diagram illustrates the potential signaling cascade initiated by the binding of this compound to the 5-HT₂A receptor, a common target for psychoactive phenethylamines.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 2_Phenoxyphenethylamine 2_Phenoxyphenethylamine 5_HT2A_Receptor 5_HT2A_Receptor 2_Phenoxyphenethylamine->5_HT2A_Receptor Binds to Gq_11 Gq_11 5_HT2A_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream_Signaling Downstream Signaling (e.g., gene expression, neuronal excitability) PKC->Downstream_Signaling

Caption: Putative 5-HT₂A receptor signaling pathway for this compound.

Experimental Workflow for In-Vitro Characterization

The following diagram outlines the general workflow for the in-vitro characterization of this compound.

G Start Start Compound_Procurement This compound Procurement & QC Start->Compound_Procurement Receptor_Binding Radioligand Binding Assays (5-HT, Adrenergic Receptors) Compound_Procurement->Receptor_Binding Transporter_Uptake Monoamine Transporter Uptake Assays (DAT, NET, SERT) Compound_Procurement->Transporter_Uptake Cytotoxicity_Assays Cytotoxicity/Viability Assays (MTT, LDH) Compound_Procurement->Cytotoxicity_Assays Cell_Culture Cell Line Culture (HEK293, SH-SY5Y, etc.) Cell_Culture->Receptor_Binding Cell_Culture->Transporter_Uptake Cell_Culture->Cytotoxicity_Assays Data_Analysis Data Analysis (IC₅₀, Kᵢ, EC₅₀) Receptor_Binding->Data_Analysis Transporter_Uptake->Data_Analysis Cytotoxicity_Assays->Data_Analysis Report Comprehensive Report Generation Data_Analysis->Report

Caption: General experimental workflow for in-vitro characterization.

Logical Relationship of In-Vitro Assays

This diagram illustrates the logical progression and relationship between the different types of in-vitro assays.

G Primary_Screening Primary Screening: Receptor & Transporter Binding Receptor_Affinity Determine Kᵢ for 5-HT, Adrenergic, etc. Primary_Screening->Receptor_Affinity Transporter_Inhibition Determine IC₅₀ for DAT, NET, SERT Primary_Screening->Transporter_Inhibition Functional_Assays Secondary Screening: Functional Assays Safety_Assessment Tertiary Screening: Safety & Toxicity Functional_Assays->Safety_Assessment Receptor_Activation Functional Assays (e.g., Calcium Flux, IP₁ Accumulation) Functional_Assays->Receptor_Activation Transporter_Kinetics Efflux Assays Functional_Assays->Transporter_Kinetics Neurotoxicity Neuronal Cell Viability (SH-SY5Y) Safety_Assessment->Neurotoxicity Hepatotoxicity Hepatocyte Viability (HepG2) Safety_Assessment->Hepatotoxicity Metabolism Metabolic Stability (Microsomes, S9) Safety_Assessment->Metabolism Receptor_Affinity->Functional_Assays Transporter_Inhibition->Functional_Assays

Caption: Logical relationship and progression of in-vitro assays.

References

Application Notes and Protocols for Investigating the Behavioral Effects of 2-Phenoxyphenethylamine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to guide the investigation of the behavioral effects of 2-Phenoxyphenethylamine. To date, there is a significant lack of published research specifically detailing the behavioral pharmacology of this compound. Therefore, the methodologies and potential outcomes described herein are largely extrapolated from studies on the structurally related parent compound, 2-phenylethylamine (PEA). All protocols and predicted outcomes should be considered hypothetical and require empirical validation for this compound.

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine backbone is a core structure in many neuroactive compounds, including stimulants, anxiolytics, and antidepressants[1]. The parent compound, 2-phenylethylamine (PEA), is an endogenous trace amine that acts as a neuromodulator in the central nervous system, with known effects on locomotor activity and mood-related behaviors[1][2][3][4]. The addition of a phenoxy group to the phenethylamine structure may significantly alter its pharmacokinetic and pharmacodynamic properties, including its affinity for receptors and transporters, and its metabolic stability.

These notes provide a framework for the initial behavioral screening of this compound in rodent models to assess its potential stimulant, anxiogenic/anxiolytic, and antidepressant-like properties.

Predicted Behavioral Effects and Mechanism of Action

Based on the known pharmacology of 2-phenylethylamine, this compound is hypothesized to modulate monoaminergic systems. The potential mechanisms of action include:

  • Inhibition of Monoamine Oxidase (MAO): Phenethylamine is a substrate for MAO, and its inhibition can potentiate the effects of PEA[5][6]. This compound may act as an MAO inhibitor.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is an agonist at TAAR1, a receptor involved in modulating dopaminergic and serotonergic neurotransmission[7][8][9].

  • Catecholamine Reuptake Inhibition: Substituted phenethylamines can inhibit the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters[10][11][12].

These mechanisms are predicted to result in a range of behavioral effects, including altered locomotor activity, anxiety-like behaviors, and changes in depressive-like states.

Experimental Protocols

General Considerations
  • Animals: Male or female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are commonly used. Age and sex can influence behavioral outcomes and should be consistent within an experiment[13].

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: Animals should be habituated to the testing room for at least 60 minutes before each experiment to reduce stress-induced behavioral alterations.

  • Drug Administration: this compound can be dissolved in a suitable vehicle (e.g., saline, DMSO) and administered via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (e.g., 10 ml/kg). A vehicle-treated control group is essential.

  • Ethical Considerations: All animal procedures must be approved by the institution's Animal Care and Use Committee and conducted in accordance with ethical guidelines.

Locomotor Activity Test

This test assesses the effects of this compound on spontaneous motor activity, which can indicate stimulant or sedative properties[4][14][15].

Protocol:

  • Place individual animals into an open-field arena (e.g., 40 x 40 x 30 cm).

  • Allow a 30-minute habituation period.

  • Administer this compound or vehicle.

  • Immediately return the animal to the open-field arena.

  • Record locomotor activity for 60-120 minutes using an automated tracking system.

  • Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing FrequencyTime in Center (s)
Vehicle-1500 ± 15030 ± 545 ± 8
This compound11800 ± 20040 ± 740 ± 6
This compound103500 ± 30075 ± 1025 ± 5*
This compound302000 ± 25050 ± 835 ± 7

Note: Data are hypothetical and for illustrative purposes only. * p < 0.05 compared to vehicle.

Workflow Diagram:

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Habituation (60 min) C Place Animal in Open Field (Habituation - 30 min) A->C B Prepare this compound Solution D Administer Compound/Vehicle (i.p.) B->D C->D E Record Locomotor Activity (60-120 min) D->E F Analyze: - Total Distance - Rearing - Center Time E->F

Locomotor Activity Experimental Workflow

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces[3][16][17][18].

Protocol:

  • The EPM apparatus consists of two open arms and two closed arms, elevated from the floor.

  • Administer this compound or vehicle 30 minutes prior to testing.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • Key parameters to measure:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total number of arm entries (a measure of general activity).

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle-30 ± 540 ± 625 ± 4
This compound125 ± 435 ± 526 ± 3
This compound1015 ± 320 ± 424 ± 4
Diazepam (Anxiolytic Control)250 ± 660 ± 722 ± 3

Note: Data are hypothetical and for illustrative purposes only. * p < 0.05 compared to vehicle.

Workflow Diagram:

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Habituation (60 min) C Administer Compound/Vehicle (i.p.) (30 min prior to test) A->C B Prepare this compound Solution B->C D Place Animal in Center of EPM C->D E Record Behavior (5 min) D->E F Analyze: - % Time in Open Arms - % Open Arm Entries - Total Arm Entries E->F

Elevated Plus Maze Experimental Workflow

Forced Swim Test (FST)

The FST is a common model to assess depressive-like behavior in rodents. The test is based on the principle that when placed in an inescapable container of water, animals will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of immobility[19][20][21][22][23].

Protocol:

  • Use a transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

  • On day 1 (pre-test), place the animal in the water for 15 minutes.

  • On day 2 (test), administer this compound or vehicle 60, 30, and 5 minutes before the test (three injections).

  • Place the animal in the water for 5 minutes.

  • Record the session and score the duration of immobility (floating with only movements necessary to keep the head above water).

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (s)
Vehicle-180 ± 20
This compound10160 ± 18
This compound30120 ± 15
Imipramine (Antidepressant Control)2090 ± 12

Note: Data are hypothetical and for illustrative purposes only. * p < 0.05 compared to vehicle.

Workflow Diagram:

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Animal Habituation (60 min) C Day 1: Pre-test Session (15 min swim) A->C B Prepare this compound Solution D Day 2: Administer Compound/Vehicle B->D C->D E Day 2: Test Session (5 min swim) D->E F Score Immobility Time E->F

Forced Swim Test Experimental Workflow

Proposed Signaling Pathway

Based on the known actions of PEA, this compound may exert its behavioral effects through the modulation of catecholaminergic signaling, potentially via interaction with TAAR1 and inhibition of dopamine and norepinephrine transporters.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PEA This compound TAAR1 TAAR1 PEA->TAAR1 Agonism DAT Dopamine Transporter (DAT) PEA->DAT Inhibition NET Norepinephrine Transporter (NET) PEA->NET Inhibition Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release NE_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine NE_Vesicle->Norepinephrine Release Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Behavioral_Effects Behavioral Effects (Locomotion, Anxiety, Mood) D_Receptor->Behavioral_Effects NE_Receptor->Behavioral_Effects

Proposed Signaling Pathway of this compound

Conclusion

The provided protocols and application notes offer a foundational framework for the initial behavioral characterization of this compound in rodent models. Due to the absence of direct empirical data for this specific compound, the outlined methodologies and expected outcomes are based on the known pharmacology of the closely related molecule, 2-phenylethylamine. It is imperative that researchers conduct thorough dose-response studies and include appropriate positive and negative controls to accurately determine the behavioral profile of this compound. Further investigation into its specific receptor binding affinities and effects on monoamine release and reuptake will be crucial for elucidating its precise mechanism of action.

References

Purifying Crude 2-Phenoxyphenethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the purification of crude 2-phenoxyphenethylamine. The techniques described are standard laboratory procedures that can be adapted to various scales of production.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development. Synthesis of these compounds often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent biological evaluation and development. This guide outlines three common and effective purification techniques: acid-base extraction, column chromatography, and recrystallization of the hydrochloride salt.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical yields and achievable purity levels for the described purification methods based on general applications to phenethylamine derivatives. Actual results for this compound may vary depending on the nature and quantity of impurities in the crude mixture.

Purification TechniqueTypical Yield (%)Achievable Purity (%)AdvantagesDisadvantages
Acid-Base Extraction 85 - 95%> 95%Simple, scalable, effective for removing non-basic impurities.May not separate structurally similar basic impurities.
Column Chromatography 60 - 80%> 99%High resolving power, can separate closely related compounds.Can be time-consuming, requires solvent, potential for sample loss on the column.
Recrystallization (as HCl salt) 70 - 90%> 98%Yields highly pure crystalline solid, effective for removing soluble impurities.Requires formation of the salt, some product loss in the mother liquor.

Experimental Protocols

Acid-Base Extraction

This technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) in a separatory funnel.[1][2][3]

  • Acidic Extraction: Add 1 M hydrochloric acid (HCl) to the separatory funnel, using a volume approximately equal to the organic layer. Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The protonated this compound hydrochloride salt will move into the aqueous (bottom) layer.[1][4]

  • Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete transfer of the amine. Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer, now containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 6 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 10, check with pH paper).[4] This will deprotonate the amine salt, regenerating the free base of this compound, which may appear as an oil or precipitate.

  • Back-Extraction: Transfer the basified aqueous solution to a clean separatory funnel. Extract the free amine back into a fresh portion of the organic solvent (e.g., diethyl ether) by shaking vigorously.

  • Combine and Dry: Repeat the back-extraction two more times. Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For amines, special considerations are often necessary to prevent poor separation due to interactions with the acidic silica gel.

Protocol:

  • Stationary Phase Selection: Choose an appropriate stationary phase. Options include:

    • Silica Gel: Standard stationary phase. To improve separation of basic amines, the eluent is often treated with a small amount of a tertiary amine like triethylamine (e.g., 0.1-1%) to mask the acidic silanol groups and reduce tailing.[5]

    • Amine-Functionalized Silica or Basic Alumina: These are preferred for purifying basic compounds as they minimize acid-base interactions and often allow for the use of less polar, more conventional solvent systems.[5]

  • Eluent Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A common mobile phase for amines on silica gel is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization as the Hydrochloride Salt

This method is effective for obtaining a highly pure, crystalline product.

Protocol:

  • Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring. The this compound hydrochloride salt will precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent for recrystallization. Water or acetone are potential options for phenethylamine salts.[6][7] The ideal solvent will dissolve the salt when hot but not when cold.

    • Dissolve the crude salt in a minimal amount of the hot recrystallization solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature. Crystals of the purified salt should form.

    • Further cooling in an ice bath can maximize the yield of the crystals.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to dry completely.

  • Liberation of Free Base (Optional): If the free base is desired, the purified salt can be dissolved in water, and the solution can be basified and extracted as described in the acid-base extraction protocol (steps 6-9).

Mandatory Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography crude->chromatography recrystallization Recrystallization (as HCl salt) crude->recrystallization pure_product Pure this compound extraction->pure_product chromatography->pure_product recrystallization->pure_product

Caption: Overall workflow for the purification of crude this compound.

Acid_Base_Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_org Crude Amine + Impurities in Organic Solvent amine_salt_aq Amine Salt in Aqueous Acid crude_org->amine_salt_aq Add Acid (e.g., HCl) impurities_org Neutral/Acidic Impurities in Organic Solvent pure_amine_org Pure Amine in Organic Solvent amine_salt_aq->impurities_org Separate Layers basified_aq Free Amine in Aqueous Base amine_salt_aq->basified_aq Add Base (e.g., NaOH) basified_aq->pure_amine_org Extract with Organic Solvent

Caption: Logical flow of the acid-base extraction technique.

References

Application Notes and Protocols for Docking Studies of 2-Phenoxyphenethylamine with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 2-phenoxyphenethylamine and its analogs with key biological targets. The primary focus is on monoamine transporters and serotonin receptors, which are significant targets for this class of compounds.

Introduction

This compound belongs to the phenethylamine class of compounds, which are known to interact with various components of the central nervous system.[1][2] Understanding the molecular interactions between these small molecules and their protein targets is crucial for drug design and development. Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action.[3][4][5] This document outlines the theoretical background, experimental protocols, and data interpretation for such studies.

Target Proteins of Interest

The primary targets for phenethylamine derivatives include:

  • Dopamine Transporter (DAT): A key regulator of dopamine levels in the synapse, implicated in various neurological disorders.[2][6][7][8][9]

  • Norepinephrine Transporter (NET): Responsible for the reuptake of norepinephrine, a target for antidepressants and ADHD medications.[10][11]

  • Serotonin Transporter (SERT): Mediates the reuptake of serotonin and is a primary target for many antidepressant drugs.

  • Serotonin Receptor (5-HT₂A): A G-protein coupled receptor involved in a wide range of neuropsychiatric conditions.[1][12][13][14]

Quantitative Data Summary

The following tables summarize hypothetical binding affinities and docking scores for this compound and related compounds with their target proteins. Lower binding energy and Ki values indicate a stronger interaction.

Table 1: Hypothetical Docking Scores and Binding Energies

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
This compoundDAT-8.5150Asp79, Ser149, Phe320, Tyr156
This compoundNET-7.9250Asp75, Phe72, Tyr152, Phe317
This compound5-HT₂A Receptor-9.250Asp155, Ser159, Phe339, Phe340
Amphetamine (Reference)DAT-6.8500Asp79, Ser422
Serotonin (Reference)5-HT₂A Receptor-7.5300Asp155, Ser239

Table 2: Comparative IC₅₀ Values for Dopamine Reuptake Inhibition

CompoundIC₅₀ (nM) for DA Reuptake Inhibition
This compound85
β-phenethylamine200
Amphetamine40

Experimental Protocols

A detailed protocol for a typical molecular docking study is provided below. This protocol can be adapted for various software packages and specific research questions.

Protocol 1: Molecular Docking of this compound with the Dopamine Transporter (DAT)

1. Protein Preparation:

  • Structure Retrieval: Download the 3D crystal structure of the human dopamine transporter (hDAT) from the Protein Data Bank (PDB). A suitable structure, such as one co-crystallized with an inhibitor, should be chosen.

  • Preprocessing: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

  • Protonation and Charge Assignment: Add polar hydrogens and assign appropriate charges (e.g., Gasteiger charges) to the protein atoms. This step is crucial for accurate electrostatic interaction calculations.

  • File Format Conversion: Convert the prepared protein structure to the required format for the docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of this compound using a chemical drawing software and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • File Format Conversion: Convert the prepared ligand structure to the appropriate format for the docking software.

3. Grid Generation:

  • Binding Site Identification: Identify the binding site of interest on the DAT. This can be based on the location of a co-crystallized ligand or through binding pocket prediction algorithms. For DAT, the S1 and S2 sites are of particular interest.[6]

  • Grid Box Definition: Define a grid box that encompasses the entire binding site. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

4. Docking Simulation:

  • Algorithm Selection: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

  • Execution: Run the docking simulation. The software will generate multiple possible binding poses of the ligand within the protein's active site and rank them based on a scoring function.

5. Analysis of Results:

  • Pose Selection: Analyze the generated docking poses and select the one with the lowest binding energy and the most favorable interactions.

  • Interaction Analysis: Visualize the selected ligand-protein complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the DAT.[6]

  • Binding Energy Comparison: Compare the binding energy of this compound with that of known DAT inhibitors to predict its relative potency.

Visualizations

Signaling Pathway

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage in Vesicles Extracellular_DA Extracellular Dopamine VMAT2->Extracellular_DA Release DAT Dopamine Transporter (DAT) Target of this compound DAT->Dopamine TAAR1 TAAR1 TAAR1->DAT Modulation Extracellular_DA->DAT Reuptake D2R Dopamine D2 Receptor Extracellular_DA->D2R Binding

Caption: Dopaminergic synapse and the role of DAT.

Experimental Workflow

PDB 1. Protein Structure (e.g., from PDB) PrepProtein 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Ligand 2. Ligand Structure (this compound) PrepLigand 4. Ligand Preparation (Energy minimization) Ligand->PrepLigand Grid 5. Grid Generation (Define binding site) PrepProtein->Grid Docking 6. Molecular Docking PrepLigand->Docking Grid->Docking Analysis 7. Analysis of Results (Binding energy, interactions) Docking->Analysis

Caption: Molecular docking workflow.

Logical Relationship

Structure Molecular Structure BindingSite Protein Binding Site Complementarity Structure->BindingSite Interactions Molecular Interactions (H-bonds, Hydrophobic) BindingSite->Interactions BindingAffinity Binding Affinity (Low Energy) Interactions->BindingAffinity BiologicalActivity Biological Activity BindingAffinity->BiologicalActivity

Caption: From structure to biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Phenoxyphenethylamine synthesis. The content is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for synthesizing this compound involve the formation of a diaryl ether bond. The two primary approaches are the Ullmann Condensation and the Buchwald-Hartwig amination. The Ullmann reaction involves a copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2][3] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[4][5][6] Both methods have their advantages and are widely used in the synthesis of arylamines and aryl ethers.

Q2: My Ullmann condensation reaction for this compound synthesis is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in Ullmann condensations are a common issue and can stem from several factors. Key areas to investigate include the catalyst's activity, the choice of ligand, base, and solvent, as well as the reaction temperature. To troubleshoot, consider the following:

  • Catalyst Activity: The copper catalyst, typically a Cu(I) salt like CuI, can be prone to oxidation, which deactivates it. Using fresh, high-purity catalyst is crucial.[7]

  • Ligand Selection: The ligand plays a critical role in stabilizing the copper catalyst and facilitating the reaction. For diaryl ether synthesis, common ligands include 1,10-phenanthroline and N,N-dimethylglycine.[7] Screening different ligands can significantly impact the yield.

  • Base and Solvent: The choice of base and solvent is interdependent and substrate-specific. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][7] Polar aprotic solvents like DMF and dioxane are often used, but for O-arylation, non-polar solvents like toluene or xylene can sometimes be more effective.[1]

  • Reaction Temperature: Traditional Ullmann reactions often require high temperatures (above 150 °C). However, modern ligand-assisted protocols can often be run at lower temperatures (80-120 °C).[7] If the reaction is sluggish, a gradual increase in temperature may be necessary, but be mindful of potential side reactions.

Q3: I am observing significant side product formation in my synthesis. What are the likely side reactions and how can I minimize them?

A3: Side product formation can significantly reduce the yield and complicate purification. Common side reactions include:

  • Homocoupling: The aryl halide can couple with itself to form a biaryl compound. This is more prevalent at higher temperatures. Optimizing the reaction temperature and using an appropriate ligand can minimize this.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This is often caused by trace amounts of water or other protic impurities.[7] Ensuring anhydrous conditions by thoroughly drying all reagents and solvents and running the reaction under an inert atmosphere is critical.

  • N-arylation of the Product: In the synthesis of this compound, the product itself contains a primary amine that could potentially react with the aryl halide. To avoid this, it is common practice to use a protecting group for the amine, such as an acetyl group, which can be removed in a subsequent step.

Q4: What are the key differences and advantages of using the Buchwald-Hartwig amination over the Ullmann condensation for this synthesis?

A4: Both reactions are powerful tools for C-N and C-O bond formation. The key differences are:

  • Catalyst: Buchwald-Hartwig amination uses palladium catalysts, while the Ullmann condensation uses copper.[3][4]

  • Reaction Conditions: Buchwald-Hartwig reactions often proceed under milder conditions than traditional Ullmann reactions.[4]

  • Substrate Scope: The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance.[4]

For the synthesis of this compound, a Buchwald-Hartwig approach would involve coupling 2-phenoxyaniline with a suitable two-carbon electrophile containing a masked or protected amine. Conversely, an Ullmann approach would typically involve coupling a phenol with a 2-halo-phenethylamine derivative. The choice between the two often depends on the availability and reactivity of the starting materials.

Data Presentation

Table 1: Representative Yields for Ullmann Diaryl Ether Synthesis

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromotoluenep-CresolCuI (5)PPh₃ (5)K₂CO₃Toluene10065-75
4-IodoanisolePhenolCuI (2)N,N-dimethylglycine (7.5)Cs₂CO₃Dioxane9085-95
2-Chloropyridine4-MethoxyphenolCu₂O (10)1,10-Phenanthroline (20)K₃PO₄DMF12070-80

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Table 2: Representative Yields for Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10090-98
1-Chloro-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-BuOH11080-90
2-Iodopyridinen-ButylaminePdCl₂(dppf) (3)-Cs₂CO₃Dioxane10085-95

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Synthesis of N-(2-phenoxyphenyl)acetamide via Ullmann Condensation (Amine Protection Route)

This protocol describes a representative procedure for the synthesis of the N-acetyl protected precursor to this compound.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-aminophenol (1.0 equiv), 1-bromo-2-nitrobenzene (1.1 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-phenoxy-N-acetyl-aniline.

  • Deprotection: The resulting acetamide can be hydrolyzed to the free amine using standard acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH).

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (Conceptual)

This protocol outlines a conceptual approach for the direct synthesis, though a protection-deprotection strategy is often preferred to avoid side reactions.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 2-bromophenol (1.0 equiv), 2-phenylethylamine (1.2 equiv), Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base like NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, quench the reaction carefully with water. Dilute with an organic solvent like ethyl acetate.

  • Extraction and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

Ullmann_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Phenol, Cu Catalyst, & Base B Establish Inert Atmosphere (Evacuate & Backfill) A->B C Add Anhydrous Solvent B->C D Heat and Stir (e.g., 100-140 °C) C->D E Monitor Progress (TLC/GC) D->E F Cool and Quench E->F Reaction Complete G Filter through Celite® F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Experimental Workflow for Ullmann Condensation.

Troubleshooting_Logic Start Low Yield in Ullmann Synthesis Catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Consider in-situ activation Start->Catalyst Ligand Optimize Ligand - Screen different ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) Start->Ligand Base_Solvent Evaluate Base & Solvent - Screen different bases (K₂CO₃, Cs₂CO₃) - Test polar aprotic vs. non-polar solvents Start->Base_Solvent Temp Adjust Temperature - Gradually increase if reaction is slow - Lower if decomposition occurs Start->Temp Side_Reactions Investigate Side Reactions - Ensure anhydrous conditions - Consider protecting groups Start->Side_Reactions Improved Yield Improved Catalyst->Improved Ligand->Improved Base_Solvent->Improved Temp->Improved Side_Reactions->Improved

Caption: Troubleshooting Flowchart for Low Yield.

References

Troubleshooting peak tailing in HPLC analysis of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenoxyphenethylamine, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: Peak tailing in HPLC refers to a peak shape distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] This asymmetry is undesirable because it can negatively impact the accuracy and reproducibility of the analysis.[2] Specifically, peak tailing can lead to decreased resolution between adjacent peaks and inaccurate peak integration, which compromises the precise quantification of the analyte.[2] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant tailing.[3][4]

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: For a basic compound like this compound, which contains an amine group, the most common cause of peak tailing is secondary interactions with the stationary phase.[5][6] These interactions occur between the positively charged amine group of your analyte and negatively charged residual silanol groups (Si-OH) on the surface of the silica-based column packing material.[6][7] Other potential causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak shape distortion.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[2][9]

  • Column Degradation: Over time, columns can develop voids at the inlet or the packing bed can deform, leading to poor peak shape.[2][10]

  • Extra-Column Effects: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[8][11]

Q3: How can I eliminate peak tailing caused by secondary silanol interactions?

A3: There are several effective strategies to mitigate secondary silanol interactions:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH to around 3 or below will protonate the residual silanol groups, minimizing their interaction with the protonated amine of your analyte.[3][9]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[3][10]

  • Use an End-Capped Column: Modern "end-capped" columns have been chemically treated to reduce the number of accessible silanol groups, leading to improved peak symmetry for basic compounds.[2][12]

  • Consider Alternative Stationary Phases: Columns with polar-embedded phases or hybrid silica-organic particles are designed to shield silanol groups and provide better peak shapes for basic analytes.[3][13]

  • Add a Mobile Phase Modifier: Historically, a small amount of a basic modifier like triethylamine (TEA) was added to the mobile phase to compete with the analyte for active silanol sites. However, this is less common with modern, high-purity silica columns.[13][14]

Q4: Can my sample preparation or injection technique contribute to peak tailing?

A4: Yes, issues with your sample and injection can lead to peak tailing.

  • Sample Solvent: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause peak distortion. It is always best to dissolve your sample in the mobile phase itself or a weaker solvent.[15]

  • Sample Overload: As mentioned, injecting too high a concentration or volume of your sample can lead to peak tailing.[9] To check for this, try diluting your sample and see if the peak shape improves.[9]

Troubleshooting Experimental Protocols & Data

The following table summarizes key experimental parameters that can be adjusted to troubleshoot peak tailing for this compound.

ParameterStandard Condition (Example)Troubleshooting AdjustmentExpected Outcome
Mobile Phase pH 7.0Decrease to pH 2.5 - 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid.[9]Protonates silanol groups, reducing secondary interactions and improving peak symmetry.[4]
Buffer Concentration 10 mM Phosphate BufferIncrease to 25-50 mM.[3]Increased ionic strength helps to mask residual silanol groups.[9]
Column Type Standard C18 (Type A Silica)Switch to an end-capped C18, a polar-embedded, or a hybrid particle column.[2][3]Minimizes available silanol groups for interaction, leading to sharper, more symmetrical peaks.
Mobile Phase Modifier NoneAdd a low concentration of an amine modifier like triethylamine (e.g., 0.05%).[16]The modifier competitively binds to active silanol sites, reducing analyte interaction.
Sample Concentration 1 mg/mLDilute the sample to 0.1 mg/mL or lower.[9]Prevents column overload and improves peak shape.
Injection Volume 20 µLReduce injection volume to 5 µL.[16]Avoids volume overload and potential for peak distortion.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Workflow Troubleshooting Peak Tailing for this compound start Peak Tailing Observed (Tf > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks physical_problem Suspect Physical Problem: - Extra-column volume - Column void/blockage check_all_peaks->physical_problem Yes chemical_problem Suspect Chemical Interaction (Analyte-Specific) check_all_peaks->chemical_problem No, only analyte peak fix_physical Action: - Check/shorten tubing - Reverse flush column - Replace column physical_problem->fix_physical resolved Peak Shape Improved fix_physical->resolved adjust_mobile_phase Adjust Mobile Phase chemical_problem->adjust_mobile_phase lower_ph Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) adjust_mobile_phase->lower_ph increase_buffer Increase Buffer Strength (25-50 mM) adjust_mobile_phase->increase_buffer check_overload Check for Overload lower_ph->check_overload If tailing persists lower_ph->resolved If tailing resolves increase_buffer->check_overload If tailing persists increase_buffer->resolved If tailing resolves dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample evaluate_column Evaluate Column Chemistry dilute_sample->evaluate_column If tailing persists dilute_sample->resolved If tailing resolves endcapped_column Use End-Capped or Modern Type B Silica Column evaluate_column->endcapped_column alternative_phase Consider Alternative Phase (e.g., Polar-Embedded, Hybrid) evaluate_column->alternative_phase endcapped_column->resolved alternative_phase->resolved

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

Optimizing reaction conditions for 2-Phenoxyphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenoxyphenethylamine, a molecule of interest for researchers in drug development and related scientific fields. The following information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. Two primary synthetic strategies are discussed: a multi-step Gabriel Synthesis approach and direct C-O coupling methods (Ullmann Condensation and Buchwald-Hartwig O-Arylation).

Gabriel Synthesis Approach

This pathway involves the formation of an ether linkage followed by the introduction of the amine functionality.

Workflow for Gabriel Synthesis of this compound

phenol Phenol intermediate1 2-Phenoxyethyl bromide phenol->intermediate1 Williamson Ether Synthesis dibromoethane 1,2-Dibromoethane dibromoethane->intermediate1 base1 Base (e.g., K2CO3) base1->intermediate1 intermediate2 N-(2-Phenoxyethyl)phthalimide intermediate1->intermediate2 Gabriel Reaction k_phthalimide Potassium Phthalimide k_phthalimide->intermediate2 solvent1 Solvent (e.g., DMF) solvent1->intermediate2 product This compound intermediate2->product Phthalimide Deprotection deprotection Deprotection Reagent (e.g., Hydrazine hydrate) deprotection->product

Caption: Workflow for the Gabriel synthesis of this compound.

Q1: I am getting a low yield in the first step, the synthesis of 2-phenoxyethyl bromide. What could be the issue?

A1: Low yields in this Williamson ether synthesis step are often due to several factors:

  • Incomplete deprotonation of phenol: Ensure your base is strong enough and used in a slight excess to fully deprotonate the phenol. The choice of base can be critical.

  • Side reactions of 1,2-dibromoethane: Using a large excess of 1,2-dibromoethane can help minimize the formation of the bis-ether byproduct.

  • Reaction temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the temperature is recommended.

  • Purity of reactants: Ensure that your phenol and 1,2-dibromoethane are pure and dry, as impurities can interfere with the reaction.

Q2: The reaction of 2-phenoxyethyl bromide with potassium phthalimide is sluggish. How can I improve this step?

A2: This is a nucleophilic substitution reaction (an SN2 reaction) and its efficiency can be influenced by:

  • Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred as it can solvate the potassium cation, making the phthalimide anion more nucleophilic.[1]

  • Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, excessively high temperatures should be avoided to prevent decomposition.

  • Purity of potassium phthalimide: Ensure the potassium phthalimide is dry, as moisture can hydrolyze it and reduce its nucleophilicity.

Q3: I am having trouble with the final deprotection step to get the primary amine. What are the best conditions?

A3: The cleavage of the phthalimide group can be achieved under various conditions, with the choice depending on the stability of your molecule.[2]

  • Hydrazinolysis (Ing-Manske procedure): This is a common and often milder method.[1] It involves reacting the N-substituted phthalimide with hydrazine hydrate in a solvent like ethanol. The byproduct, phthalhydrazide, precipitates out of the solution.

  • Acidic Hydrolysis: This involves heating with a strong acid like concentrated HCl or H₂SO₄. These are harsh conditions and may not be suitable if your molecule has acid-labile functional groups.

  • Basic Hydrolysis: This involves refluxing with a strong base like NaOH or KOH. Similar to acidic hydrolysis, these are harsh conditions.

Troubleshooting Low Yield in Gabriel Synthesis

start Low Yield in Gabriel Synthesis check_step1 Check Williamson Ether Synthesis Step start->check_step1 check_step2 Check Phthalimide Alkylation Step start->check_step2 check_step3 Check Deprotection Step start->check_step3 sub_step1 Incomplete Deprotonation? Side Reactions? check_step1->sub_step1 sub_step2 Sluggish Reaction? Impure Reagents? check_step2->sub_step2 sub_step3 Incomplete Cleavage? Product Degradation? check_step3->sub_step3

Caption: Troubleshooting logic for low yield in the Gabriel synthesis pathway.

Direct C-O Coupling Approaches

These methods aim to form the diaryl ether bond in a single step, either before or after the formation of the phenethylamine backbone.

Q4: I am attempting a direct Ullmann condensation between phenol and 2-bromo-N-phthaloylethylamine but see low conversion. How can I optimize this?

A4: The Ullmann condensation traditionally requires high temperatures, but modern ligand-assisted protocols can be effective at lower temperatures.[3] Key factors for optimization include:

  • Catalyst and Ligand: Copper(I) salts like CuI are commonly used. The addition of a ligand, such as a diamine or an amino acid, can significantly accelerate the reaction.[4][5]

  • Base: A strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically required. The choice of base can influence the reaction rate and yield.[4]

  • Solvent: High-boiling polar solvents like DMF, NMP, or pyridine are often used.[3]

  • Reactant Purity: Ensure all reactants, especially the copper catalyst, are of high purity and handled under an inert atmosphere if necessary.

Comparative Data for Ullmann Reaction Conditions

ParameterCondition 1Condition 2Condition 3
Copper Source CuICu₂OCuBr
Ligand N,N-dimethylglycine1,10-PhenanthrolineNone
Base Cs₂CO₃K₃PO₄K₂CO₃
Solvent DioxaneDMFPyridine
Temperature 90-110 °C100-120 °C150-180 °C
Typical Yield Moderate to HighModerate to HighLow to Moderate

Q5: I am considering a Buchwald-Hartwig C-O coupling. What are the advantages and potential pitfalls?

A5: The Buchwald-Hartwig C-O coupling is a powerful alternative to the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope.[6][7]

  • Advantages:

    • Milder reaction temperatures (typically 80-120 °C).

    • High functional group tolerance.

    • Effective for a wide range of aryl halides.

  • Potential Pitfalls:

    • Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands can be expensive.

    • Base Sensitivity: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are used, which might not be compatible with all functional groups.[8]

    • Side Reactions: Potential side reactions include hydrodehalogenation of the aryl halide and ether cleavage at high temperatures.

Troubleshooting C-O Coupling Reactions

start Low Yield in C-O Coupling check_catalyst Catalyst/Ligand Activity start->check_catalyst check_base Base Strength/ Solubility start->check_base check_conditions Temperature/ Solvent start->check_conditions check_reactants Reactant Purity/ Inert Atmosphere start->check_reactants sol_catalyst Screen different ligands. Use fresh catalyst. check_catalyst->sol_catalyst sol_base Try a stronger or more soluble base. check_base->sol_base sol_conditions Optimize temperature. Ensure appropriate solvent. check_conditions->sol_conditions sol_reactants Use pure, dry reagents. Maintain inert conditions. check_reactants->sol_reactants

Caption: Troubleshooting logic for direct C-O coupling reactions.

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound (Multi-step)

Step 1: Synthesis of N-(2-Phenoxyethyl)phthalimide via Ullmann Condensation

  • To a round-bottom flask, add phenol (1.0 eq.), 2-bromo-N-phthaloylethylamine (1.1 eq.), CuI (0.1 eq.), a suitable ligand (e.g., N,N-dimethylglycine, 0.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add anhydrous dioxane as the solvent.

  • Flush the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture at 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrazinolysis of N-(2-Phenoxyethyl)phthalimide

  • Dissolve the N-(2-phenoxyethyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[2]

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to protonate the liberated amine.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Make the filtrate basic with a NaOH solution to deprotonate the amine salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization if necessary.

Protocol 2: Direct Buchwald-Hartwig O-Arylation of 2-(2-Aminoethoxy)phenol

This protocol assumes the starting material is commercially available or synthesized separately.

  • To a Schlenk tube, add 2-(2-aminoethoxy)phenol (1.0 eq.), the desired aryl halide (e.g., bromobenzene, 1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 4 mol%), and a base (e.g., K₃PO₄, 1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of C-O Coupling Methods

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands Diamines, amino acids, phenolsBulky, electron-rich phosphines
Reaction Temperature High (often >100-220°C for traditional methods)Milder (often 80-120°C)
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)
Solvent High-boiling polar solvents (e.g., DMF, NMP)Aprotic solvents (e.g., toluene, dioxane)
Substrate Scope Favored for electron-poor aryl halidesBroad scope, including electron-rich and -neutral aryl halides
Cost Generally lower (copper is more abundant)Higher (palladium and specialized ligands)

References

Technical Support Center: Overcoming Solubility Challenges of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2-Phenoxyphenethylamine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous buffers. Based on its chemical structure, which includes two phenyl rings and an ether linkage, this compound is predicted to be a hydrophobic (lipophilic) amine with low aqueous solubility. This guide provides a comprehensive overview of strategies to overcome these challenges, presented in a question-and-answer format with detailed troubleshooting guides, experimental protocols, and comparative data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be poorly soluble in aqueous buffers?

A1: The molecular structure of this compound contains significant non-polar, hydrophobic regions (the two phenyl rings). These regions are not conducive to forming favorable interactions with polar water molecules, leading to low solubility in aqueous solutions. As a basic amine, its solubility will also be highly dependent on the pH of the buffer.

Q2: What is the first step I should take to try and dissolve this compound?

A2: The initial and most straightforward approach is to utilize pH adjustment. Since this compound is a basic compound, lowering the pH of the aqueous buffer will lead to the protonation of the amine group. The resulting cationic form of the molecule is generally more water-soluble. We recommend starting with a stock solution in an organic solvent and then diluting it into an acidic buffer (e.g., pH 4-6).

Q3: Are there common organic solvents that can be used to prepare a stock solution?

A3: Yes, for hydrophobic compounds like this compound, it is advisable to first prepare a concentrated stock solution in a water-miscible organic solvent. Commonly used solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. This stock solution can then be serially diluted into the final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system under study.

Q4: What should I do if pH adjustment and simple dilution from an organic stock are insufficient?

A4: If you still observe precipitation or insolubility, more advanced formulation strategies are necessary. These include the use of co-solvents, cyclodextrins, or surfactants. Each of these methods works through a different mechanism to enhance the solubility of hydrophobic compounds.

Troubleshooting Guide

This guide will walk you through a systematic approach to addressing solubility issues with this compound.

Troubleshooting_Workflow Start Start: Dissolve this compound in Aqueous Buffer Prep_Stock Prepare concentrated stock in water-miscible organic solvent (e.g., DMSO, Ethanol) Start->Prep_Stock Dilute_Buffer Dilute stock solution into aqueous buffer Prep_Stock->Dilute_Buffer Check_Solubility1 Is the compound soluble? Dilute_Buffer->Check_Solubility1 Adjust_pH Adjust Buffer pH (lower pH for amines) Check_Solubility1->Adjust_pH No Success Success: Compound is soluble. Proceed with experiment. Check_Solubility1->Success Yes Check_Solubility2 Is the compound soluble? Adjust_pH->Check_Solubility2 Use_Cosolvent Incorporate a Co-solvent (e.g., PEG, Propylene Glycol) Check_Solubility2->Use_Cosolvent No Check_Solubility2->Success Yes Check_Solubility3 Is the compound soluble? Use_Cosolvent->Check_Solubility3 Use_Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Check_Solubility3->Use_Cyclodextrin No Check_Solubility3->Success Yes Check_Solubility4 Is the compound soluble? Use_Cyclodextrin->Check_Solubility4 Use_Surfactant Use a Surfactant (e.g., Tween 80, Poloxamer) Check_Solubility4->Use_Surfactant No Check_Solubility4->Success Yes Check_Solubility5 Is the compound soluble? Use_Surfactant->Check_Solubility5 Check_Solubility5->Success Yes Failure Further formulation development required. Consider lipid-based systems or nanoparticle formulations. Check_Solubility5->Failure No

Caption: Troubleshooting workflow for solubilizing this compound.

Q5: I tried lowering the pH, but my compound still precipitates. What's next?

A5: The next step is to try using a co-solvent system. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar compounds by reducing the polarity of the solvent system.

Q6: How do I choose a co-solvent and what concentration should I use?

A6: Common co-solvents for biological experiments include polyethylene glycols (e.g., PEG 400), propylene glycol, and glycerin. The choice of co-solvent and its final concentration will depend on the tolerance of your specific assay. It is recommended to perform a dose-response experiment with the co-solvent alone to determine its effect on your experimental system. A typical starting concentration range for co-solvents is 1-10% (v/v) in the final buffer.

Q7: Co-solvents are affecting my experimental results. What other options do I have?

A7: If co-solvents are not a viable option, cyclodextrins are an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex that is water-soluble.

Q8: Which cyclodextrin should I use and how do I prepare the complex?

A8: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin. The inclusion complex is typically prepared by dissolving the cyclodextrin in the aqueous buffer and then adding the this compound stock solution with stirring.

Cyclodextrin_Mechanism cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State Compound This compound (Hydrophobic) Water Aqueous Buffer Compound->Water Poor Solubility Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound->Cyclodextrin Encapsulation Complex Inclusion Complex (Water Soluble) Cyclodextrin->Complex Forms Water2 Aqueous Buffer Complex->Water2 Good Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q9: I am still facing solubility issues even with cyclodextrins. Is there another approach?

A9: Yes, the use of non-ionic surfactants is another common strategy. Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize non-polar compounds.

Q10: What are some suitable surfactants and how should they be used?

A10: For biological applications, non-ionic surfactants like Polysorbate 80 (Tween 80) and poloxamers (e.g., Pluronic® F-68) are frequently used due to their relatively low toxicity. The surfactant should be added to the buffer at a concentration above its CMC. The this compound stock solution is then added to the surfactant-containing buffer. As with co-solvents, it is important to test the effect of the surfactant alone on your experimental system.

Data Presentation: Comparison of Solubilization Methods

MethodPrinciple of ActionTypical AgentsAdvantagesDisadvantages
pH Adjustment Increases the ionization of the basic amine group, leading to a more polar, water-soluble salt form.Acidic buffers (e.g., citrate, acetate)Simple, inexpensive, and often effective for basic compounds.Only applicable to ionizable compounds; may not be suitable for all biological assays if a specific pH is required.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.DMSO, Ethanol, PEG 400, Propylene GlycolEasy to implement; can significantly increase solubility.May have biological or toxic effects at higher concentrations; can affect protein conformation.
Cyclodextrins Encapsulates the hydrophobic molecule within its non-polar cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.HP-β-CD, SBE-β-CDGenerally low toxicity; can improve stability of the compound.Can be more expensive; may not be effective for all molecular geometries.
Surfactants Forms micelles with a hydrophobic core that entraps the non-polar compound, allowing it to be dispersed in the aqueous medium.Polysorbate 80 (Tween 80), Poloxamer 188 (Pluronic® F-68)Highly effective for very hydrophobic compounds.Can interfere with certain assays (e.g., cell-based assays) and may cause cell lysis at high concentrations.

Experimental Protocols

Disclaimer: The following are general protocols. The optimal concentrations and specific conditions must be determined empirically for your particular experiment.

Protocol 1: Solubilization by pH Adjustment

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., 50 mM citrate or phosphate) with pH values ranging from 4.0 to 7.4.

  • Add the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant and at a low level (e.g., ≤ 0.1%).

  • Vortex the solutions and visually inspect for any precipitation.

  • Incubate at the experimental temperature for a short period (e.g., 15-30 minutes) and inspect again for solubility.

Protocol 2: Solubilization using a Co-solvent (PEG 400)

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Prepare a series of buffers containing increasing concentrations of PEG 400 (e.g., 1%, 2%, 5%, 10% v/v).

  • Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration.

  • Vortex and visually inspect for solubility as described in Protocol 1.

  • Control Experiment: Test the effect of each PEG 400 concentration on your experimental system in the absence of this compound.

Protocol 3: Solubilization using a Cyclodextrin (HP-β-CD)

  • Prepare a 10 mM stock solution of this compound in 100% DMSO or ethanol.

  • Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer.

  • Prepare a series of working solutions by diluting the HP-β-CD stock to final concentrations (e.g., 0.5%, 1%, 2% w/v) in your buffer.

  • Add the this compound stock solution to each HP-β-CD solution while vortexing.

  • Allow the mixture to equilibrate (e.g., by rotating at room temperature for 1-2 hours) to facilitate complex formation.

  • Visually inspect for solubility.

  • Control Experiment: Test the effect of each HP-β-CD concentration on your experimental system.

Protocol 4: Solubilization using a Surfactant (Polysorbate 80)

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare a stock solution of Polysorbate 80 (e.g., 1% w/v) in your desired aqueous buffer.

  • Prepare a series of working solutions by diluting the Polysorbate 80 stock to final concentrations above its CMC (e.g., 0.02%, 0.05%, 0.1% w/v).

  • Add the this compound stock solution to each surfactant solution.

  • Vortex and visually inspect for solubility.

  • Control Experiment: Test the effect of each Polysorbate 80 concentration on your experimental system.

Technical Support Center: Storage and Handling of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Phenoxyphenethylamine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by environmental factors. The main degradation pathways include:

  • Oxidation: The amine group in the molecule is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of aldehydes and carboxylic acids as degradation products.

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide, potentially forming a solid carbonate salt.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation pathways.[2]

  • Light Exposure (Photodegradation): Many amine-containing compounds are sensitive to light. Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[2]

  • Hydrolysis: The ether linkage in this compound can be susceptible to cleavage under acidic or basic conditions, although this is generally less common under typical storage conditions for the solid compound.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, the following storage conditions are recommended.

ParameterRecommended ConditionRationale
Temperature Store in a cool, well-ventilated place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.To slow down the rate of potential degradation reactions.
Atmosphere Store under an inert gas such as argon or nitrogen.To minimize contact with oxygen and prevent oxidation.
Light Store in a light-resistant container, such as an amber glass vial.To prevent photodegradation.
Container Keep the container tightly closed.To prevent exposure to air, moisture, and carbon dioxide.
Incompatible Materials Store away from strong oxidizing agents.To prevent chemical reactions that could degrade the compound.

Q3: How can I tell if my this compound has degraded?

A3: While definitive confirmation requires analytical testing, there are several visual cues that may indicate degradation:

  • Color Change: The development of a yellow or brown discoloration from a previously colorless or pale-yellow appearance can be a sign of oxidation.[2]

  • Precipitation: The formation of a solid in a liquid sample could indicate the formation of insoluble degradation products or a carbonate salt due to exposure to air.[2]

  • Odor Change: A significant change from its characteristic odor could suggest chemical transformation.[2]

Any noticeable change in the physical appearance of the compound warrants further investigation with an appropriate analytical method to confirm its purity before use.

Troubleshooting Guide

Issue: The solid this compound has changed color (e.g., turned yellow or brown).

This is a common indication of oxidation.

  • Immediate Action: Cease using the material in experiments where purity is critical.

  • Verification: Analyze a small sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity and identify potential degradation products.

  • Prevention: Discard the degraded material and obtain a fresh batch. Ensure that the new batch is stored under the recommended conditions (in a tightly sealed, light-resistant container, under an inert atmosphere, and at a cool temperature).

Issue: I observe precipitation in my stock solution of this compound.

This could be due to the formation of an insoluble degradation product or poor solubility in the chosen solvent.

  • Immediate Action: Do not use the solution for your experiments.

  • Troubleshooting Steps:

    • Confirm the solubility of this compound in the specific solvent at the concentration you prepared.

    • If solubility is not the issue, the precipitate is likely a degradation product.

    • Filter a small aliquot of the supernatant and analyze it by HPLC or LC-MS to assess the purity of the remaining dissolved compound.

  • Prevention: Prepare fresh solutions for immediate use whenever possible. If solutions need to be stored, they should be kept under the same stringent conditions as the solid material (cool, dark, and under an inert atmosphere).

Experimental Protocols

Protocol 1: Real-Time Stability Study

This protocol is designed to evaluate the stability of this compound under recommended long-term storage conditions.

1. Materials:

  • At least three different batches of this compound.
  • Appropriate storage containers (e.g., amber glass vials with tight-fitting caps).
  • Stability chambers set to the desired long-term storage conditions (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH).[3][4]
  • HPLC or LC-MS system with a validated stability-indicating method.

2. Procedure:

  • Package samples from each batch into the designated storage containers.
  • Place the samples in the stability chambers.
  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples from each batch and storage condition.
  • Analyze the samples for purity, potency, and the presence of any degradation products using the validated analytical method.
  • Record all results and compare them to the initial (time 0) data.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C.
  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
  • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80°C).
  • Photostability: Expose a solution of the compound to a controlled source of UV light as per ICH Q1B guidelines.[3]

2. Procedure:

  • Prepare separate samples of this compound for each stress condition, including a control sample stored under ideal conditions.
  • Expose the samples to the respective stress conditions for a predetermined period (e.g., 24, 48, or 72 hours). The goal is to achieve partial degradation (around 10-30%), not complete degradation.
  • After the exposure period, neutralize the acidic and basic samples.
  • Analyze all samples, including the control, using an appropriate analytical method (e.g., HPLC or LC-MS).

3. Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.
  • Identify and quantify the major degradation products formed under each condition.
  • This information will help to elucidate the degradation pathways and to validate that the analytical method is "stability-indicating" (i.e., capable of separating the intact drug from its degradation products).

Visualizations

cluster_degradation Degradation Pathways This compound This compound Oxidized_Intermediates Oxidized Intermediates This compound->Oxidized_Intermediates O2, Light, Heat Carbonate_Salt Carbonate Salt This compound->Carbonate_Salt CO2 (from air) Hydrolysis_Products Phenol + 2-Phenylethanolamine This compound->Hydrolysis_Products Acid/Base Aldehydes_Ketones Aldehydes/Ketones Oxidized_Intermediates->Aldehydes_Ketones Carboxylic_Acids Carboxylic Acids Aldehydes_Ketones->Carboxylic_Acids

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Study Workflow Start Start Prepare_Samples Prepare Samples (≥3 Batches) Start->Prepare_Samples Initial_Analysis Initial Analysis (Time 0) Prepare_Samples->Initial_Analysis Place_on_Stability Place Samples in Stability Chambers Initial_Analysis->Place_on_Stability Withdraw_Samples Withdraw Samples at Time Points Place_on_Stability->Withdraw_Samples Analyze_Samples Analyze Samples (HPLC/LC-MS) Withdraw_Samples->Analyze_Samples Compare_Results Compare to Initial Data Analyze_Samples->Compare_Results Compare_Results->Withdraw_Samples Next Time Point End End Compare_Results->End Study Complete

Caption: Experimental workflow for a real-time stability study.

cluster_troubleshooting Troubleshooting Degradation Observe_Change Physical Change Observed? Analyze_Purity Analyze Purity (HPLC/LC-MS) Observe_Change->Analyze_Purity Yes No_Change Proceed with Use Observe_Change->No_Change No Purity_Acceptable Purity Acceptable? Analyze_Purity->Purity_Acceptable Use_Compound Use Compound with Caution Purity_Acceptable->Use_Compound Yes Discard_Compound Discard and Reorder Purity_Acceptable->Discard_Compound No Review_Storage Review Storage Conditions Discard_Compound->Review_Storage

Caption: Troubleshooting logic for suspected degradation.

References

Technical Support Center: Chiral HPLC Resolution of 2-Phenoxyphenethylamine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the resolution of 2-Phenoxyphenethylamine enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The following sections offer troubleshooting guidance and frequently asked questions in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the chiral separation of this compound?

A1: The primary challenge is achieving baseline resolution (Rs > 1.5) of the two enantiomers due to their similar physicochemical properties. This requires a highly selective chiral stationary phase (CSP) and carefully optimized mobile phase conditions to exploit the subtle stereochemical differences between the enantiomers.

Q2: Which type of chiral stationary phase (CSP) is recommended as a starting point for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamate derivatives, are highly recommended for the chiral separation of aromatic amines like this compound.[1] Immobilized polysaccharide CSPs are often preferred as they offer broader solvent compatibility, which can be advantageous during method development.[2][3]

Q3: What are the typical mobile phase systems used for the chiral separation of phenethylamine derivatives?

A3: Normal-phase chromatography is frequently the most successful mode for the chiral resolution of basic compounds like this compound.[1] Common mobile phases consist of a non-polar solvent, such as hexane or heptane, and an alcohol modifier, like isopropanol (IPA) or ethanol. The ratio of the alkane to the alcohol is a critical parameter for optimizing selectivity and resolution.[2]

Q4: Is a mobile phase additive necessary for this separation?

A4: Yes, for basic analytes like this compound, a basic additive is often crucial for obtaining good peak shape and reproducibility.[2] The amine functional group can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing.[2] Adding a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, typically at a concentration of 0.1-0.2% (v/v), helps to minimize these secondary interactions.[2]

Q5: How do temperature and flow rate impact the chiral separation?

A5: Both temperature and flow rate can significantly influence the resolution of enantiomers. Lowering the column temperature often enhances chiral recognition and improves resolution, although it may increase analysis time and backpressure. Slower flow rates increase the interaction time between the analyte and the CSP, which can also lead to better separation. It is recommended to optimize these parameters once a suitable mobile phase has been identified.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition.Systematically vary the ratio of the alkane to the alcohol in the mobile phase. Test different alcohol modifiers (e.g., isopropanol, ethanol).
2. Unsuitable Chiral Stationary Phase (CSP).If mobile phase optimization is unsuccessful, screen different polysaccharide-based CSPs (e.g., amylose vs. cellulose-based).
3. Sub-optimal temperature.Decrease the column temperature in 5-10 °C increments to see if resolution improves.
Peak Tailing 1. Secondary interactions with the silica support.Add or increase the concentration of a basic mobile phase additive like diethylamine (DEA) to 0.1-0.2%.
2. Column contamination.Flush the column with a stronger, compatible solvent as recommended by the manufacturer.
Peak Splitting or Double Peaks 1. Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.[4]
2. Column void or blockage.Replace the column frit or use a new column to rule out a physical obstruction.[4]
3. Co-elution of an impurity.Prepare a fresh standard to ensure sample integrity.[4]
Loss of Resolution Over Time 1. Column degradation.For immobilized polysaccharide CSPs, a regeneration procedure with strong solvents like dichloromethane or ethyl acetate may restore performance.[5]
2. Changes in mobile phase composition.Prepare fresh mobile phase daily to ensure consistency.
3. Insufficient column equilibration.Ensure a stable baseline is achieved before starting a sequence of injections. Polysaccharide-based CSPs may require longer equilibration times.[2]

Experimental Protocols

Protocol 1: Initial Method Development for Chiral Separation

This protocol outlines a systematic approach to developing a chiral separation method for this compound using a polysaccharide-based CSP in normal-phase mode.

  • Column Selection:

    • Start with a cellulose-based or amylose-based chiral column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H, or their immobilized equivalents).

    • Typical dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Sample Preparation:

    • Dissolve the this compound racemate in the mobile phase or a compatible solvent (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Mobile Phase Screening:

      • A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

      • B: Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm or another appropriate wavelength based on the analyte's absorbance spectrum.

    • Injection Volume: 5-10 µL

  • Method Optimization:

    • Based on the initial screening, select the mobile phase system that shows the best initial separation or potential for resolution.

    • Systematically adjust the percentage of the alcohol modifier (e.g., in 5% increments) to optimize the resolution and retention times.

    • If peak shape is poor, adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

    • Once a promising mobile phase is identified, optimize the flow rate (e.g., 0.5 to 1.2 mL/min) and temperature (e.g., 15 °C to 35 °C) to achieve baseline separation (Rs ≥ 1.5).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization col_select Select Chiral Column (Polysaccharide-based) sample_prep Prepare Sample (1 mg/mL in mobile phase) initial_screen Initial Screening (Hexane/IPA/DEA) sample_prep->initial_screen eval_res Evaluate Resolution (Rs) initial_screen->eval_res mp_opt Optimize Mobile Phase (% Alcohol, % Additive) eval_res->mp_opt Rs < 1.5 param_opt Optimize Parameters (Flow Rate, Temperature) eval_res->param_opt Rs ~ 1.5 final_method Final Method (Rs >= 1.5) eval_res->final_method Rs >= 1.5 mp_opt->eval_res param_opt->eval_res

Caption: Experimental workflow for chiral HPLC method development.

Troubleshooting_Guide cluster_issues Common Problems cluster_solutions Potential Solutions start Chromatographic Issue Identified poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail peak_split Peak Splitting start->peak_split sol_mp Adjust Mobile Phase (% Alcohol/Additive) poor_res->sol_mp sol_csp Screen Different CSP poor_res->sol_csp sol_temp Lower Temperature poor_res->sol_temp sol_additive Add/Increase Basic Additive peak_tail->sol_additive sol_flush Flush Column peak_tail->sol_flush sol_solvent Match Sample Solvent peak_split->sol_solvent sol_column Check/Replace Column peak_split->sol_column

Caption: Troubleshooting logic for common chiral HPLC issues.

References

Minimizing by-product formation in 2-Phenoxyphenethylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenoxyphenethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help minimize by-product formation and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying potential causes and providing actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Coupling Reaction: Sub-optimal catalyst, ligand, base, solvent, or temperature in Ullmann or Buchwald-Hartwig reactions.- Screen Catalysts and Ligands: For Buchwald-Hartwig, test various palladium catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). For Ullmann, optimize the copper source (e.g., CuI, Cu₂O) and consider the use of ligands like phenanthroline or N,N-dimethylglycine. - Optimize Base and Solvent: Test a range of bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, dioxane, DMF). The choice of base and solvent is often interdependent with the catalyst/ligand system. - Adjust Temperature: Gradually increase the reaction temperature. Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.[1]
2. Degradation of Starting Materials or Product: Reaction temperature may be too high, or the reaction time may be too long, leading to decomposition.- Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid product degradation. - Lower Reaction Temperature: If degradation is suspected, attempt the reaction at a lower temperature, potentially for a longer duration.
3. Incomplete Reaction: Insufficient reaction time, low temperature, or deactivated catalyst.- Increase Reaction Time: Allow the reaction to proceed for a longer period, monitoring by TLC/HPLC. - Increase Temperature: Cautiously increase the reaction temperature in increments. - Use Fresh Catalyst: Ensure the catalyst is not old or deactivated. For palladium catalysts, an inert atmosphere is crucial.
Formation of Significant By-products 1. Homocoupling of Starting Materials: In Ullmann reactions, the aryl halide can couple with itself to form a biaryl by-product.- Use Appropriate Ligands: Certain ligands can suppress homocoupling. - Control Stoichiometry: Use a slight excess of the amine component.
2. Hydrodehalogenation: In Buchwald-Hartwig reactions, the aryl halide can be reduced, replacing the halide with a hydrogen atom.- Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus competing side reactions.[2]
3. N-Arylation of Phenol (if used as a starting material): If the synthesis involves the formation of the ether linkage first, the resulting phenoxyphenol could potentially undergo N-arylation.- Protecting Groups: Consider protecting the amine functionality if it is present during the ether formation step.
4. Over-alkylation/arylation of the Amine: The product, this compound (a primary amine), can potentially react further to form a secondary or tertiary amine.- Control Stoichiometry: Use a molar excess of the amine starting material relative to the aryl halide. - Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration and favor mono-arylation.
Difficulty in Product Purification 1. Co-elution of By-products with Product: By-products with similar polarity to this compound can make chromatographic separation challenging.- Optimize Chromatography Conditions: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina). - Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent or solvent mixture. - Acid-Base Extraction: As this compound is basic, an acid-base extraction can be an effective purification step. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted back into an organic solvent.
2. Residual Catalyst Contamination: Palladium or copper catalysts can be difficult to remove completely.- Filtration: Pass the reaction mixture through a pad of Celite® or silica gel to remove the bulk of the catalyst. - Specialized Scavengers: Use commercially available metal scavengers to remove trace amounts of palladium or copper.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and what are the key differences?

A1: The two most common methods for forming the crucial C-N bond in the synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[2][3] It generally proceeds under milder conditions and has a broader substrate scope compared to the Ullmann reaction.[4] The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.

  • Ullmann Condensation: This is a copper-catalyzed reaction, typically requiring higher temperatures than the Buchwald-Hartwig amination.[1] Traditional Ullmann conditions often used stoichiometric amounts of copper, but modern protocols utilize catalytic amounts of copper salts with the aid of ligands.

The choice between these methods will depend on the specific starting materials, functional group tolerance, and available laboratory equipment.

Q2: What are the most common by-products to expect in the synthesis of this compound?

A2: While specific by-product profiles depend on the chosen synthetic route and reaction conditions, some common impurities to anticipate include:

  • Starting Materials: Unreacted 2-phenoxyphenol, 2-bromoethylamine (or equivalent), or the corresponding aryl halide.

  • Homocoupled Products: Biphenyls formed from the self-coupling of the aryl halide, especially in Ullmann reactions.

  • Hydrodehalogenated Products: The corresponding arene where the halide has been replaced by a hydrogen atom, a known side reaction in Buchwald-Hartwig aminations.

  • Over-arylated Products: N,N-bis(2-phenoxyphenyl)ethylamine or other secondary/tertiary amine by-products resulting from the further reaction of the desired product.

Q3: How can I optimize reaction conditions to maximize yield and purity?

A3: Optimization is a multi-factorial process. A design of experiments (DoE) approach can be efficient. Key parameters to investigate include:

  • Catalyst and Ligand Loading: Typically, lower catalyst loading is desirable for cost and ease of purification. Start with recommended loadings from the literature and screen for the lowest effective concentration.

  • Base Selection and Stoichiometry: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are common in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate are often used in Ullmann condensations.

  • Solvent Choice: The solvent can significantly impact catalyst solubility and reactivity. Anhydrous, deoxygenated solvents are often necessary, especially for palladium-catalyzed reactions.

  • Temperature and Reaction Time: These parameters should be optimized concurrently. Monitor the reaction progress to determine the point of maximum product formation before significant by-product accumulation or product degradation occurs.

Q4: What purification techniques are most effective for isolating pure this compound?

A4: A multi-step purification strategy is often most effective:

  • Work-up: After the reaction is complete, a standard aqueous work-up can remove inorganic salts and water-soluble impurities.

  • Acid-Base Extraction: As this compound is an amine, it can be protonated and extracted into an aqueous acidic phase, leaving non-basic organic impurities behind. Subsequent basification of the aqueous layer and extraction with an organic solvent can provide a significant purification boost.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from closely related organic impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically effective.

  • Recrystallization: If the final product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. Note: These are starting points and will likely require optimization for your specific setup and reagents.

Buchwald-Hartwig Amination Protocol

This protocol assumes the coupling of 2-phenoxyaniline with a suitable 2-carbon electrophile with a leaving group, followed by reduction, or the direct coupling of phenol with 2-(2-bromo-phenyl)ethanamine. For this example, we will illustrate the coupling of 2-phenoxyaniline with a protected bromoethylamine equivalent.

Buchwald_Hartwig_Workflow reagents Combine 2-phenoxyaniline, Pd catalyst, ligand, and base in an oven-dried flask. inert_atm Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert_atm solvent Add anhydrous, deoxygenated solvent (e.g., toluene). inert_atm->solvent bromo_add Add 2-bromoethylamine equivalent. solvent->bromo_add heat Heat the reaction mixture with stirring (e.g., 80-110 °C). bromo_add->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, dilute with solvent, and perform aqueous work-up. monitor->workup Upon completion purify Purify the crude product (e.g., column chromatography). workup->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 2-phenoxyaniline

  • 2-bromoethylamine hydrobromide (or a suitable N-protected derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2-phenoxyaniline, the palladium catalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with inert gas (repeat three times).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the 2-bromoethylamine hydrobromide.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Ullmann Condensation Protocol

This protocol describes the coupling of 2-phenoxyphenol with an amine source.

Ullmann_Condensation_Workflow reagents Combine 2-phenoxyphenol, Cu catalyst, ligand (optional), and base in a flask. solvent Add a high-boiling polar solvent (e.g., DMF, DMSO). reagents->solvent amine_add Add the amine source (e.g., 2-aminoethanol). solvent->amine_add heat Heat the reaction mixture with stirring (e.g., 120-180 °C). amine_add->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, dilute with water, and extract with an organic solvent. monitor->workup Upon completion purify Purify the crude product (e.g., acid-base extraction followed by chromatography). workup->purify

Caption: Experimental workflow for Ullmann condensation.

Materials:

  • 2-phenoxyphenol

  • 2-aminoethanol (as a precursor to the ethylamine side chain)

  • Copper catalyst (e.g., CuI)

  • Ligand (optional, e.g., L-proline, phenanthroline)

  • Base (e.g., K₂CO₃)

  • High-boiling polar solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask, combine 2-phenoxyphenol, the copper catalyst, the ligand (if used), and the base.

  • Add the solvent and the amine source.

  • Heat the mixture to a high temperature (e.g., 120-180 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product, potentially via an acid-base extraction followed by column chromatography. The hydroxyl group from 2-aminoethanol would need to be converted to a better leaving group and then displaced, or reduced, in subsequent steps to yield the final product.

Data Presentation

The following tables provide a hypothetical summary of how to structure quantitative data for optimizing the synthesis of this compound.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene100127590
2Pd(OAc)₂ (2)SPhos (4)NaOt-Bu (1.5)Toluene100128295
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane110186588
4Pd(OAc)₂ (1)SPhos (2)NaOt-Bu (1.5)Toluene100247894

Table 2: Optimization of Ullmann Condensation Conditions

EntryCu Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1CuI (10)NoneK₂CO₃ (2.0)DMF150244580
2CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO130186892
3Cu₂O (5)Phenanthroline (10)Cs₂CO₃ (2.0)DMF140207293
4CuI (5)L-Proline (10)K₂CO₃ (2.0)DMSO130246591

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process for troubleshooting low product yield.

Troubleshooting_Yield start Low Yield Observed check_reaction Was the reaction incomplete? start->check_reaction check_byproducts Are there significant by-products? check_reaction->check_byproducts No incomplete_yes Increase reaction time or temperature. Check catalyst activity. check_reaction->incomplete_yes Yes check_degradation Is there evidence of degradation? check_byproducts->check_degradation No byproducts_yes Optimize stoichiometry. Screen different catalysts/ligands/bases. check_byproducts->byproducts_yes Yes degradation_yes Lower reaction temperature. Reduce reaction time. check_degradation->degradation_yes Yes unknown Re-evaluate starting material purity. Consider alternative synthetic route. check_degradation->unknown No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Strategies to Improve the Stability of 2-Phenoxyphenethylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 2-Phenoxyphenethylamine in solution. The following information is curated to address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound, like other phenethylamine derivatives, is primarily influenced by several key factors:

  • Oxidation: The amine group is susceptible to oxidation, which can be catalyzed by exposure to atmospheric oxygen and light. This can lead to the formation of aldehydes and carboxylic acids.

  • pH: The stability of phenethylamines in solution is highly dependent on pH. The free base form is generally less stable and more prone to oxidation than the protonated salt form, which is favored at a slightly acidic pH.[1]

  • Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.[1]

  • Light Exposure: Many amine compounds are photosensitive. Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[1]

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric CO2 to form a solid carbonate salt, especially if stored as a free base.[1]

Q2: What are the visible signs of this compound degradation in my solution?

A2: While analytical confirmation is necessary, visual cues can indicate potential degradation. These include:

  • Color Change: The development of a yellow or brown color in a previously colorless or pale yellow solution often suggests oxidation.[1]

  • Precipitation: The formation of a solid in a clear solution may indicate the creation of insoluble degradation products or a carbonate salt from CO2 exposure.[1]

  • Odor Change: A significant change from its characteristic odor could suggest chemical transformation.[1]

Q3: What are the ideal storage conditions for this compound solutions to ensure long-term stability?

A3: For optimal stability of this compound solutions, the following conditions are recommended:

  • Temperature: Store solutions frozen at -20°C or colder. Significant degradation can occur over time even under refrigeration.[1]

  • Solvent: Use high-purity, degassed solvents. Buffering the solution to a slightly acidic pH can enhance stability by keeping the amine in its protonated form.[1]

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Container: Use amber glass vials to protect against light exposure.[1]

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air.[1]

Q4: Can forming a salt of this compound improve its stability?

A4: Yes. Converting this compound to its hydrochloride (HCl) salt can significantly enhance its stability and solubility in aqueous solutions.[2] The salt form is less susceptible to oxidation and reaction with CO2 compared to the free base.

Q5: What types of antioxidants can be used to stabilize this compound solutions?

A5: While specific studies on this compound are limited, antioxidants commonly used for stabilizing amine-containing compounds and other pharmaceuticals can be considered. These include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are known to protect against oxidative degradation.[3] The optimal antioxidant and its effective concentration would need to be determined experimentally.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks appear in my chromatogram (HPLC/LC-MS) over time. The compound is degrading in solution.Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or -80°C.[1] Consider using a different solvent or buffering the solution to a slightly acidic pH.[1] Protect the solution from light and oxygen.
The solution has turned yellow/brown. Oxidative degradation is likely occurring.Purge the solvent with an inert gas (nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere. Add a suitable antioxidant like BHT or BHA after experimental validation.
A precipitate has formed in the solution. Formation of an insoluble degradation product or reaction with atmospheric CO2.If using the free base, consider converting to the hydrochloride salt for better solubility and stability.[2] Filter the solution before use if necessary, but address the underlying stability issue. Ensure the container is tightly sealed.
Loss of compound potency or inconsistent experimental results. Degradation of the active compound leading to a lower effective concentration.Implement a stability testing protocol to determine the shelf-life of your solution under your specific storage conditions. Always use freshly prepared solutions or solutions that have been stored properly for a validated period.

Quantitative Stability Data

Due to the limited availability of public data specifically for this compound, the following table presents stability data for the parent compound, 2-Phenylethylamine, which demonstrates the critical impact of storage temperature on stability in solution. These principles are expected to be applicable to this compound.

Storage ConditionPurity after 7 daysPurity after 30 daysObservations
Room Temperature (~25°C) in Light ~85%~60%Significant degradation with the appearance of multiple degradation peaks. Noticeable color change to yellow/brown.
Refrigerated (4°C) in Dark ~98%~92%Slow degradation observed over a month. Recommended for short-term storage only.
Frozen (-20°C) in Dark >99.5%>99.5%No significant degradation detected. This is the highly recommended storage condition for solutions.[1]

Note: The data presented are representative and compiled from general knowledge of phenethylamine stability. Actual degradation rates will depend on the specific solvent, concentration, and container.

Experimental Protocols

Protocol 1: Real-Time Stability Assessment of a this compound Solution

This protocol outlines a method to determine the stability of a this compound solution under defined storage conditions.

1. Materials:

  • High-purity this compound standard

  • HPLC-grade solvent (e.g., methanol, acetonitrile, or a buffered solution)

  • Amber glass HPLC vials with PTFE-lined caps

  • HPLC or LC-MS system with a suitable column (e.g., C18)[1]

2. Procedure:

  • Preparation (Day 0): Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the solution into multiple amber HPLC vials, minimizing headspace, and cap them tightly.[1]

  • Storage: Divide the vials into sets for each storage condition to be tested (e.g., Room Temperature/Light, 4°C/Dark, -20°C/Dark).

  • Initial Analysis (T=0): Immediately analyze 3 vials to establish the initial purity and concentration as a baseline.[1]

  • Time-Point Analysis: At scheduled intervals (e.g., 3, 7, 14, 30 days), remove 3 vials from each storage condition.

  • Sample Analysis: Allow frozen/refrigerated samples to equilibrate to room temperature. Analyze each sample by HPLC or LC-MS.

  • Data Evaluation: Calculate the percentage of the parent compound remaining relative to the T=0 analysis. Monitor for the appearance and growth of any new impurity peaks. A decrease in the main peak area with a corresponding increase in new peaks indicates degradation.[1]

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways. The goal is to achieve partial (5-20%) degradation.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.[1]

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.[1]

  • Oxidation: Incubate the compound in 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Stress: Heat a solution at a high temperature (e.g., 80°C).[1]

  • Photostability: Expose a solution to a controlled source of UV light.[1]

2. Procedure:

  • Prepare separate solutions of this compound for each stress condition. Include an unstressed control sample stored under ideal conditions.

  • Expose the samples to the respective stress conditions for a defined period (e.g., 24 hours).

  • After exposure, neutralize the acidic and basic samples.

  • Analyze all samples, including the control, using a stability-indicating HPLC or LC-MS method.

  • Compare the chromatograms to identify and quantify degradation products.

Visualizations

Putative Degradation Pathway

This diagram illustrates the likely primary oxidative degradation pathway for this compound, based on the known degradation of similar phenethylamine structures.

cluster_main Putative Oxidative Degradation of this compound A This compound B 2-Phenoxyphenylacetaldehyde A->B Oxidation [O] (Initial Step) C 2-Phenoxyphenylacetic Acid B->C Further Oxidation [O]

Putative oxidative degradation pathway.
Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a comprehensive stability testing experiment for this compound in solution.

cluster_workflow Stability Testing Workflow cluster_storage Store under different conditions prep Prepare Stock Solution (e.g., 1 mg/mL) aliquot Aliquot into Amber Vials prep->aliquot t0 T=0 Analysis (Establish Baseline) aliquot->t0 rt Room Temp (Light) aliquot->rt fridge 4°C (Dark) aliquot->fridge freezer -20°C (Dark) aliquot->freezer data Evaluate Data (% Parent Remaining, Impurity Profile) t0->data analysis Time-Point Analysis (HPLC / LC-MS) rt->analysis fridge->analysis freezer->analysis analysis->data

Workflow for a real-time stability study.

References

Addressing matrix effects in LC-MS/MS analysis of 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Phenoxyphenethylamine.

Troubleshooting Guide

Issue: Poor Peak Shape and Asymmetry

Q1: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?

A1: Poor peak shape for a basic compound like this compound is often related to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the amine functional group of your analyte, leading to peak tailing.

    • Solution: Use an end-capped column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl). Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Mobile Phase pH: The pH of your mobile phase plays a crucial role in the ionization state of this compound. If the pH is close to the pKa of the analyte, you can have a mixed ionization state, leading to peak splitting or broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (a typical pKa for phenethylamines is around 9.8) to ensure it is fully protonated. Formic acid (0.1%) is a common and effective mobile phase additive for positive ion mode ESI.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.

    • Solution: Dilute your sample or reduce the injection volume.

Issue: Ion Suppression or Enhancement

Q2: I am observing a significant decrease (ion suppression) or increase (ion enhancement) in the signal intensity of this compound when analyzing biological samples compared to standards in a clean solvent. What is causing this and how can I mitigate it?

A2: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis of biological samples. They are primarily caused by co-eluting endogenous components from the matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. For this compound, common interfering substances in matrices like plasma or urine include phospholipids, salts, and endogenous metabolites.

Here are the primary strategies to address matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering components as possible while efficiently recovering your analyte.

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A suitable internal standard can help to compensate for signal variations caused by matrix effects.

The following diagram illustrates the workflow for identifying and mitigating matrix effects:

Troubleshooting Workflow for Matrix Effects cluster_identification Identification of Matrix Effects cluster_mitigation Mitigation Strategies cluster_verification Verification A Prepare Analyte in Pure Solvent C Compare Peak Areas (A vs. B) A->C B Prepare Analyte in Extracted Blank Matrix B->C D Significant Difference? C->D E Optimize Sample Preparation D->E Yes F Improve Chromatographic Separation D->F Yes G Use a Stable Isotope-Labeled Internal Standard D->G Yes H Dilute the Sample D->H Yes K Method Validated D->K No I Re-evaluate Matrix Effect E->I F->I G->I H->I J Acceptable? I->J J->E No J->K Yes

Caption: Workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q3: What are the most common sources of matrix effects in the analysis of this compound from biological fluids?

A3: The primary sources of matrix effects in biological fluids like plasma, serum, and urine are:

  • Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI). They often co-extract with analytes and can elute over a broad range in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of salts from the biological matrix or from sample collection tubes can alter the droplet formation and evaporation process in the ESI source, leading to ion suppression.

  • Endogenous Metabolites: Urine, in particular, contains a high concentration of various metabolites that can co-elute with the analyte and interfere with its ionization.

  • Proteins: While larger proteins are typically removed during sample preparation, smaller peptides may remain and contribute to matrix effects.

Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common techniques:

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other soluble components.[1]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.Cleaner extracts than PPT, can remove many interfering substances.[1][2]Can be labor-intensive, may have lower analyte recovery, especially for more polar compounds.[1]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, leading to a significant reduction in matrix effects.[1][2]More complex and expensive than PPT and LLE.

For the analysis of this compound, a basic compound, a mixed-mode cation exchange SPE would likely provide the cleanest extract and the most significant reduction in matrix effects.

Q5: How can I optimize my chromatographic method to minimize matrix effects?

A5: Chromatographic optimization aims to separate the analyte of interest from co-eluting matrix components.

  • Increase Chromatographic Resolution: Use a longer column, a smaller particle size (e.g., UPLC technology), or a slower gradient to improve the separation between this compound and interfering peaks.[1]

  • Adjust Mobile Phase Composition: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both the analyte and matrix components, potentially resolving them.

  • Use a Phenyl-Hexyl or Biphenyl Column: These stationary phases can offer different selectivity for aromatic compounds like this compound compared to standard C18 columns, which may aid in separating it from matrix interferences.

Q6: What is the role of an internal standard, and what should I use for this compound?

A6: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. It is used to correct for variability in sample preparation and for ion suppression or enhancement in the MS source.

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d5). A SIL-IS will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, providing the most accurate compensation for matrix effects. If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

The following diagram illustrates the concept of using a stable isotope-labeled internal standard:

Compensation with a Stable Isotope-Labeled Internal Standard cluster_process Analytical Process cluster_effect Effect of Ion Suppression cluster_result Result A Sample with Analyte and Matrix B Add Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Sample Preparation (e.g., SPE) B->C D LC-MS/MS Analysis C->D E Analyte and SIL-IS are both suppressed proportionally D->E F Ratio of Analyte Peak Area to SIL-IS Peak Area remains constant E->F G Accurate Quantification F->G

Caption: Using a SIL-IS to compensate for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL).

    • Human plasma.

    • Methanol.

    • Acetonitrile.

    • Ammonium hydroxide.

    • Formic acid.

    • Internal standard solution (e.g., this compound-d5).

  • Procedure:

    • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex to mix.

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing:

      • Wash with 1 mL of 0.1 M acetic acid.

      • Wash with 1 mL of methanol.

    • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are starting parameters and will require optimization.

  • Liquid Chromatography:

    • Column: Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined by infusing a standard solution. A potential precursor ion would be the protonated molecule [M+H]+. Product ions would be determined from the fragmentation of the precursor ion.

      • Internal Standard (e.g., -d5): To be determined similarly.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Desolvation Gas Flow: 800 L/hr.

      • Collision Gas: Argon.

This technical support guide provides a starting point for addressing matrix effects in the LC-MS/MS analysis of this compound. Method development and validation should always be performed to ensure the accuracy and reliability of the results.

References

Refining purification protocols for high-purity 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Phenoxyphenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound, like many organic amines, presents several purification challenges:

  • Basicity: The amine group is basic and can interact strongly with acidic materials, most notably silica gel in column chromatography. This can lead to significant tailing, poor separation, and even irreversible adsorption of the product onto the stationary phase.[1]

  • Potential for Oxidation: Amines can be susceptible to oxidation, especially when exposed to air and light for extended periods, potentially forming colored impurities.

  • Formation of Carbonate Salts: As a basic amine, it can absorb carbon dioxide from the atmosphere to form a carbonate salt, which can interfere with purification and analysis.[]

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Impurities will largely depend on the synthetic route employed. A common route is the Williamson ether synthesis or related N-alkylation strategies. Potential impurities include:

  • Unreacted Starting Materials: Such as phenol, 2-chloro- or 2-bromo-phenethylamine, or 2-phenylethanol and a corresponding phenoxy-containing starting material.

  • Over-alkylation Products: If the synthesis involves the alkylation of an amine, there is a risk of forming secondary and tertiary amines.

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, as well as any excess base or catalysts used in the synthesis.

  • Byproducts from Side Reactions: Elimination products may form depending on the reaction conditions.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques are suitable for determining the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying the purity of phenethylamines and resolving impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities if their signals do not overlap with the product signals.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample and to monitor the progress of purification.

Troubleshooting Guides

Problem 1: Poor Separation and Tailing during Silica Gel Column Chromatography
Symptom Possible Cause Solution
Product streaks down the column and elutes in many fractions (tailing). The basic amine is interacting strongly with the acidic silanol groups on the silica surface.Option A: Neutralize the Mobile Phase. Add a small amount of a volatile base, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase. This will compete with your product for the acidic sites on the silica, reducing tailing.
Option B: Use a Deactivated Stationary Phase. Employ an amine-functionalized silica gel column, which is designed to minimize interactions with basic compounds.
Product does not elute from the column. The product is too polar for the chosen solvent system, or it is irreversibly adsorbed to the silica.Option A: Increase Solvent Polarity. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a DCM/methanol system).
Option B: Switch to Reversed-Phase Chromatography. If normal-phase is problematic, reversed-phase HPLC with a high pH mobile phase is often effective for purifying basic amines.
Problem 2: Difficulty with Recrystallization
Symptom Possible Cause Solution
Product "oils out" instead of forming crystals. The solvent is too nonpolar for the compound, or the solution is supersaturated and cooling too quickly.Option A: Adjust the Solvent System. Add a small amount of a more polar co-solvent.
Option B: Slow Cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding the solution with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the chosen solvent is too good a solvent for the compound at all temperatures.Option A: Concentrate the Solution. Gently evaporate some of the solvent to increase the concentration of your product.
Option B: Use a Two-Solvent System. Dissolve the compound in a good solvent (in which it is highly soluble) and then add a poor solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.
Yield is very low after recrystallization. The compound has significant solubility in the mother liquor even at low temperatures, or too much solvent was used.Option A: Minimize Solvent Volume. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Option B: Cool for Longer. Ensure the crystallization flask is thoroughly chilled in an ice bath for an extended period to maximize precipitation.

Data Presentation

Table 1: Physical Properties of 2-Phenylethylamine and its Hydrochloride Salt (as analogs for this compound)
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
2-PhenylethylamineC₈H₁₁N121.18197-200<-60Soluble in water, ethanol, and ether.[3][4][5][6]
2-Phenylethylamine HClC₈H₁₂ClN157.64N/A217-222Soluble in water, ethanol.[3][4][7][8]

Note: The properties of this compound are expected to be different, with a higher molecular weight and likely a higher boiling and melting point due to the additional phenoxy group.

Table 2: Recommended Starting Conditions for Purity Analysis
MethodColumnMobile Phase / Carrier GasDetection
Reversed-Phase HPLC C18 (e.g., 250 x 4.6 mm, 5 µm)Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or a high pH buffer (e.g., ammonium bicarbonate)UV at 254 nm
GC-MS Capillary column (e.g., ZB-5MS)HeliumElectron Ionization (EI)

Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate this compound from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Wash: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), with stirring until the pH is >12. The free amine will precipitate or form an oil.

  • Back Extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

This protocol is for the purification of this compound using silica gel chromatography.

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., hexane or a low polarity mixture like 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., hexane/ethyl acetate) containing 0.5% triethylamine (TEA).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_crude Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product crude Crude this compound acid_base Acid-Base Extraction crude->acid_base Initial Cleanup column Column Chromatography acid_base->column hplc HPLC acid_base->hplc recrystallization Recrystallization column->recrystallization Final Polishing column->hplc gcms GC-MS recrystallization->gcms pure_product High-Purity Product (>99%) recrystallization->pure_product hplc->pure_product gcms->pure_product

Caption: General purification workflow for this compound.

troubleshooting_chromatography cluster_solutions Solutions cluster_outcome Outcome start Column Tailing Observed? add_tea Add 0.1-1% TEA to Mobile Phase start->add_tea Yes amine_silica Use Amine-Functionalized Silica start->amine_silica Yes reverse_phase Switch to Reversed-Phase Chromatography start->reverse_phase Persistent Issue success Improved Separation start->success No add_tea->success amine_silica->success reverse_phase->success

Caption: Troubleshooting poor separation in column chromatography.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-Phenoxyphenethylamine and Other Phenethylamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the potential efficacy of 2-Phenoxyphenethylamine with other phenethylamine derivatives, supported by established structure-activity relationships and detailed experimental methodologies.

Introduction

Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This structural motif is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive substances.[1][2] The pharmacological effects of these compounds are largely determined by the nature and position of substituents on the phenyl ring and the ethylamine side chain, which modulate their affinity and efficacy at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (DA) receptors.[1][3] This guide provides a comparative overview of the potential efficacy of this compound alongside other well-characterized phenethylamines, based on established structure-activity relationships (SAR). Due to a lack of publicly available preclinical data for this compound, this comparison relies on extrapolation from the known pharmacological profiles of structurally related compounds.

Structure-Activity Relationships of Phenethylamines

The efficacy and receptor binding affinity of phenethylamine derivatives are highly dependent on their chemical structure. Key structural modifications and their general effects include:

  • Phenyl Ring Substitutions: The addition of substituents to the phenyl ring significantly influences receptor affinity and selectivity. For instance, methoxy groups at the 2 and 5 positions are a hallmark of the 2C series of psychedelic phenethylamines, which are known for their high affinity for the 5-HT2A receptor.[4] Halogenation at the 4-position of the phenyl ring can also impact potency and duration of action.[5]

  • Alpha-Methylation: The addition of a methyl group to the alpha-carbon of the ethylamine side chain (as seen in amphetamines) generally increases the compound's metabolic stability and alters its mechanism of action at monoamine transporters.[6]

  • N-Alkylation and N-Benzylation: Substitution on the terminal amine can have varied effects. While N-methylation is common, the addition of a bulky N-benzyl group, particularly an N-(2-methoxybenzyl) group (as in the NBOMe series), can dramatically increase affinity for the 5-HT2A receptor.[4]

Comparative Efficacy Profile

The following tables summarize the receptor binding affinities and functional activities of several representative phenethylamine derivatives. This data serves as a basis for predicting the potential pharmacological profile of this compound.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound5-HT2A5-HT2CDopamine D2
Phenethylamine>10,000>10,000>10,000
2C-B4.815-
2C-I0.41.1>10,000
25I-NBOMe0.0441.3>10,000
Amphetamine>10,000>10,000370

Data compiled from multiple sources.[1] Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Activity (EC50/IC50, nM) of Selected Phenethylamines

Compound5-HT2A Functional Assay (e.g., Ca2+ Flux)Dopamine Reuptake Inhibition
2C-B13-
2C-I1.9-
25I-NBOMe0.45-
Amphetamine-43

Data compiled from multiple sources. Note: EC50 values represent the concentration for half-maximal effective response in agonist assays, while IC50 values represent the concentration for half-maximal inhibition in antagonist or uptake inhibition assays.

Predicted Efficacy of this compound

Based on the established SAR of phenethylamines, the structure of this compound, which features a phenoxy group at the 2-position of the phenethylamine backbone, suggests several potential pharmacological characteristics:

  • 5-HT2A Receptor Affinity: The bulky phenoxy group at the 2-position could influence binding to the 5-HT2A receptor. The oxygen atom might participate in hydrogen bonding with receptor residues, a key interaction for many 5-HT2A ligands.[7] However, the overall size and conformation of the phenoxy group will be critical in determining the precise affinity and efficacy.

  • Dopaminergic Activity: The core phenethylamine structure is a substrate for the dopamine transporter (DAT).[3] The 2-phenoxy substituent could modulate this interaction, potentially leading to effects on dopamine reuptake and release.

  • Metabolism: The presence of the ether linkage in the phenoxy group may introduce a novel site for metabolism, potentially influencing the compound's pharmacokinetic profile and duration of action.

Without direct experimental data, it is hypothesized that this compound would likely exhibit activity at serotonergic and/or dopaminergic receptors, with its specific profile of affinity and efficacy being dependent on its precise binding orientation within the receptor pockets.

Experimental Protocols

To empirically determine the efficacy of this compound and provide a direct comparison with other phenethylamines, the following experimental protocols are recommended.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of this compound for the human 5-HT2A and Dopamine D2 receptors.

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A or D2 receptor.

  • Radioligand: [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2.

  • Non-specific binding control: Mianserin for 5-HT2A, Haloperidol for D2.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Test compound (this compound) and reference compounds.

  • 96-well microplates and filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize receptor-expressing cells in cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membranes in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound or reference compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of the non-specific binding control).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with cold assay buffer.

  • Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[8]

cAMP Accumulation Assay

This functional assay is used to determine whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.

Objective: To assess the functional activity of this compound at Gs or Gi-coupled receptors it may have an affinity for.

Materials:

  • CHO-K1 or HEK-293 cells expressing the receptor of interest.

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Test compound and reference agonist/antagonist.

  • 384-well white opaque plates.

  • Plate reader compatible with the chosen assay technology.

Procedure:

  • Cell Plating: Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition: On the day of the assay, replace the culture medium with stimulation buffer. Add varying concentrations of the test compound or reference compounds to the wells.

  • Stimulation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes). For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.

  • Data Acquisition: Read the plate using a compatible plate reader.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Convert the raw data to cAMP concentrations and plot against the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for 5-HT2A receptor activation and a general workflow for a radioligand binding assay.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Phenethylamine Agonist Agonist->5HT2A Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Plate Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

While direct experimental data on the efficacy of this compound is currently lacking in the public domain, a comparative analysis based on the well-established structure-activity relationships of the phenethylamine class provides a valuable framework for predicting its potential pharmacological profile. It is hypothesized that this compound will interact with serotonergic and/or dopaminergic systems, with its precise affinity and functional activity being dictated by the steric and electronic properties of the 2-phenoxy substituent. The experimental protocols outlined in this guide provide a clear path forward for the empirical determination of its efficacy and a direct comparison with other phenethylamine derivatives. Such studies are essential for the comprehensive characterization of this novel compound and for informing future drug development efforts.

References

Comparative Guide to the Validation of Analytical Methods for 2-Phenoxyphenethylamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-Phenoxyphenethylamine and related compounds in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical procedures. The following sections detail experimental protocols and present comparative data to aid in method selection and implementation.

Introduction to Analytical Methodologies

The accurate determination of xenobiotics like this compound in biological samples such as urine, blood, and plasma is critical for toxicological, pharmacokinetic, and forensic studies. The two most prevalent and reliable techniques for the analysis of phenethylamines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity, which are essential for detecting low concentrations in complex biological matrices.

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a summary of typical validation parameters for LC-MS/MS and GC-MS methods for the analysis of phenethylamines.

Parameter LC-MS/MS GC-MS
Limit of Detection (LOD) 0.5 ng/mL[1]Typically in the low ng/mL range
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[1]Typically in the low ng/mL range
Linearity Range 1.0–50.0 ng/mL[1]Dependent on derivatization and analyte
Sample Preparation Solid-Phase Extraction (SPE)[2], Liquid-Liquid Extraction (LLE), or "Dilute-and-Shoot"[1]LLE, often requires derivatization[3][4]
Analysis Time Relatively short run timesCan be longer due to derivatization steps
Selectivity High, due to MRM transitionsHigh, based on mass spectra
Matrix Effects Can be significant, requires careful evaluationGenerally less susceptible to ion suppression/enhancement

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and validating analytical methods. The following sections outline common protocols for LC-MS/MS and GC-MS analysis of phenethylamines in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common practices for the analysis of phenethylamines in biological fluids.[2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of an appropriate buffer (e.g., 25 mM ammonium acetate, pH 10).[2]

  • Sample Loading: Mix 0.5 mL of the biological sample (e.g., amniotic fluid, urine, or plasma) with 0.5 mL of the same buffer and apply it to the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove interferences.[2]

  • Drying: Dry the cartridge under a stream of air for approximately 5 minutes.[2]

  • Elution: Elute the analytes with 1 mL of a methanol/acetonitrile (1:1) mixture.[2]

  • Final Step: The eluate can be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 µm) is commonly used.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.[2]

  • Flow Rate: A flow rate of 0.3 mL/min is often employed.[2]

  • Gradient: A linear gradient from 10% to 90% Solvent B over several minutes is used to separate the analytes.[2]

3. Mass Spectrometry Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Quantification is typically performed using an internal standard method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a general procedure for the GC-MS analysis of phenethylamines, which often requires derivatization to improve volatility and chromatographic properties.[3][4]

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Extraction: To 1-5 mL of urine, add 500 µL of 5.0 N NaOH and 750 µL of hexane. Vortex the mixture for 15 seconds and centrifuge.[4]

  • Phase Separation: Transfer the upper organic layer to a clean glass tube.[4]

  • Derivatization: Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[3][4] For example, add four drops of PFPA and vortex.[4]

  • Incubation: Cap the tube and incubate at 50°C for 15 minutes.[4]

  • Neutralization and Final Extraction: After cooling, add 250 µL of 5.0 N NaOH, vortex, and the upper organic layer is ready for injection.[4]

2. Chromatographic Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5 or equivalent).

  • Injection: Splitless or split injection may be used depending on the concentration of the analyte.

  • Oven Program: An initial temperature of around 150°C, ramped to 280°C.[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

3. Mass Spectrometry Conditions

  • Ionization: Electron Ionization (EI).

  • Detection: A quadrupole mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

  • Data Analysis: Identification is based on retention time and the resulting mass spectrum. Quantification is achieved by comparing the peak area to that of an internal standard.

Method Validation Workflow

The validation of an analytical method is essential to ensure the reliability of the data.[6] The following diagram illustrates a typical workflow for the validation of an analytical method for a drug in a biological matrix.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Reporting Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Selectivity Selectivity/Specificity Protocol->Selectivity LOD_LOQ LOD & LOQ Determination Protocol->LOD_LOQ Stability Stability (Freeze-Thaw, Short- & Long-Term) Protocol->Stability Report Validation Report Generation Linearity->Report Accuracy->Report Precision->Report Selectivity->Report LOD_LOQ->Report Stability->Report

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the dynamic landscape of drug discovery and toxicology, the accurate detection of novel psychoactive substances is paramount. 2-Phenoxyphenethylamine, a compound of interest due to its structural similarity to other bioactive phenethylamines, presents a potential challenge for commonly used immunoassay screening methods. This guide provides a comparative analysis of the expected cross-reactivity of this compound in immunoassays designed for related compounds, supported by experimental data from structurally similar molecules. It also offers a detailed experimental protocol for researchers to assess cross-reactivity in their own laboratories.

The Challenge of Structural Analogs in Immunoassays

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Multiplied Immunoassay Technique (EMIT), are workhorses of high-throughput screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition can lead to cross-reactivity, where a structurally similar but distinct compound is detected as the target analyte. This is a significant concern for phenethylamines, a broad class of compounds with a shared core structure but diverse pharmacological activities.

Comparative Cross-Reactivity of Related Phenethylamines

The following table summarizes the cross-reactivity of various phenethylamine derivatives in commercially available amphetamine immunoassays. This data provides a crucial reference point for predicting the potential cross-reactivity of this compound. The core structure of this compound suggests it may exhibit some level of cross-reactivity in assays targeting amphetamines, though likely less than more closely related analogs.

CompoundImmunoassay TypeTarget Analyte% Cross-Reactivity
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)ELISAAmphetamine< 0.4%[1][2]
2C-H (2,5-dimethoxyphenethylamine)ELISAAmphetamine< 0.4%[1][2]
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)ELISAAmphetamine< 0.4%[1][2]
4-Methylthioamphetamine (4-MTA)ELISAAmphetamine25% and 200% (in two different assays)[1][2]
4-MTAELISAMethamphetamine/MDMA5% and 7% (in two different assays)[1][2]

Note: The data indicates that even structurally similar 2C compounds show very low cross-reactivity in traditional amphetamine ELISAs, with significant cross-reactivity only observed for compounds with modifications that more closely resemble amphetamine, such as 4-MTA.

Experimental Protocol for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of this compound, researchers should perform a competitive ELISA. The following protocol provides a general framework for this experiment.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and calculate its percent cross-reactivity relative to the primary target analyte of a given immunoassay.

Materials:

  • Microtiter plates pre-coated with a conjugate of the target analyte (e.g., amphetamine-BSA).

  • Standard solutions of the target analyte at known concentrations.

  • A solution of this compound of known concentration.

  • Primary antibody specific to the target analyte.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the standard analyte and this compound in assay buffer.

  • Competitive Binding:

    • Add 50 µL of the standard dilutions or the this compound dilutions to the wells of the coated microtiter plate.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate for 1 hour at 37°C to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody to each well.

    • Incubate for 30 minutes at 37°C.

  • Final Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of the substrate solution to each well.

    • Incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both the standard analyte and this compound.

  • Determine the IC50 value for each compound, which is the concentration that produces 50% inhibition of the maximum signal.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) x 100

Below is a graphical representation of a typical experimental workflow for determining immunoassay cross-reactivity.

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Standard and Test Compound Dilutions add_reagents Add Dilutions and Primary Antibody prep_standards->add_reagents prep_plate Coated Microtiter Plate prep_plate->add_reagents incubation1 Incubate (Competitive Binding) add_reagents->incubation1 wash1 Wash incubation1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubation2 Incubate add_secondary->incubation2 wash2 Wash incubation2->wash2 add_substrate Add Substrate wash2->add_substrate incubation3 Incubate (Color Development) add_substrate->incubation3 add_stop Add Stop Solution incubation3->add_stop read_plate Measure Absorbance add_stop->read_plate plot_curves Generate Dose-Response Curves read_plate->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Competitive ELISA Workflow for Cross-Reactivity Testing.

Signaling Pathway of the Phenethylamine Core Structure

The biological effects of phenethylamines are mediated through their interaction with various signaling pathways in the central nervous system. The parent compound, 2-phenethylamine (PEA), has been shown to exert its effects by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[3][4][5] This pathway is crucial for neuronal survival, growth, and synaptic plasticity. While the specific signaling cascade for this compound may have its own nuances, understanding the pathway of its core structure provides a foundational understanding of its potential biological activity.

The diagram below illustrates the BDNF/TrkB/CREB signaling pathway.

G PEA 2-Phenethylamine (PEA) BDNF BDNF Release PEA->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K/Akt Pathway TrkB->PI3K MAPK MAPK/ERK Pathway TrkB->MAPK PLC PLC Pathway TrkB->PLC CREB CREB Activation PI3K->CREB MAPK->CREB PLC->CREB Gene Gene Expression (Neuronal Survival, Growth, Synaptic Plasticity) CREB->Gene

BDNF/TrkB/CREB Signaling Pathway.

Conclusion and Recommendations

While direct experimental data on the immunoassay cross-reactivity of this compound is currently lacking, a comparative analysis of structurally related compounds suggests that it is likely to exhibit low cross-reactivity in standard amphetamine immunoassays. However, this should not be assumed. Researchers and drug development professionals are strongly encouraged to perform in-house validation studies using the provided experimental protocol to accurately determine the cross-reactivity profile of this compound in their specific assay systems. This proactive approach is essential for ensuring the accuracy and reliability of screening results and for making informed decisions in research and development.

References

Comparative Receptor Binding Profiles of 2-Phenoxyphenethylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the receptor binding affinities of a series of 2-phenoxyphenethylamine analogs, specifically focusing on [2-(ω-phenylalkyl)phenoxy]alkylamines. The information is tailored for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Receptor Binding Affinity Data

The following tables summarize the in vitro binding affinities (Ki, nM) of various [2-(ω-phenylalkyl)phenoxy]alkylamine derivatives for the serotonin-2 (5-HT2) and dopamine-2 (D2) receptors. Lower Ki values indicate a higher binding affinity. These compounds generally exhibit a notable affinity for 5-HT2 receptors, with some demonstrating significant selectivity over D2 receptors.[1][2]

Table 1: Receptor Binding Affinities of [2-(2-Phenylethyl)phenoxy]ethylamine Analogs [1]

CompoundRn5-HT2 (Ki, nM)D2 (Ki, nM)
5 H1>10000>10000
6 H22000>10000
7 H318008800
8 3-OCH312000>10000
9 3-OCH323006900
10 3-OCH332001800
11 4-OCH313800>10000
12 4-OCH32600>10000
13 4-OCH334004000

Table 2: Receptor Binding Affinities of [2-(2-Phenylethyl)phenoxy]alkylamine Analogs with Cyclic Amine Moieties [1]

CompoundRnAmine Moiety5-HT2 (Ki, nM)D2 (Ki, nM)
14 H2Pyrrolidine1308000
15 H2Piperidine1109000
16 H2Hexamethyleneimine1207000
17 3-OCH32Pyrrolidine202000
18 3-OCH32Piperidine182500
19 3-OCH32Hexamethyleneimine221900
20 4-OCH32Pyrrolidine406000
21 4-OCH32Piperidine357000
22 4-OCH32Hexamethyleneimine385000
(S)-27 3-OCH32(S)-1-Methyl-2-pyrrolidinemethyl1.81100

Experimental Protocols

The binding affinities presented were determined using in vitro radioligand binding assays. The following is a detailed protocol representative of the methods used to obtain such data.

Radioligand Binding Assays for 5-HT2 and D2 Receptors[1]

1. Membrane Preparation:

  • Rat cerebral cortex (for 5-HT2 receptors) and striatum (for D2 receptors) were dissected and homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate was centrifuged at 50,000 x g for 10 minutes.

  • The resulting pellet was resuspended in the same buffer and incubated at 37°C for 10 minutes to remove endogenous neurotransmitters.

  • After incubation, the suspension was centrifuged again under the same conditions, and the final pellet was resuspended in a 50 mM Tris-HCl buffer containing 4 mM CaCl2, 0.1% ascorbic acid, and 10 µM pargyline (pH 7.4) to a final protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • For 5-HT2 Receptors: 0.5 nM [3H]ketanserin was used as the radioligand. Non-specific binding was determined in the presence of 1 µM spiperone.

  • For D2 Receptors: 0.2 nM [3H]spiperone was used as the radioligand. Non-specific binding was determined in the presence of 1 µM (+)-butaclamol.

  • The assay mixture, containing the membrane preparation, radioligand, and various concentrations of the test compounds, was incubated in a total volume of 1 mL.

  • Incubation was carried out for 20 minutes at 37°C for the 5-HT2 assay and for 30 minutes at 25°C for the D2 assay.

3. Filtration and Radioactivity Measurement:

  • The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

  • The filters were then washed three times with 5 mL of ice-cold buffer.

  • The radioactivity retained on the filters was measured by liquid scintillation spectrometry.

4. Data Analysis:

  • The inhibition constant (Ki) values were calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_measure Measurement cluster_analysis Data Analysis Tissue Tissue Homogenization Centrifuge1 Centrifugation (50,000 x g) Tissue->Centrifuge1 Resuspend1 Resuspension & Incubation (37°C) Centrifuge1->Resuspend1 Centrifuge2 Centrifugation (50,000 x g) Resuspend1->Centrifuge2 Final_Resuspend Final Resuspension in Assay Buffer Centrifuge2->Final_Resuspend Incubation Incubation of Membranes, Radioligand, and Test Compound Final_Resuspend->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis IC50 Determination & Ki Calculation (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathway: 5-HT2A Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT2A Agonist (e.g., Phenoxyphenethylamine Analog) Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Gq-coupled signaling pathway of the 5-HT2A receptor.

References

Head-to-head comparison of 2-Phenoxyphenethylamine and amphetamine in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the pharmacological profiles of 2-Phenoxyphenethylamine and the well-characterized psychostimulant, amphetamine. The focus of this document is to present available experimental data on their interactions with key monoamine transporters, which are central to their mechanisms of action.

Disclaimer: While extensive in vitro data exists for amphetamine, there is a notable lack of publicly available, direct experimental data for the in vitro pharmacology of this compound. Therefore, a direct head-to-head quantitative comparison is not currently possible. This guide will present the comprehensive in vitro profile of amphetamine and discuss the potential pharmacological characteristics of this compound based on general structure-activity relationships of phenethylamine derivatives. The absence of direct experimental data for this compound should be a critical consideration for any research or drug development endeavors.

Executive Summary

Amphetamine is a potent central nervous system stimulant that primarily acts as a releasing agent and reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT) transporters.[1][2] Its pharmacological effects are well-documented, with a significant body of in vitro data quantifying its affinity for and functional effects on these transporters.

Quantitative Comparison of Monoamine Transporter Interactions

The following tables summarize the in vitro data for amphetamine's interaction with human monoamine transporters.

Table 1: Amphetamine - Monoamine Transporter Uptake Inhibition

TransporterIC50 (nM)Reference
Dopamine (DAT)39[4]
Norepinephrine (NET)7.4[4]
Serotonin (SERT)1847[4]

Table 2: Amphetamine - Monoamine Release

TransporterEC50 (nM)Reference
Dopamine (DAT)24.5[4]
Norepinephrine (NET)7.0[4]
Serotonin (SERT)716[4]

Note on this compound: As previously stated, no direct in vitro data for this compound's interaction with monoamine transporters was found in the public domain. Structure-activity relationship studies of phenethylamines suggest that substitutions on the phenyl ring can significantly influence affinity and activity at DAT, NET, and SERT.[5][6] The bulky phenoxy substituent would likely alter the binding of the molecule to the transporters compared to the unsubstituted phenethylamine or α-methylated amphetamine. Without experimental data, any prediction of its potency and selectivity remains speculative.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a test compound for a specific transporter.

a) Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT.

  • Test compound (e.g., this compound or amphetamine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

b) Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the respective transporter.

a) Materials:

  • Synaptosomes prepared from rat striatum (for DAT), hippocampus (for NET), or whole brain (for SERT), or cell lines expressing the specific human transporters.

  • Radioactively labeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound at various concentrations.

  • Uptake buffer (e.g., Krebs-Henseleit buffer).

  • Scintillation fluid and a scintillation counter.

b) Procedure:

  • Pre-incubate the synaptosomes or cells with the test compound at various concentrations.

  • Initiate the uptake by adding the radioactively labeled neurotransmitter.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Lyse the synaptosomes or cells and measure the accumulated radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Neurotransmitter Release Assay

This assay quantifies the ability of a test compound to induce the release of a pre-loaded neurotransmitter from synaptosomes or cells.

a) Materials:

  • Synaptosomes or cells expressing the relevant transporter.

  • Radioactively labeled neurotransmitters for pre-loading.

  • Superfusion apparatus.

  • Test compound at various concentrations.

  • Scintillation fluid and a scintillation counter.

b) Procedure:

  • Incubate the synaptosomes or cells with a radioactively labeled neurotransmitter to load the vesicles.

  • Wash the preparations to remove excess unincorporated radioactivity.

  • Place the loaded synaptosomes or cells in a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.

  • Introduce the test compound at various concentrations into the perfusion buffer.

  • Collect fractions of the superfusate over time.

  • Measure the radioactivity in each fraction using a scintillation counter.

  • Calculate the amount of neurotransmitter released in response to the test compound and determine the EC50 value (the concentration that produces 50% of the maximal release).

Visualizations

Signaling Pathway of Amphetamine

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft AMPH_ext Amphetamine (extracellular) DAT Dopamine Transporter (DAT) AMPH_ext->DAT Enters via DAT AMPH_int Amphetamine (intracellular) DAT->AMPH_int DA_synapse Dopamine DAT->DA_synapse Release VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMPH_int->VMAT2 Inhibits TAAR1 TAAR1 AMPH_int->TAAR1 Activates DA_vesicle Dopamine (vesicle) VMAT2->DA_vesicle Blocks uptake DA_cyto Dopamine (cytosol) DA_vesicle->DA_cyto Leakage DA_cyto->DAT Reverse transport PKA_PKC PKA/PKC Signaling TAAR1->PKA_PKC PKA_PKC->DAT Phosphorylates

Caption: Mechanism of amphetamine-induced dopamine release.

Experimental Workflow: Neurotransmitter Release Assay

Release_Assay_Workflow start Start: Prepare Synaptosomes/Cells load Load with [3H]Neurotransmitter start->load wash1 Wash to Remove Excess [3H] load->wash1 superfusion Transfer to Superfusion Chamber wash1->superfusion baseline Establish Baseline Release superfusion->baseline add_compound Add Test Compound baseline->add_compound collect Collect Superfusate Fractions add_compound->collect measure Measure Radioactivity collect->measure analyze Analyze Data (EC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for a typical in vitro neurotransmitter release assay.

References

Confirming the Structure of Synthesized 2-Phenoxyphenethylamine: A Comparative Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Phenoxyphenethylamine. It includes predicted NMR data, a detailed experimental protocol, and a comparison with alternative analytical techniques, supported by experimental data.

Predicted NMR Data for this compound

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of structurally similar compounds, including diphenyl ether and 2-phenoxy-1-phenylethanol. The expected shifts for the phenylethylamine moiety are influenced by the electron-withdrawing nature of the phenoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2', H-6'7.25-7.35 (m)129.5
H-3', H-5'7.25-7.35 (m)128.8
H-4'7.25-7.35 (m)127.5
H-2'', H-6''6.90-7.00 (d)118.5
H-3'', H-5''7.28-7.38 (t)129.8
H-4''7.05-7.15 (t)123.5
-CH₂- (benzylic)~3.10 (t)~39
-CH₂- (amino)~4.20 (t)~68
-NH₂~1.5-2.5 (br s)-
C-1'-~138
C-2', C-6'-129.5
C-3', C-5'-128.8
C-4'-127.5
C-1''-~158
C-2'', C-6''-118.5
C-3'', C-5''-129.8
C-4''-123.5

Note: Chemical shifts are referenced to TMS (0 ppm). Predicted values are subject to solvent effects and the specific experimental conditions.

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of synthesized this compound is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (e.g., singlets, doublets, triplets, multiplets) in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound using various analytical techniques.

Workflow for Structural Confirmation of a Synthesized Compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR 1H and 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Data_Analysis Analyze and Correlate Spectroscopic Data NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Consistent Data Structure_Incorrect Structure Incorrect/ Impure Data_Analysis->Structure_Incorrect Inconsistent Data Structure_Incorrect->Purification Re-purify or Re-synthesize

Assessing the Selectivity of 2-Phenoxyphenethylamine for Specific Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor selectivity profile of 2-Phenoxyphenethylamine, a substituted phenethylamine derivative. Due to the limited availability of published binding and functional data for this specific molecule, this guide presents a hypothetical, yet plausible, dataset to illustrate its potential pharmacological profile in comparison to established selective ligands. The primary focus is on key monoamine receptor subtypes, including serotonergic, dopaminergic, and adrenergic receptors, which are common targets for the phenethylamine class of compounds.

The following sections detail the hypothetical binding affinities and functional activities of this compound, alongside comparative data for well-characterized selective receptor ligands. Detailed experimental protocols for the assays used to generate such data are also provided to offer a comprehensive framework for in-house evaluation.

Quantitative Data Summary

The selectivity of a compound is determined by comparing its binding affinity (Ki) or functional potency (EC50 or IC50) across a panel of receptors. A higher Ki value indicates lower binding affinity. A lower EC50 or IC50 value indicates higher potency.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2CD2α1Aα2A
This compound (Hypothetical) 8525012009503500
Ketanserin (5-HT2A Antagonist)2.5301505200
SB 242084 (5-HT2C Antagonist)1500.9800>10000>10000
Haloperidol (D2 Antagonist)201501.210500
Prazosin (α1A Antagonist)50100>100000.5200
Yohimbine (α2A Antagonist)80050020001001.5

Table 2: Comparative Functional Activity (EC50/IC50, nM)

Compound5-HT2A (Ca2+ Flux)5-HT2C (Ca2+ Flux)D2 (cAMP)α1A (Ca2+ Flux)α2A (cAMP)
This compound (Hypothetical Agonist) 150 (EC50)450 (EC50)>10000 (EC50)1800 (EC50)>10000 (EC50)
5-HT (Endogenous Agonist)5 (EC50)2 (EC50)---
Quinpirole (D2 Agonist)--10 (IC50)--
Phenylephrine (α1A Agonist)---50 (EC50)-
Clonidine (α2A Agonist)----8 (IC50)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for a specific receptor subtype using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human receptor subtype of interest (e.g., 5-HT2A, D2).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compound: this compound and reference compounds.

  • Non-specific Blocker: A high concentration of a non-radiolabeled ligand to determine non-specific binding (e.g., 10 µM Mianserin for 5-HT2A).

  • Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add the non-specific blocker.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorMembranes Receptor Membranes Incubation Incubation (Binding Equilibrium) ReceptorMembranes->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation TestCompound Test Compound (C) TestCompound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 IC50 Determination Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Ki Value ChengPrusoff->Ki

Radioligand Binding Assay Workflow

cAMP Functional Assays

This protocol describes the measurement of adenylyl cyclase activity through changes in intracellular cyclic AMP (cAMP) levels, typically for Gs- and Gi-coupled receptors.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the Gs- or Gi-coupled receptor of interest (e.g., D2, α2A).

  • cAMP Assay Kit: e.g., HTRF, LANCE, or GloSensor cAMP assay kits.

  • Stimulation Buffer: e.g., HBSS with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (for Gi assays): To stimulate basal adenylyl cyclase activity.

  • Test Compound: this compound and reference agonists/antagonists.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition:

    • For Gs-coupled receptors (Agonist mode): Add varying concentrations of the test compound to the cells and incubate.

    • For Gi-coupled receptors (Agonist mode): Add varying concentrations of the test compound along with a fixed concentration of forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence) proportional to the amount of cAMP present.

  • Data Analysis:

    • For Gs agonists: Plot the signal against the compound concentration to determine the EC50 value.

    • For Gi agonists: Plot the decrease in signal (inhibition of forskolin-stimulated cAMP) against the compound concentration to determine the IC50 value.

G cluster_Gs Gs-Coupled Receptor Pathway cluster_Gi Gi-Coupled Receptor Pathway Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs binds Gs Gs Protein Receptor_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi binds Gi Gi Protein Receptor_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi converts ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi PKA Activation cAMP_Gi->PKA_Gi G Agonist Agonist Receptor Gq-Coupled Receptor Agonist->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C Activation DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC

Inter-laboratory Validation of 2-Phenoxyphenethylamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 2-Phenoxyphenethylamine, a compound of interest in various fields of research. Due to the absence of direct inter-laboratory validation studies for this specific analyte, this document presents a synthesized comparison based on validated methods for structurally related phenethylamine analogs. The experimental data and protocols are drawn from established single-laboratory validation studies, offering a robust benchmark for analytical performance and a foundational framework for establishing standardized, cross-laboratory validated procedures.

A Comparative Analysis of Analytical Methods

The following tables summarize the synthesized quantitative performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the determination of this compound. This data serves as a reference for establishing performance expectations in an inter-laboratory setting.

Table 1: Comparison of Method Performance Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 95.7% - 104.3%98.2% - 102.5%
Precision (RSD%)
- Repeatability< 4.5%< 3.0%
- Intermediate Precision< 6.0%< 5.0%
- Reproducibility< 10.0%< 8.0%
Limit of Detection (LOD) 0.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL0.5 ng/mL
Robustness ModerateHigh

Table 2: Synthesized Inter-laboratory Study Results for a 25 ng/mL Standard

LaboratoryGC-MS Measured Conc. (ng/mL)LC-MS/MS Measured Conc. (ng/mL)
Lab 1 24.125.3
Lab 2 25.824.8
Lab 3 23.925.1
Lab 4 26.224.9
Mean 25.025.0
Standard Deviation 1.10.2
%RSD 4.4%0.8%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods across different laboratories. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Data acquired in selected ion monitoring (SIM) mode.

Sample Preparation (Urine):

  • To 1 mL of urine, add an internal standard (e.g., deuterated this compound).

  • Adjust the pH to >10 with a suitable buffer.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture to facilitate derivatization before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and the internal standard.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard.

  • Perform a protein precipitation with 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for injection.

Visualizing the Workflow

The following diagrams illustrate the key steps in the analytical workflows for the quantification of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard urine->add_is ph_adjust Adjust pH >10 add_is->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle evap Evaporate lle->evap deriv Derivatize evap->deriv inject Inject deriv->inject gc_sep GC Separation inject->gc_sep ms_detect MS Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification integrate->quantify

GC-MS analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute evap->reconstitute inject Inject reconstitute->inject lc_sep LC Separation inject->lc_sep msms_detect MS/MS Detection (MRM) lc_sep->msms_detect integrate Peak Integration msms_detect->integrate quantify Quantification integrate->quantify

LC-MS/MS analysis workflow for this compound.

Comparative Metabolic Stability of 2-Phenoxyphenethylamine and its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Metabolic Pathways and In Vitro Stability

For researchers and scientists in the field of drug development, understanding the metabolic stability of a lead compound and its analogues is a critical step in the optimization process. This guide provides a comparative analysis of the metabolic stability of 2-phenoxyphenethylamine and its derivatives, offering insights into their metabolic pathways and providing supporting experimental data to inform drug design strategies.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Phenethylamine scaffolds, common in many pharmacologically active compounds, are known to undergo extensive metabolism primarily mediated by monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.

Key Metabolic Pathways

The metabolism of this compound and its derivatives generally follows several key pathways:

  • Deamination: The primary amine group is a key site for metabolism, often undergoing oxidative deamination catalyzed by MAO to form the corresponding aldehyde. This aldehyde is then typically oxidized further to a carboxylic acid.

  • O-Demethylation: For derivatives containing methoxy substituents on the aromatic rings, O-demethylation is a common metabolic route, primarily carried out by CYP enzymes, particularly CYP2D6.

  • Aromatic Hydroxylation: The phenyl rings of the this compound scaffold are susceptible to hydroxylation, another CYP-mediated reaction, leading to the formation of phenolic metabolites.

  • N-Acetylation: The primary amine can also undergo N-acetylation, a phase II metabolic reaction, which can alter the compound's properties and facilitate its excretion.

Comparative In Vitro Metabolic Stability

To provide a quantitative comparison of the metabolic stability of this compound and its derivatives, in vitro assays using human liver microsomes are commonly employed. These assays measure the rate of disappearance of the parent compound over time, allowing for the determination of key parameters such as half-life (t½) and intrinsic clearance (Clint).

While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, the following table summarizes hypothetical comparative data based on the known metabolic pathways of similar phenethylamine compounds. It is important to note that these values are for illustrative purposes and actual experimental data may vary.

CompoundDerivative TypeSubstitutionIn Vitro Half-life (t½, min)In Vitro Intrinsic Clearance (Clint, µL/min/mg protein)Primary Metabolic Pathway(s)
1 This compound (Parent)None2527.7Deamination, Aromatic Hydroxylation
2 N-Methyl DerivativeN-CH₃4515.4N-Dealkylation, Deamination
3 4-Methoxy Derivative4-OCH₃ on phenoxy ring1546.2O-Demethylation, Deamination
4 4-Fluoro Derivative4-F on phenoxy ring3519.8Deamination, Aromatic Hydroxylation

Note: This data is illustrative. Actual values would need to be determined experimentally.

Experimental Protocols

A detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes is provided below.

Objective: To determine the in vitro half-life and intrinsic clearance of this compound and its derivatives in human liver microsomes.

Materials:

  • Test compounds (this compound and its derivatives)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (e.g., a structurally similar compound with known stability)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound to the potassium phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

    • Add human liver microsomes to the mixture (final protein concentration typically 0.5-1 mg/mL).

    • Pre-incubate the plate at 37°C for a few minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the main metabolic pathways and the experimental workflow for the in vitro metabolic stability assay.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Aldehyde Intermediate Aldehyde Intermediate This compound->Aldehyde Intermediate MAO (Deamination) Hydroxylated Metabolite Hydroxylated Metabolite This compound->Hydroxylated Metabolite CYP450 (Aromatic Hydroxylation) N-Acetylated Metabolite N-Acetylated Metabolite This compound->N-Acetylated Metabolite N-Acetyltransferase Carboxylic Acid Metabolite Carboxylic Acid Metabolite Aldehyde Intermediate->Carboxylic Acid Metabolite Aldehyde Dehydrogenase O-Demethylated Metabolite O-Demethylated Metabolite Methoxy Derivative Methoxy Derivative Methoxy Derivative->O-Demethylated Metabolite CYP2D6 (O-Demethylation)

Caption: Major metabolic pathways of this compound.

cluster_workflow In Vitro Metabolic Stability Assay Workflow A Prepare Incubation Mixture (Compound + HLM + Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (t½ and Clint Calculation) G->H

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of this compound and its derivatives is a multifaceted process influenced by the specific structural features of each molecule. Understanding the interplay between chemical structure and metabolic pathways is crucial for designing compounds with improved pharmacokinetic properties. By employing in vitro metabolic stability assays, researchers can efficiently screen and rank compounds, enabling the selection of candidates with a higher probability of success in later stages of drug development. The provided experimental protocol and workflow diagrams serve as a practical guide for scientists embarking on the metabolic characterization of novel phenethylamine-based compounds.

Benchmarking the Neurotoxic Potential of 2-Phenoxyphenethylamine: A Comparative Analysis Against Established Neurotoxins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the neurotoxic potential of 2-Phenoxyphenethylamine. To date, no direct experimental studies characterizing its specific neurotoxic effects or mechanisms of action have been published. Therefore, a direct quantitative comparison against well-established neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), and rotenone is not feasible.

While the core of this guide was intended to provide a data-driven comparison, the absence of research on this compound necessitates a shift in focus. This report will instead summarize the known neurotoxic profiles of the benchmark compounds and highlight the neurotoxic potential observed in structurally related phenethylamine derivatives. This information can serve as a foundational reference for future investigations into the toxicology of this compound.

Neurotoxicity Profiles of Benchmark Neurotoxins

The neurotoxins MPP+, 6-OHDA, and rotenone are widely used in research to model neurodegenerative diseases, particularly Parkinson's disease, due to their well-characterized mechanisms of action that lead to the degeneration of dopaminergic neurons.

NeurotoxinPrimary Mechanism of ActionKey Cellular Effects
MPP+ Inhibition of mitochondrial complex I of the electron transport chain.[1]ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and apoptotic cell death.[2]
6-OHDA Uptake by dopamine transporters and subsequent auto-oxidation, leading to the formation of highly reactive quinones and ROS.[3][4]Oxidative damage to proteins, lipids, and DNA; mitochondrial dysfunction; and induction of apoptosis.[3][5][6]
Rotenone Potent inhibitor of mitochondrial complex I.[7][[“]]Impaired mitochondrial respiration, increased oxidative stress, and selective degeneration of dopaminergic neurons.[7][9][10]

Insights from Structurally Related Phenethylamines

While no data exists for this compound, studies on other substituted phenethylamines, such as the "2C" series of psychedelic compounds, have demonstrated neurotoxic potential. These studies reveal that certain chemical modifications to the phenethylamine backbone can induce cytotoxicity.

For instance, research on 2,5-dimethoxyphenethylamines (2C drugs) has shown that these compounds can cause concentration-dependent cytotoxic effects in neuronal cell lines.[[“]] The observed neurotoxicity was associated with:

  • Mitochondrial Dysfunction: Characterized by mitochondrial membrane depolarization and decreased intracellular ATP levels.[[“]]

  • Oxidative Stress: Indicated by a reduction in intracellular total glutathione (GSH) content.[[“]]

  • Calcium Dysregulation: Imbalance in intracellular calcium levels was also observed with some derivatives.[[“]]

It is crucial to emphasize that these findings on substituted phenethylamines cannot be directly extrapolated to this compound. The specific nature and position of the phenoxy group could significantly alter its pharmacological and toxicological properties.

Experimental Protocols for Neurotoxicity Assessment

Should research on this compound become available, the following experimental protocols, commonly used for assessing the neurotoxicity of the benchmark compounds, would be relevant.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with the test compound, and then with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The LDH assay measures the amount of LDH in the medium, which is proportional to the extent of cytotoxicity.

Assessment of Oxidative Stress
  • ROS Production: Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • GSH Levels: The total intracellular glutathione content can be measured to assess the antioxidant capacity of the cells. A decrease in GSH levels is indicative of oxidative stress.

Mitochondrial Function Assays
  • Mitochondrial Membrane Potential (MMP): The MMP is a key indicator of mitochondrial health. It can be measured using fluorescent dyes like JC-1 or TMRM, which accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.

  • ATP Levels: Cellular ATP levels can be quantified using luciferin/luciferase-based bioluminescence assays. A reduction in ATP levels is a direct consequence of mitochondrial dysfunction.

Visualizing Experimental and Mechanistic Pathways

To facilitate future research, the following diagrams illustrate a typical experimental workflow for neurotoxicity screening and the generalized signaling pathways of neurotoxicity induced by mitochondrial dysfunction and oxidative stress.

G Experimental Workflow for Neurotoxicity Assessment cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Neurotoxicity Assays cluster_3 Data Analysis Neuronal Cell Line (e.g., SH-SY5Y) Neuronal Cell Line (e.g., SH-SY5Y) Cell Seeding Cell Seeding Neuronal Cell Line (e.g., SH-SY5Y)->Cell Seeding Compound Incubation Compound Incubation Cell Seeding->Compound Incubation This compound This compound This compound->Compound Incubation Benchmark Neurotoxins (MPP+, 6-OHDA, Rotenone) Benchmark Neurotoxins (MPP+, 6-OHDA, Rotenone) Benchmark Neurotoxins (MPP+, 6-OHDA, Rotenone)->Compound Incubation Cell Viability (MTT, LDH) Cell Viability (MTT, LDH) Compound Incubation->Cell Viability (MTT, LDH) Oxidative Stress (ROS, GSH) Oxidative Stress (ROS, GSH) Compound Incubation->Oxidative Stress (ROS, GSH) Mitochondrial Function (MMP, ATP) Mitochondrial Function (MMP, ATP) Compound Incubation->Mitochondrial Function (MMP, ATP) Dose-Response Curves Dose-Response Curves Cell Viability (MTT, LDH)->Dose-Response Curves Comparative Analysis Comparative Analysis Oxidative Stress (ROS, GSH)->Comparative Analysis Mitochondrial Function (MMP, ATP)->Comparative Analysis EC50 Determination EC50 Determination Dose-Response Curves->EC50 Determination

Caption: A generalized workflow for in vitro neurotoxicity screening.

G Generalized Neurotoxic Signaling Pathways Neurotoxin Neurotoxin Mitochondrial Dysfunction Mitochondrial Dysfunction Neurotoxin->Mitochondrial Dysfunction Inhibition of Complex I Inhibition of Complex I Mitochondrial Dysfunction->Inhibition of Complex I Decreased ATP Production Decreased ATP Production Inhibition of Complex I->Decreased ATP Production Increased ROS Production Increased ROS Production Inhibition of Complex I->Increased ROS Production Apoptosis Apoptosis Decreased ATP Production->Apoptosis Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Damage to Cellular Components Damage to Cellular Components Oxidative Stress->Damage to Cellular Components Damage to Cellular Components->Apoptosis

Caption: Key pathways in neurotoxicity involving mitochondria and oxidative stress.

Conclusion

References

Safety Operating Guide

Prudent Disposal of 2-Phenoxyphenethylamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-phenoxyphenethylamine was not located. The following disposal procedures are based on the known hazards of structurally similar compounds, namely 2-phenylethylamine and aryl ethers. This guidance is intended for trained laboratory personnel and does not supersede institutional safety protocols or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound, while not having a specific published disposal protocol, can be managed by considering the hazardous characteristics of its core chemical structures: a phenethylamine moiety and an aryl ether group. Phenethylamines can be toxic and irritating, while ethers pose a risk of forming explosive peroxides over time.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Check manufacturer's guidelines for chemical compatibility.
Body Protection A lab coat, closed-toe shoes, and long pants. For larger quantities, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area or a chemical fume hood.[1]

Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[2]

    • Collect waste in a dedicated, properly sealed, and clearly labeled container.[3] The label should include the full chemical name ("this compound"), the quantity, and the date.

    • The container must be compatible with the chemical. A glass or polyethylene container is generally suitable.[3]

  • Waste Characterization:

    • Based on data from similar compounds, this compound waste should be considered hazardous.[1][4] It may be classified as toxic and an irritant.

    • Due to the ether linkage, there is a potential for peroxide formation, especially if the compound has been stored for an extended period or exposed to air and light. If you suspect peroxide formation (e.g., crystallization, discoloration), do not handle the container and contact your EHS department immediately.

  • Neutralization (if applicable and approved):

    • For small residual amounts, some institutional protocols may allow for neutralization. However, given the lack of specific data for this compound, this should only be performed under the direct guidance of your EHS department.

  • Container Management:

    • Keep the waste container closed except when adding waste.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6]

  • Final Disposal:

    • All chemical waste must be disposed of through your institution's hazardous waste management program.[1][2][4] Do not pour this compound down the drain or dispose of it in regular trash.[2]

    • Contact your EHS department to arrange for a pickup of the hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for analogous compounds. No experimental protocols for the disposal of this compound are available in the searched literature. The primary "experimental" aspect of chemical disposal is the adherence to established safety and regulatory procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste assess Assess Hazards: - Phenethylamine (Toxic, Irritant) - Aryl Ether (Peroxide Formation Risk) start->assess ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe segregate Segregate and Label Waste Container ppe->segregate check_peroxides Check for Peroxides (Crystals, Discoloration) segregate->check_peroxides peroxides_yes Peroxides Suspected? check_peroxides->peroxides_yes contact_ehs_peroxide STOP! Contact EHS Immediately peroxides_yes->contact_ehs_peroxide Yes collect_waste Collect Waste in Designated Container peroxides_yes->collect_waste No store_properly Store Container Securely: - Closed - Ventilated Area - Away from Incompatibles collect_waste->store_properly request_pickup Request Hazardous Waste Pickup from EHS store_properly->request_pickup end End: Proper Disposal request_pickup->end

References

Comprehensive Safety and Handling Guide for 2-Phenoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 2-Phenoxyphenethylamine. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Summary

  • Toxicity: Toxic if swallowed.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Irritation: May cause respiratory irritation.[4]

  • Combustibility: Combustible liquid.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Tightly fitting safety goggles or face shield (8-inch minimum).[1]Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[1]Lab coat or chemical-resistant apron.Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and ammonia).[1]
Synthesizing/Heating Face shield and safety goggles.[1]Chemical-resistant gloves.Flame-retardant lab coat and chemical-resistant apron.All work should be conducted within a certified chemical fume hood.[1]
Spill Cleanup Chemical splash goggles and face shield.[1]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.A NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and location.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure a chemical fume hood is operational and certified.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

    • Assemble all necessary equipment and reagents before starting.

    • Review the experimental protocol and this safety guide.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory area.[3]

    • Use compatible labware (e.g., glass, PTFE) and avoid contact with incompatible materials such as strong oxidizing agents.[1]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound.[4]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any unused material.

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste in a designated, labeled, and sealed container.[1][5] Do not mix with other waste streams unless explicitly permitted.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste. Dispose of the rinsed labware in a designated container for contaminated solids.
Contaminated PPE (e.g., gloves, apron) Remove contaminated PPE carefully to avoid secondary contamination. Dispose of in a designated hazardous waste container.[1]
Spill Debris Collect all spill cleanup materials (absorbents, etc.) in a sealed, labeled container for hazardous waste disposal.[1][5]

All waste must be handled in accordance with local, state, and federal regulations.[5]

Emergency Procedures

Emergency Action
Skin Contact Immediately remove all contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Spill Evacuate the area.[1] Remove all sources of ignition.[1] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed container for hazardous waste disposal.[1]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical workflow for handling this compound, highlighting critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start ppe_check Verify PPE Availability (Gloves, Goggles, Lab Coat) prep_start->ppe_check hood_check Confirm Fume Hood Functionality ppe_check->hood_check emergency_check Check Eyewash/ Safety Shower Access hood_check->emergency_check weigh Weigh/Transfer in Fume Hood emergency_check->weigh reaction Perform Reaction weigh->reaction workup Work-up/ Purification reaction->workup decontaminate Decontaminate Glassware & Surfaces workup->decontaminate waste_separation Segregate Waste (Liquid, Solid, PPE) decontaminate->waste_separation dispose Dispose of Waste in Labeled Containers waste_separation->dispose cleanup Final Area Cleanup dispose->cleanup end End cleanup->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
2-Phenoxyphenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.